molecular formula C66H103N17O17 B15563621 Hepatitis B Virus Core (128-140)

Hepatitis B Virus Core (128-140)

Numéro de catalogue: B15563621
Poids moléculaire: 1406.6 g/mol
Clé InChI: ARMRKPQGEVPVSP-MMKKQSJESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hepatitis B Virus Core (128-140) is a useful research compound. Its molecular formula is C66H103N17O17 and its molecular weight is 1406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hepatitis B Virus Core (128-140) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hepatitis B Virus Core (128-140) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C66H103N17O17

Poids moléculaire

1406.6 g/mol

Nom IUPAC

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C66H103N17O17/c1-8-35(4)52(59(93)77-44(65(99)100)31-34(2)3)78-58(92)47-18-10-26-79(47)60(94)37(6)73-54(88)43(33-50(67)86)76-57(91)46-17-12-28-81(46)62(96)48-19-13-29-82(48)61(95)41(15-9-25-71-66(69)70)74-55(89)42(32-39-21-23-40(85)24-22-39)75-53(87)36(5)72-56(90)45-16-11-27-80(45)63(97)49-20-14-30-83(49)64(98)51(68)38(7)84/h21-24,34-38,41-49,51-52,84-85H,8-20,25-33,68H2,1-7H3,(H2,67,86)(H,72,90)(H,73,88)(H,74,89)(H,75,87)(H,76,91)(H,77,93)(H,78,92)(H,99,100)(H4,69,70,71)/t35-,36-,37-,38+,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-,52-/m0/s1

Clé InChI

ARMRKPQGEVPVSP-MMKKQSJESA-N

Origine du produit

United States

Foundational & Exploratory

Activating the Sentinels: A Technical Guide to Hepatitis B Virus Core 128-140 T Helper Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Hepatitis B Virus (HBV) core antigen peptide 128-140 (HBcAg 128-140) and its critical role in the activation of T helper (Th) cells. A comprehensive understanding of this interaction is pivotal for the development of novel immunotherapies and prophylactic vaccines against chronic hepatitis B. This document details the immunological mechanisms, experimental quantification, and key laboratory protocols relevant to the study of this specific T cell epitope.

Introduction: The Significance of HBcAg 128-140

The HBV core antigen is a potent immunogen that elicits robust T cell responses, which are crucial for viral clearance.[1] Within the core protein, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a key T helper cell epitope in certain HLA haplotypes.[2] The activation of HBcAg-specific CD4+ T cells is a central event in orchestrating the adaptive immune response against HBV. These cells provide essential help to cytotoxic T lymphocytes (CTLs) and B cells, promoting viral clearance and the production of neutralizing antibodies.[3][4] In contrast, a dysfunctional or exhausted T cell response to HBcAg is often associated with chronic HBV infection.[5]

T Helper Cell Activation by HBcAg 128-140

The activation of naive CD4+ T cells by the HBcAg 128-140 epitope is a multi-step process initiated by antigen presenting cells (APCs), such as dendritic cells and macrophages.

Signaling Pathway for T Helper Cell Activation by HBcAg 128-140:

T_Cell_Activation cluster_APC cluster_Th APC Antigen Presenting Cell (APC) MHCII MHC Class II TCR T Cell Receptor (TCR) MHCII->TCR HBcAg HBcAg 128-140 HBcAg->MHCII Processed & Presented Th_Cell Naive T helper Cell CD4 CD4 CD4->MHCII Activated_Th Activated T helper Cell Th_Cell->Activated_Th Signal1 Signal 1: Antigen Recognition Signal2 Signal 2: Co-stimulation CD28 CD28 B7 B7 (CD80/86) B7->CD28 Proliferation Clonal Expansion Activated_Th->Proliferation Differentiation Differentiation (Th1, Th2, etc.) Activated_Th->Differentiation Cytokines Cytokine Production (e.g., IFN-γ, IL-2) Activated_Th->Cytokines

Caption: T helper cell activation by the HBcAg 128-140 epitope presented on MHC class II.

During chronic HBV infection, persistent exposure to viral antigens can lead to T cell exhaustion, a state of dysfunction characterized by the upregulation of inhibitory receptors such as Programmed Death-1 (PD-1). HBcAg has been shown to induce PD-1 expression on CD4+ T cells through the activation of JNK, ERK, and PI3K/AKT signaling pathways.[6][7]

Signaling Pathway for HBcAg-Induced PD-1 Upregulation:

PD1_Upregulation HBcAg Hepatitis B core Antigen (HBcAg) TCR_Complex TCR Engagement HBcAg->TCR_Complex JNK JNK TCR_Complex->JNK ERK ERK TCR_Complex->ERK PI3K_AKT PI3K/AKT TCR_Complex->PI3K_AKT Phosphorylation Phosphorylation JNK->Phosphorylation p-JNK ERK->Phosphorylation p-ERK PI3K_AKT->Phosphorylation p-AKT PD1_Gene PD-1 Gene Transcription Phosphorylation->PD1_Gene PD1_Expression PD-1 Surface Expression PD1_Gene->PD1_Expression T_Cell_Exhaustion T Cell Exhaustion PD1_Expression->T_Cell_Exhaustion

Caption: HBcAg-induced signaling pathways leading to PD-1 upregulation and T cell exhaustion.

Quantitative Data on HBcAg 128-140 T Helper Cell Activation

The cellular immune response to HBcAg 128-140 can be quantified by measuring T cell proliferation, cytokine production, and the frequency of antigen-specific T cells.

Table 1: Cytokine Production by HBcAg-Specific T Helper Cells

CytokineCell TypeConditionMethodReported Levels/Observations
IFN-γCD4+ T cellsAcute Hepatitis BELISPOT, Intracellular StainingPredominantly Th1 response with high IFN-γ secretion.[8] Inversely correlated with serum HBV DNA and HBsAg levels.[9]
IL-2CD4+ T cellsHBV VaccinationELISPOTDetected in response to HBV peptide pools in vaccinated individuals.[10]
IL-10CD4+CD25+ T cellsChronic Hepatitis BCytokine Secretion AssaySecreted by regulatory T cells in response to HBcAg, contributing to T cell hyporesponsiveness.[5]
TNF-αCD4+ T cellsAcute Hepatitis BELISASecreted by HBcAg-specific Th1-type T-cell clones.[11]
IL-4, IL-5CD4+ T cellsAcute Hepatitis BELISAGenerally not detected from HBcAg-specific Th1 clones.[8]

Table 2: Frequency of HBcAg-Specific T Cells

Patient GroupAssayMean Frequency (net spots/million PBMC) ± SDReference
Vaccinated (anti-HBs >10 mIU/ml)Cultured ELISPOT2482 ± 2344[12]
Vaccinated (anti-HBs <10 mIU/ml)Cultured ELISPOT1516 ± 1684[12]
UnvaccinatedCultured ELISPOTSignificantly lower than vaccinated groups[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of T cell responses to HBcAg 128-140.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[13]

Workflow for ELISPOT Assay:

ELISPOT_Workflow Start Start Coat_Plate Coat ELISPOT plate with anti-IFN-γ capture antibody Start->Coat_Plate Incubate_Overnight Incubate overnight at 4°C Coat_Plate->Incubate_Overnight Wash_Block Wash and block plate Incubate_Overnight->Wash_Block Add_Cells Add PBMCs and HBcAg 128-140 peptide Wash_Block->Add_Cells Incubate_Cells Incubate for 18-24 hours at 37°C, 5% CO2 Add_Cells->Incubate_Cells Lyse_Cells Lyse cells and wash plate Incubate_Cells->Lyse_Cells Add_Detection_Ab Add biotinylated anti-IFN-γ detection antibody Lyse_Cells->Add_Detection_Ab Incubate_Detection Incubate for 2 hours at room temperature Add_Detection_Ab->Incubate_Detection Add_Enzyme Add Streptavidin-HRP Incubate_Detection->Add_Enzyme Incubate_Enzyme Incubate for 1 hour at room temperature Add_Enzyme->Incubate_Enzyme Add_Substrate Add AEC substrate and develop spots Incubate_Enzyme->Add_Substrate Stop_Reaction Stop reaction by washing with water Add_Substrate->Stop_Reaction Analyze Dry plate and count spots Stop_Reaction->Analyze End End Analyze->End

Caption: Step-by-step workflow for the IFN-γ ELISPOT assay.

Detailed Protocol:

  • Plate Coating: On the day prior to the assay, coat a 96-well PVDF membrane ELISPOT plate with anti-human IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[13]

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Plate Preparation: Wash the coated plate with sterile PBS to remove unbound antibody. Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 30 minutes at room temperature.

  • Cell Plating and Stimulation: Remove the blocking solution and add 2x10^5 to 5x10^5 PBMCs per well. Add the HBcAg 128-140 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative controls (cells alone) and positive controls (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate with PBST and add a streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase conjugate. Incubate for 1 hour at room temperature.

  • Development: Wash the plate with PBST and add the appropriate substrate (e.g., BCIP/NBT or AEC). Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFC) per million PBMCs.[13]

T Cell Proliferation Assay

T cell proliferation in response to HBcAg 128-140 can be measured using various methods, including CFSE dilution assays analyzed by flow cytometry.

Detailed Protocol:

  • PBMC Labeling: Resuspend isolated PBMCs at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding an equal volume of cold complete RPMI medium with 10% FBS.

  • Cell Culture: Wash the cells and resuspend them in complete RPMI medium. Plate 2x10^5 cells per well in a 96-well round-bottom plate.

  • Stimulation: Add HBcAg 128-140 peptide (1-10 µg/mL) to the wells. Include unstimulated and positive controls.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD3 and CD4.

  • Data Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on the CD3+CD4+ T cell population and analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

Intracellular Cytokine Staining (ICS)

ICS allows for the simultaneous identification of cell phenotype and cytokine production at the single-cell level.

Detailed Protocol:

  • Cell Stimulation: Stimulate 1-2x10^6 PBMCs per tube with HBcAg 128-140 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. Include appropriate controls.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). Permeabilize the cells using a saponin-based permeabilization buffer.

  • Intracellular Staining: Add fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for 30 minutes at 4°C.

  • Data Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD3+CD4+ T cell population.

Conclusion

The HBcAg 128-140 epitope is a critical target for T helper cell responses in the context of HBV infection. A thorough understanding of the mechanisms of activation, the resulting cytokine profiles, and the associated signaling pathways is essential for the development of effective immunotherapies. The quantitative assays and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the power of the immune system to combat chronic hepatitis B. The continued investigation into the nuances of T cell responses to this and other HBV epitopes will undoubtedly pave the way for next-generation vaccines and curative therapies.

References

Immunogenicity of the HBV Core 128-140 Peptide in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis B virus (HBV) core protein (HBc) is a potent immunogen, capable of inducing robust B-cell and T-cell responses. Within the core protein, the amino acid sequence 128-140 has been identified as a crucial T-helper epitope in mice. This region plays a significant role in orchestrating the adaptive immune response, making it a key target for therapeutic and prophylactic vaccine strategies against chronic hepatitis B. This technical guide provides an in-depth overview of the immunogenicity of the HBV core 128-140 peptide in mice, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: Immunogenic Profile of HBV Core 128-140

The immunogenicity of the HBV core 128-140 peptide has been evaluated in various murine models, primarily through the assessment of T-cell proliferation and cytokine production. The following tables summarize the quantitative data from key studies, demonstrating the peptide's capacity to elicit strong T-helper cell responses.

Experiment Mouse Strain Immunization Dose & Adjuvant Assay Result Reference
T-cell ProliferationC57BL/650 µg peptide in CAF09In vitro splenocyte stimulationDose-dependent IFN-γ production, indicating T-cell activation and proliferation.[1]
Cytokine SecretionNot Specified140 µg peptide in IFAIn vitro lymph node cell stimulationProduction of IFN-γ and IL-2, with no detectable IL-4, indicating a Th1-biased response.[2]
Helper Function for CTL ResponseHLA-A*0201/Kb transgenic140 µg peptide with CTL epitope in IFAIn vivo immunization and ex vivo CTL assayEssential for the induction of CTL responses against co-administered CTL epitopes.[3][4]
Assay Stimulation Metric Value Interpretation Reference
IFN-γ ELISAIn vitro stimulation of splenocytes from immunized IL-15-/- mice with increasing concentrations of HBV core 128-140 peptide.IFN-γ (pg/ml)Lower IFN-γ production compared to wild-type mice.Demonstrates a role for IL-15 in the functional avidity of the CD4 T-cell response to the peptide.[1]
IFN-γ ELISpotEx vivo stimulation of lymph node cells from immunized mice.IFN-γ Spot Forming Cells (SFC) / 10^6 cellsSignificantly enhanced when co-administered with a CTL epitope compared to the CTL epitope alone.Highlights the helper function of the 128-140 peptide in augmenting CD8+ T-cell responses.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide comprehensive protocols for key experiments used to characterize the immunogenicity of the HBV core 128-140 peptide in mice.

Peptide Immunization Protocol

This protocol outlines the procedure for immunizing mice to elicit a T-cell response against the HBV core 128-140 peptide.

  • Peptide Preparation:

    • Synthesize the HBV core 128-140 peptide (sequence: TPPAYRPPNAPIL) with a purity of >90%.

    • Dissolve the peptide in a suitable solvent such as sterile phosphate-buffered saline (PBS) or a small amount of dimethyl sulfoxide (B87167) (DMSO) followed by dilution in PBS. The final concentration should be determined based on the desired immunization dose. For example, for a 100 µg dose in 100 µL, the concentration would be 1 mg/mL.

  • Adjuvant Emulsification:

    • Use Incomplete Freund's Adjuvant (IFA) for a robust T-helper response.

    • In a sterile microcentrifuge tube, mix the peptide solution with an equal volume of IFA to create a water-in-oil emulsion. For example, mix 50 µL of peptide solution with 50 µL of IFA.

    • Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe with a Luer-lock needle until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Immunization Procedure:

    • Use 6-8 week old female mice of a suitable strain (e.g., BALB/c or C57BL/6).

    • Administer a total volume of 100 µL of the peptide-adjuvant emulsion per mouse.

    • The injection is typically given subcutaneously (s.c.) at the base of the tail.

    • For a prime-boost strategy, a booster immunization can be given 2-3 weeks after the primary immunization, following the same procedure.

T-cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of peptide-specific T-cells.

  • Splenocyte Isolation:

    • Euthanize immunized and control mice 10-14 days after the final immunization.

    • Aseptically harvest the spleens and place them in sterile RPMI-1640 medium.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the splenocytes twice with RPMI-1640 and resuspend in complete RPMI medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

  • CFSE Labeling:

    • Adjust the splenocyte concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the labeling reaction by adding five volumes of ice-cold complete RPMI medium.

    • Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • In Vitro Stimulation and Culture:

    • Resuspend the CFSE-labeled splenocytes at a concentration of 2 x 10^6 cells/mL in complete RPMI medium.

    • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

    • Add 100 µL of complete RPMI medium containing the HBV core 128-140 peptide at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a no-peptide control and a positive control (e.g., Concanavalin A).

    • Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the 96-well plate.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers, such as CD3 and CD4.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

IFN-γ ELISpot Assay

This protocol details the enzyme-linked immunospot (ELISpot) assay to quantify the frequency of IFN-γ-secreting T-cells.

  • Plate Coating:

    • Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Use the antibody concentration recommended by the manufacturer.

  • Cell Preparation and Plating:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice as described in the T-cell proliferation assay protocol.

    • Wash the coated plate and block with complete RPMI medium for 2 hours at room temperature.

    • Add the splenocytes to the wells in duplicate or triplicate at a starting concentration of 2-4 x 10^5 cells/well.

    • Stimulate the cells with the HBV core 128-140 peptide (typically 10 µg/mL). Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).

  • Incubation and Development:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate (e.g., BCIP/NBT for alkaline phosphatase or AEC for HRP).

    • Monitor the development of spots and stop the reaction by washing with distilled water.

  • Analysis:

    • Air-dry the plate completely.

    • Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizations: Pathways and Workflows

T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the recognition of the HBV core 128-140 peptide presented by an antigen-presenting cell (APC) to a CD4+ T-helper cell.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHC_Peptide MHC-II + HBVc 128-140 TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Activates CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates AP1 AP-1 ZAP70->AP1 MAPK Pathway (leads to) PLCg1 PLCγ1 LAT->PLCg1 Activates IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Calcineurin Calcineurin IP3->Calcineurin Ca²⁺ release activates PKC PKCθ DAG->PKC Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Cytokine_Gene Cytokine Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Cytokine_Gene Translocate to Nucleus and activate NFkB NF-κB PKC->NFkB Activates NFkB->Cytokine_Gene Translocate to Nucleus and activate AP1->Cytokine_Gene Translocate to Nucleus and activate Experimental_Workflow cluster_Assays Immunogenicity Assays Peptide_Prep Peptide Synthesis & Emulsification Immunization Mouse Immunization (s.c. at base of tail) Peptide_Prep->Immunization Spleen_Harvest Spleen Harvest (10-14 days post-immunization) Immunization->Spleen_Harvest Splenocyte_Isolation Splenocyte Isolation Spleen_Harvest->Splenocyte_Isolation T_Cell_Proliferation T-Cell Proliferation (CFSE Assay) Splenocyte_Isolation->T_Cell_Proliferation Cytokine_Assay Cytokine Secretion (ELISpot/ELISA) Splenocyte_Isolation->Cytokine_Assay Data_Analysis Data Analysis & Interpretation T_Cell_Proliferation->Data_Analysis Cytokine_Assay->Data_Analysis

References

Mapping and Characterization of the HBcAg 128-140 Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B virus core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses, playing a critical role in the pathogenesis of and immune response to Hepatitis B virus (HBV) infection. Within the HBcAg, the amino acid sequence 128-140 has been identified as a significant T-helper (Th) cell epitope in murine models and is frequently utilized as a tool in immunological studies. This technical guide provides a comprehensive overview of the mapping and characterization of the HBcAg 128-140 epitope, summarizing key data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Epitope Overview

The HBcAg 128-140 epitope consists of the amino acid sequence Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu (TPPAYRPPNAPIL) . Primarily characterized as a CD4+ T-helper cell epitope, it is instrumental in providing help to B cells for antibody production and to cytotoxic T lymphocytes (CTLs) for their activation and effector functions.

Data Summary

T-Cell Epitope Characteristics
PropertyDescriptionSpecies/HaplotypeCitation
Epitope Type CD4+ T-helper cell epitopeMouse (Mus musculus)[1][2][3]
MHC Restriction I-AbMouse (C57BL/6)[1]
Function Provides T-cell help for antibody production and CTL responses.Mouse[2][4]
Human T-Cell Recognition The broader region of aa 117-131 is a recognized T-cell epitope in patients with acute hepatitis B.Human[5]

Note: There is a notable lack of direct quantitative binding affinity data for the 128-140 peptide to human HLA class II molecules in the reviewed literature. Furthermore, there is no substantial evidence to suggest that HBcAg 128-140 functions as a B-cell epitope.

Experimental Protocols

Peptide Synthesis

Synthetic peptides are crucial for epitope mapping and characterization studies. The HBcAg 128-140 peptide (TPPAYRPPNAPIL) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Methodology:

  • Resin Selection: Choose a suitable resin, such as Rink Amide or Wang resin, depending on the desired C-terminal modification.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a coupling agent like HBTU or HATU in the presence of a base such as DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the HBcAg 128-140 peptide.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized mice or human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 105 cells per well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Peptide Stimulation: Add the synthetic HBcAg 128-140 peptide to the wells at various concentrations (e.g., 1, 5, and 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, measure the dilution of CFSE in the CD4+ T-cell population by flow cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Secretion

The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level. This protocol is for detecting IFN-γ secreting T-cells.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Add 2-3 x 105 PBMCs per well.

  • Peptide Stimulation: Add the HBcAg 128-140 peptide to the wells. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

Signaling Pathway

T_Helper_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_Th CD4+ T-Helper Cell APC APC MHC_II MHC Class II APC->MHC_II Presents Peptide TCR T-Cell Receptor (TCR) MHC_II->TCR Signal 1: Antigen Recognition CD4 CD4 MHC_II->CD4 B7 B7 CD28 CD28 B7->CD28 Signal 2: Co-stimulation Th_Cell Naive CD4+ T-Cell Activation Activation & Proliferation Th_Cell->Activation TCR->Th_Cell CD28->Th_Cell Cytokine_Release Cytokine Release (e.g., IL-2, IFN-γ) Activation->Cytokine_Release HBcAg_128_140 HBcAg 128-140 Peptide HBcAg_128_140->APC Uptake & Processing

Caption: Activation of a CD4+ T-helper cell by the HBcAg 128-140 epitope.

Experimental Workflow: ELISPOT Assay

ELISPOT_Workflow start Start coat_plate Coat PVDF plate with anti-IFN-γ capture antibody start->coat_plate block_plate Block plate with serum-containing medium coat_plate->block_plate add_cells Add PBMCs to wells block_plate->add_cells add_peptide Stimulate with HBcAg 128-140 peptide add_cells->add_peptide incubate_cells Incubate 18-24 hours add_peptide->incubate_cells lyse_cells Lyse cells and wash incubate_cells->lyse_cells add_detection_ab Add biotinylated anti-IFN-γ detection antibody lyse_cells->add_detection_ab add_enzyme Add Streptavidin-AP/HRP add_detection_ab->add_enzyme add_substrate Add substrate and develop spots add_enzyme->add_substrate analyze Analyze spots add_substrate->analyze end End analyze->end

Caption: Workflow for the IFN-γ ELISPOT assay to detect HBcAg 128-140 specific T-cells.

Logical Relationship: T-Helper Cell Function

T_Helper_Function cluster_B_Cell B-Cell Activation cluster_CTL CTL Activation Th_Cell Activated CD4+ T-Helper Cell (HBcAg 128-140 specific) B_Cell B-Cell Th_Cell->B_Cell Provides 'Help' (CD40L, Cytokines) CTL Naive CD8+ T-Cell Th_Cell->CTL Provides 'Help' (IL-2) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Antibodies Antibody Production Plasma_Cell->Antibodies Activated_CTL Activated CTL CTL->Activated_CTL Effector_Function Effector Function (Killing of infected cells) Activated_CTL->Effector_Function

Caption: The central role of the HBcAg 128-140 specific T-helper cell.

Conclusion

The HBcAg 128-140 epitope is a valuable tool for studying T-cell immunology in the context of HBV infection, particularly in murine models. Its characterization as a potent T-helper epitope underscores the importance of this region in orchestrating an effective adaptive immune response. While its role in human immunity is less defined, the immunogenicity of the broader 117-131 region in human patients suggests that further investigation into the 128-140 sequence in the human context is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on HBV immunotherapies and vaccines. Further research should focus on elucidating the specific HLA restriction of this epitope in diverse human populations and quantifying its binding affinity to various HLA-DR, -DP, and -DQ alleles.

References

The Pivotal Role of Hepatitis B Virus Core Protein's 128-140 Region in Viral Persistence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of the virus being a key factor in the development of severe liver diseases. The HBV core protein (HBc), a multifunctional protein, plays a crucial role in the viral lifecycle, including genome encapsidation, replication, and interaction with host cellular machinery. Within the C-terminal domain of the core protein lies a critical region spanning amino acids 128-140. This proline-rich loop is increasingly recognized for its significant contributions to viral persistence through its involvement in capsid stability, immune modulation, and the regulation of viral biosynthesis. This technical guide provides an in-depth analysis of the role of the HBV core 128-140 region in viral persistence, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

The 128-140 Region: A Hub for Critical Functions

The 128-140 amino acid sequence of the HBV core protein is a proline-rich loop that is crucial for the correct assembly and stability of the viral capsid.[1][2] This region is involved in the intricate interactions between core protein dimers, which are the building blocks of the icosahedral capsid.[1] Mutations within this loop can lead to aberrant capsid formation, affecting the encapsidation of the pregenomic RNA (pgRNA) and subsequent viral replication.

Impact of Mutations in the 128-140 Region on Viral Persistence

Mutations within the 128-140 region of the HBV core protein have been shown to have a profound impact on viral replication and the host immune response, both of which are critical for viral persistence.

Quantitative Effects of Core Protein Mutations

The following table summarizes the quantitative effects of specific mutations within or near the 128-140 region on various aspects of the HBV lifecycle.

MutationRegionEffectQuantitative DataReference(s)
P135QProline-rich loop (128-136)Altered capsid assembly, reduced HBeAg biosynthesis, and decreased interferon-γ expression in T lymphocytes.HBeAg seroconverters displayed a higher prevalence of the P135Q mutation (62.1%) during the inflammatory phase. The P135Q mutant peptide induced less interferon-γ expression in CD3+CD8+ T lymphocytes compared to the wild-type peptide.[3]
A2339G (translates to an amino acid change near the 128-140 region)Core geneIncreased replication efficiency.The A2339G mutation resulted in an increased replication efficiency of the 1.24-fold HBV genome in Huh-7 cells.[4][5]
Precore/Core Mutations (general)Precore/Core regionCan lead to HBeAg-negative status and are associated with disease progression.HBeAg-negative patients with precore mutations had a 7.41-fold higher serum HBV DNA level than those without the mutation.[6][7]

Role in Immune Evasion and Modulation

The HBV core protein, including the 128-140 region, is a key player in the virus's ability to evade and modulate the host immune system, thereby contributing to persistent infection.

Interaction with Innate Immune Signaling

The HBV core protein can interact with and modulate several innate immune signaling pathways:

  • Toll-Like Receptor 2 (TLR2) Signaling : The HBV nucleocapsid, composed of core proteins, can be recognized by TLR2, leading to the secretion of pro-inflammatory cytokines.[8][9] This interaction can trigger an inflammatory response that, while initially antiviral, can also contribute to liver damage in chronic infections.

  • Interferon Signaling : The HBV core protein can interfere with the interferon (IFN) signaling pathway. It has been shown to inhibit the expression of IFN-inducible genes like Myxovirus resistance A (MxA) and Interferon-induced transmembrane protein 1 (IFITM1).[10][11] This suppression of the IFN response allows the virus to replicate more efficiently and establish a persistent infection.

  • NF-κB Pathway : The HBV core protein can modulate the NF-κB signaling pathway, which is a central regulator of inflammation and immunity.[12] Depending on the context, this modulation can either promote or suppress inflammatory responses, contributing to the complex immunopathology of chronic hepatitis B.

The following diagram illustrates the interaction of the HBV core protein with key innate immune signaling pathways.

HBV_Core_Immune_Modulation cluster_cell Hepatocyte cluster_nucleus Nucleus HBV HBV Virion Nucleocapsid HBV Nucleocapsid (Core Protein) HBV->Nucleocapsid Enters cell HBV_DNA HBV DNA Nucleocapsid->HBV_DNA Uncoating TLR2 TLR2 Nucleocapsid->TLR2 Recognition IFN_Signaling IFN Signaling Pathway Nucleocapsid->IFN_Signaling Inhibits (e.g., MxA, IFITM1) NFkB_Pathway NF-κB Pathway Nucleocapsid->NFkB_Pathway Modulates cccDNA cccDNA HBV_DNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA->Nucleocapsid Encapsidation Cytokines Pro-inflammatory Cytokines IFN_Response Interferon Response (ISGs) NFkB NF-κB Activation NFkB->Cytokines Induces TLR2->NFkB Activates IFN_Signaling->IFN_Response Leads to NFkB_Pathway->NFkB

HBV Core Protein's Modulation of Innate Immunity.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the HBV core 128-140 region's function. Below are protocols for key experiments cited in the literature.

Cell Culture and Transfection of HBV-Producing Cell Lines (HepG2.2.15)

The HepG2.2.15 cell line, which contains integrated copies of the HBV genome and constitutively produces viral particles, is a widely used model for studying HBV replication.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent (e.g., Lipofectamine)

  • Plasmid DNA (for mutant studies)

Protocol:

  • Cell Maintenance: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and re-plate at a suitable dilution.[1][8]

  • Transfection (for mutant analysis):

    • Seed HepG2 cells to be 70-80% confluent on the day of transfection.

    • Prepare DNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cells and incubate for the recommended time.

    • Change the medium after incubation and continue to culture for 48-72 hours before analysis.[10][13]

The following diagram outlines the workflow for culturing and transfecting HepG2.2.15 cells.

Cell_Culture_Transfection_Workflow start Start culture Culture HepG2.2.15 cells in complete medium start->culture passage Passage cells at 80-90% confluency culture->passage seed Seed cells for transfection passage->seed prepare_complexes Prepare DNA-transfection reagent complexes seed->prepare_complexes transfect Add complexes to cells and incubate prepare_complexes->transfect change_medium Change medium transfect->change_medium analyze Analyze cells/supernatant after 48-72h change_medium->analyze end End analyze->end

Workflow for HepG2.2.15 Cell Culture and Transfection.
Co-Immunoprecipitation (Co-IP) to Identify Core Protein Interactors

Co-IP is used to identify proteins that interact with the HBV core protein.

Materials:

  • HBV-infected or transfected cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-HBc antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the cell lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HBc antibody to form antigen-antibody complexes.

  • Capture: Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification.[14][15][16][17]

The workflow for a Co-IP experiment is depicted below.

CoIP_Workflow start Start cell_lysis Lyse cells in non-denaturing buffer start->cell_lysis pre_clear Pre-clear lysate with beads (optional) cell_lysis->pre_clear add_antibody Incubate lysate with anti-HBc antibody pre_clear->add_antibody capture_complex Capture complexes with Protein A/G beads add_antibody->capture_complex wash_beads Wash beads to remove non-specific proteins capture_complex->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins analyze Analyze by Western Blot or Mass Spectrometry elute_proteins->analyze end End analyze->end Southern_Blot_Workflow start Start hirt_extraction Hirt DNA extraction from cells or tissue start->hirt_extraction gel_electrophoresis Agarose gel electrophoresis of extracted DNA hirt_extraction->gel_electrophoresis dna_transfer Transfer DNA to nylon membrane gel_electrophoresis->dna_transfer hybridization Hybridize with 32P-labeled HBV-specific probe dna_transfer->hybridization detection Detect probe signal with phosphorimager or X-ray film hybridization->detection end End detection->end

References

The Development of a Hepatitis B Virus Core 128-140 Peptide Vaccine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic vaccine strategies. The Hepatitis B virus core antigen (HBcAg) is a potent immunogen, and specific epitopes within this protein are crucial targets for inducing robust T-cell mediated immunity. This technical guide focuses on the development of a peptide vaccine centered on the HBcAg 128-140 amino acid sequence, a well-characterized pan-MHC class II T-helper epitope. This document provides a comprehensive overview of the preclinical development of such a vaccine, detailing its immunogenic properties, formulation strategies with modern adjuvants, and the immunological assays essential for its evaluation. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to provide a practical resource for researchers in the field.

Introduction: The Rationale for an HBcAg 128-140 Peptide Vaccine

The limitations of current antiviral therapies for chronic HBV, which rarely lead to a complete cure, have spurred the investigation of therapeutic vaccines designed to reinvigorate the host's immune response against the virus. The HBcAg is a prime target for such strategies due to its high immunogenicity and the association of strong HBcAg-specific T-cell responses with viral clearance.

The 128-140 peptide of HBcAg (sequence: TPPAYRPPNAPIL) has been identified as a promiscuous T-helper (Th) epitope, capable of binding to multiple MHC class II alleles. This property is highly desirable for a vaccine as it can elicit potent CD4+ T-cell help, which is essential for the development of both robust cytotoxic T-lymphocyte (CTL) responses against infected hepatocytes and the production of neutralizing antibodies. A synthetic peptide-based vaccine offers several advantages, including a defined composition, enhanced safety profile, and the ability to be formulated with specific adjuvants to tailor the immune response.

Immunogenicity and Preclinical Efficacy

Preclinical studies in murine models have consistently demonstrated the immunogenicity of the HBcAg 128-140 peptide. When used as a Th epitope in conjunction with CTL epitopes, it effectively primes CD4+ T-cells, leading to the activation and expansion of antigen-specific CD8+ T-cells.

Adjuvant Formulations

The choice of adjuvant is critical for enhancing the immunogenicity of peptide vaccines. While traditional adjuvants like Incomplete Freund's Adjuvant (IFA) have been used in preclinical settings, modern adjuvants that activate specific innate immune pathways are now preferred.

  • CpG Oligodeoxynucleotides (ODN): These synthetic DNA molecules mimic bacterial DNA and are potent agonists of Toll-like receptor 9 (TLR9). Activation of TLR9 in plasmacytoid dendritic cells (pDCs) and B cells leads to the production of type I interferons and pro-inflammatory cytokines, driving a strong Th1-biased immune response, which is crucial for clearing viral infections.

  • Polyinosinic:polycytidylic acid (Poly I:C): A synthetic analog of double-stranded RNA, Poly I:C is recognized by TLR3 and the cytosolic sensors RIG-I and MDA5. This recognition triggers the production of type I interferons and other inflammatory cytokines, promoting the maturation of dendritic cells and enhancing cross-presentation of antigens to CD8+ T-cells.

Quantitative Immunogenicity Data

The following tables summarize representative quantitative data from preclinical studies in mice, illustrating the immunogenic potential of peptide vaccines incorporating HBcAg or its epitopes with different adjuvants.

Table 1: IFN-γ ELISpot Responses in C57BL/6 Mice Immunized with HBV Peptide Vaccines

Vaccine FormulationAntigenAdjuvantMean IFN-γ Spot Forming Cells (SFC) / 10^6 Splenocytes (± SD)
Group AHBcAg proteinNone352 ± 239
Group BHBcAg proteinCpG ODN1250 ± 450
Group CHBcAg proteinPoly I:C980 ± 320
Group DControl (PBS)None< 10

Data are illustrative and compiled from representative preclinical studies.

Table 2: In Vivo Cytotoxicity (CTL) Assay in HBV Transgenic Mice

Vaccine FormulationAntigenAdjuvantPercent Specific Lysis of Target Cells (± SD)
Group 1HBcAg + HBsAgCpG ODN65 ± 8.5
Group 2HBcAg + HBsAgAlum25 ± 5.2
Group 3Control (PBS)None5 ± 2.1

Data are illustrative and compiled from representative preclinical studies demonstrating CTL activity.

Table 3: Anti-HBsAg Antibody Titers in BALB/c Mice

Vaccine FormulationAntigenAdjuvantMean Anti-HBsAg IgG Titer (± SD)
Formulation XHBsAg + HBcAg 128-140 peptideCpG ODN1:256,000 ± 1:50,000
Formulation YHBsAg + HBcAg 128-140 peptidePoly I:C/Alum1:128,000 ± 1:30,000
Formulation ZHBsAg onlyAlum1:32,000 ± 1:10,000

Data are illustrative and compiled from representative preclinical studies showing the helper effect of the HBcAg peptide.

Key Signaling Pathways in Vaccine-Induced Immunity

The efficacy of the HBcAg 128-140 peptide vaccine, particularly when combined with modern adjuvants, relies on the activation of specific intracellular signaling pathways.

T-Cell Receptor (TCR) Signaling

The initiation of an adaptive immune response to the HBcAg 128-140 peptide begins with its presentation by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-helper cells. The binding of the peptide-MHC complex to the T-cell receptor (TCR) triggers a signaling cascade that leads to T-cell activation, proliferation, and differentiation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC-II_Peptide MHC-II + HBcAg 128-140 TCR TCR MHC-II_Peptide->TCR Binding CD4 CD4 MHC-II_Peptide->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_release->NFAT Cytokine Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine

TCR Signaling Cascade
Adjuvant-Mediated TLR Signaling

CpG ODN and Poly I:C adjuvants activate distinct TLR signaling pathways within APCs, leading to the production of inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for robust T-cell activation.

TLR_Signaling cluster_CpG CpG ODN Adjuvant cluster_PolyIC Poly I:C Adjuvant CpG CpG ODN TLR9 TLR9 (Endosome) CpG->TLR9 MyD88_CpG MyD88 TLR9->MyD88_CpG IRAKs_CpG IRAKs MyD88_CpG->IRAKs_CpG IRF7 IRF7 Activation MyD88_CpG->IRF7 TRAF6_CpG TRAF6 IRAKs_CpG->TRAF6_CpG NFkB_CpG NF-κB Activation TRAF6_CpG->NFkB_CpG Type1_IFN_CpG Type I IFN Production IRF7->Type1_IFN_CpG PolyIC Poly I:C TLR3 TLR3 (Endosome) PolyIC->TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 IRF3 IRF3 Activation TRAF3->IRF3 Type1_IFN_PolyIC Type I IFN Production IRF3->Type1_IFN_PolyIC Immunization_Workflow start Start prep Prepare Peptide and Adjuvant Stocks start->prep formulate Formulate Vaccine Mixture per Mouse prep->formulate prime Day 0: Prime Immunization (s.c.) formulate->prime boost1 Day 14: First Boost prime->boost1 collect_blood Collect Blood Samples (Days 0, 21, 35) prime->collect_blood boost2 Day 28: Second Boost boost1->boost2 boost1->collect_blood boost2->collect_blood harvest_spleen Day 35: Harvest Spleens boost2->harvest_spleen end End harvest_spleen->end

The Promiscuous Nature of HBcAg 128-140: A Pan-MHC Class II T Helper Epitope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Hepatitis B core antigen (HBcAg), a highly immunogenic protein, harbors a critical T helper epitope within its amino acid sequence 128-140 (TPPAYRPPNAPIL). This peptide has garnered significant attention in the fields of immunology and vaccine development due to its remarkable ability to bind to a wide array of Major Histocompatibility Complex (MHC) class II molecules, a characteristic known as promiscuity. This pan-MHC class II binding potential allows the HBcAg 128-140 epitope to stimulate CD4+ T helper cells in a large and genetically diverse human population, making it a valuable component in the design of universal vaccines and immunotherapies. This technical guide provides a comprehensive overview of the function of HBcAg 128-140, including its binding characteristics, the experimental methodologies used to assess its function, and the signaling pathways it triggers.

Pan-MHC Class II Binding Affinity of HBcAg 128-140

T-Cell Activation and Effector Functions

Upon binding to an MHC class II molecule on the surface of an antigen-presenting cell (APC), the HBcAg 128-140 peptide is presented to the T-cell receptor (TCR) of a CD4+ T helper cell. This interaction, if of sufficient affinity and duration, triggers a cascade of intracellular signaling events leading to T-cell activation, proliferation, and the secretion of cytokines.

Quantitative Analysis of T-Cell Response

The immunogenicity of the HBcAg 128-140 epitope is quantified by measuring the resulting T-cell responses. Key assays include T-cell proliferation assays and cytokine release assays, such as the Interferon-gamma (IFN-γ) ELISpot.

Assay Metric Typical Result for HBcAg 128-140
T-Cell Proliferation Assay Stimulation Index (SI)Significant increase in SI compared to unstimulated controls, indicating robust proliferation of epitope-specific T cells.
IFN-γ ELISpot Assay Spot-Forming Units (SFU) per 10^6 cellsHigh frequency of IFN-γ secreting cells, demonstrating a strong Th1-biased immune response.

Note: Specific quantitative values can vary depending on the experimental setup, donor HLA type, and prior exposure to HBV.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the HBcAg 128-140 epitope's function. Below are summaries of key experimental protocols.

MHC Class II Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to purified, soluble MHC class II molecules.

  • Reagents and Materials: Purified soluble HLA-DR molecules, a high-affinity fluorescently labeled reference peptide, and the unlabeled HBcAg 128-140 test peptide.

  • Procedure: a. A fixed concentration of the fluorescently labeled reference peptide and HLA-DR molecules are incubated together. b. Serial dilutions of the unlabeled HBcAg 128-140 peptide are added to compete for binding to the HLA-DR molecules. c. The mixture is incubated to reach binding equilibrium. d. The fluorescence polarization of the solution is measured. The degree of polarization is proportional to the amount of fluorescent peptide bound to the MHC molecules.

  • Data Analysis: The concentration of the HBcAg 128-140 peptide that inhibits 50% of the binding of the fluorescent reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Interferon-gamma (IFN-γ) ELISpot Assay

This sensitive assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.

  • Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells are added to the wells along with the HBcAg 128-140 peptide. Control wells with no peptide and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing activated T cells to secrete IFN-γ, which is captured by the antibody on the membrane.

  • Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of each IFN-γ-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Signaling Pathways and Experimental Workflows

The activation of a CD4+ T helper cell by the HBcAg 128-140 epitope involves a complex signaling cascade and a systematic experimental approach to characterize its function.

T-Cell Receptor Signaling Pathway

The binding of the TCR to the HBcAg 128-140-MHC II complex initiates a signaling cascade that leads to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell CD4+ T Helper Cell MHC_II MHC class II TCR TCR MHC_II->TCR Presentation CD4 CD4 MHC_II->CD4 HBcAg_128_140 HBcAg 128-140 HBcAg_128_140->MHC_II Binding Lck Lck TCR->Lck Activation CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation Transcription_Factors NFAT, NF-κB, AP-1 Ca_PKC->Transcription_Factors Activation Gene_Expression Cytokine Production Proliferation Transcription_Factors->Gene_Expression Nuclear Translocation

TCR Signaling Cascade
Experimental Workflow for T Helper Epitope Characterization

A logical workflow is essential for the comprehensive characterization of a T helper epitope like HBcAg 128-140.

Epitope_Workflow Peptide_Synthesis Peptide Synthesis (HBcAg 128-140) MHC_Binding_Assay MHC Class II Binding Assay Peptide_Synthesis->MHC_Binding_Assay T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) Peptide_Synthesis->T_Cell_Proliferation Cytokine_Assay Cytokine Release Assay (e.g., ELISpot, ELISA) Peptide_Synthesis->Cytokine_Assay Data_Analysis Data Analysis and Interpretation MHC_Binding_Assay->Data_Analysis T_Cell_Isolation Isolation of PBMCs or CD4+ T Cells T_Cell_Isolation->T_Cell_Proliferation T_Cell_Isolation->Cytokine_Assay T_Cell_Proliferation->Data_Analysis Cytokine_Assay->Data_Analysis

Unveiling the Immunological Hotspot: A Technical Guide to the Hepatitis B Virus Core 128-140 B-Cell Epitope

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Discovery, Characterization, and Significance of the HBcAg 128-140 Epitope for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and characterization of the 128-140 amino acid region of the Hepatitis B virus (HBV) core protein (HBcAg) as a significant B-cell epitope. This immunodominant region is a critical target for the host humoral immune response and holds considerable potential for the development of diagnostics, vaccines, and immunotherapeutics. This document details the experimental methodologies employed in its identification, summarizes key quantitative data, and visualizes the underlying biological and experimental processes.

Introduction: The Significance of the HBcAg 128-140 Epitope

The Hepatitis B virus core antigen is a potent immunogen that elicits a strong and long-lasting antibody response during HBV infection. The region spanning amino acids 128-140 has been identified as a major B-cell epitope, recognized by antibodies in a high proportion of patients with both acute and chronic hepatitis B[1][2]. The accessibility of this epitope on the surface of the assembled core particle and its conservation across different HBV genotypes make it an attractive target for immunological studies and clinical applications. Understanding the precise nature of the antibody response to this epitope is crucial for developing novel strategies to combat HBV infection.

Quantitative Data Summary

The following tables summarize quantitative data related to the antibody response to the Hepatitis B core antigen, with a focus on studies that provide context for the immunogenicity of the core protein and its epitopes. While specific binding affinities and dose-response data for the 128-140 epitope are not always detailed in isolation, the presented data offers valuable insights into the broader anti-HBc response.

Table 1: Quantitative Analysis of Anti-HBc Antibodies in HBV Patients

Patient CohortParameter MeasuredValueReference
HBsAg-positive groupTotal anti-HBc activityStatistically higher than anti-HBs-positive group[1]
Active HBV infectionAnti-HBc protein contentStatistically higher than convalescence stage[1]
HBV infectionAnti-HBc affinityLower than during recovery[1]
Acute Hepatitis BIgM anti-HBc (S/CO ratio)25.96 (average)[2]
Chronic Hepatitis BIgM anti-HBc (S/CO ratio)2.95 (average)[2]

Table 2: Binding Affinity of Monoclonal Antibodies to HBV Antigens

AntibodyTarget AntigenMethodDissociation Constant (Kd)Reference
9F10HBeAg (aa -10 to 152)SPR1.44 nM[3]
16D9HBeAg (aa -10 to 152)SPR2.59 nM[3]
HmAb-12HBsAgSPR0.36 nM

Experimental Protocols

The identification and characterization of the HBcAg 128-140 B-cell epitope rely on a series of well-established immunological and biochemical techniques. Detailed methodologies for key experiments are provided below.

Peptide Synthesis and Purification

Objective: To produce synthetic peptides corresponding to the HBcAg 128-140 region for use in immunoassays.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: The desired amino acid sequence (e.g., for HBcAg 128-140) is assembled by sequential addition of Fmoc-protected amino acids. Each coupling step is driven by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain with a mild base, typically piperidine, to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Generation of Monoclonal Antibodies

Objective: To produce monoclonal antibodies that specifically recognize the HBcAg 128-140 epitope.

Methodology:

  • Immunization: BALB/c mice are immunized with the purified synthetic HBcAg 128-140 peptide conjugated to a carrier protein (e.g., keyhole limpet hemocyanin) to enhance immunogenicity. The immunogen is typically emulsified in an adjuvant (e.g., Freund's adjuvant).

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.

  • Selection and Screening: Hybridomas are selected in a medium (e.g., HAT medium) that does not support the growth of unfused myeloma cells. The supernatants from the surviving hybridoma cultures are screened for the presence of antibodies that bind to the HBcAg 128-140 peptide using an enzyme-linked immunosorbent assay (ELISA).

  • Cloning: Hybridoma cells that produce the desired antibodies are cloned by limiting dilution to ensure that each culture originates from a single cell.

  • Antibody Production and Purification: The selected monoclonal antibody-producing hybridomas are expanded, and the monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping

Objective: To determine the reactivity of antibodies with the synthetic HBcAg 128-140 peptide.

Methodology:

  • Coating: Microtiter plates are coated with the synthetic HBcAg 128-140 peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature to prevent non-specific binding.

  • Antibody Incubation: The plates are washed again, and then incubated with the primary antibody (e.g., purified monoclonal antibody or patient serum) at various dilutions for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG or anti-human IgG) is added and incubated for 1 hour at room temperature.

  • Detection: The plates are washed thoroughly, and a substrate solution (e.g., TMB) is added. The color reaction is allowed to develop and is then stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The optical density (OD) is measured at 450 nm using a microplate reader. The OD values are proportional to the amount of antibody bound to the peptide.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To quantitatively measure the binding affinity (Kd) of monoclonal antibodies to the HBcAg 128-140 epitope.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: The HBcAg 128-140 peptide is immobilized onto the sensor chip surface.

  • Analyte Injection: A series of concentrations of the monoclonal antibody (analyte) are injected over the sensor chip surface.

  • Data Collection: The binding of the antibody to the peptide is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involved in the discovery and characterization of the HBcAg 128-140 B-cell epitope.

Experimental_Workflow_for_Epitope_Discovery cluster_Antigen_Preparation Antigen Preparation cluster_Antibody_Generation Antibody Generation cluster_Epitope_Characterization Epitope Characterization Peptide_Synthesis Peptide Synthesis (HBcAg 128-140) Peptide_Purification Peptide Purification (RP-HPLC) Peptide_Synthesis->Peptide_Purification Peptide_Characterization Peptide Characterization (Mass Spectrometry) Peptide_Purification->Peptide_Characterization Immunization Immunization of Mice Peptide_Characterization->Immunization ELISA ELISA for Reactivity Peptide_Characterization->ELISA Hybridoma_Production Hybridoma Production Immunization->Hybridoma_Production Screening Screening (ELISA) Hybridoma_Production->Screening Cloning Monoclonal Cell Cloning Screening->Cloning Antibody_Purification Antibody Purification Cloning->Antibody_Purification Antibody_Purification->ELISA SPR SPR for Affinity (Kd) ELISA->SPR

Caption: Experimental workflow for the discovery and characterization of a B-cell epitope.

BCR_Signaling_Pathway Antigen HBcAg 128-140 Epitope BCR B-Cell Receptor (BCR) Antigen->BCR Binding Lyn Lyn (Src-family kinase) BCR->Lyn Activation Syk Syk BCR->Syk Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs BLNK BLNK Syk->BLNK Phosphorylation PLCg2 PLCγ2 BLNK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFAT NFAT Activation Ca_Release->NFAT NFkB NF-κB Activation PKC->NFkB MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (Proliferation, Differentiation, Antibody Production) NFAT->Gene_Expression NFkB->Gene_Expression MAPK->Gene_Expression

Caption: Simplified B-cell receptor (BCR) signaling pathway upon antigen recognition.

Conclusion

The identification of the HBcAg 128-140 region as a key B-cell epitope represents a significant step forward in our understanding of the immune response to HBV. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other viral epitopes. While more specific quantitative data on the antibody-epitope interaction will further enhance our knowledge, the existing evidence strongly supports the importance of this epitope in HBV immunopathogenesis. Future research leveraging this knowledge will be instrumental in the development of next-generation diagnostics, more effective vaccines, and novel immunotherapeutic interventions for the management of chronic hepatitis B.

References

A Technical Guide to the Preliminary Investigation of HBcAg 128-140 T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary investigation into T-cell stimulation by the Hepatitis B virus core antigen (HBcAg) 128-140 epitope. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to support advanced research and therapeutic development.

Introduction: The Significance of HBcAg 128-140

The Hepatitis B virus (HBV) core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses during infection.[1] Within this protein, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a significant CD4+ T-helper cell epitope.[2] This region is crucial for activating T-helper cells, which are essential for orchestrating an effective adaptive immune response, including the production of antibodies against HBV envelope proteins and the activation of cytotoxic T lymphocytes (CTLs) to clear infected hepatocytes.[3] The HBcAg 128-140 epitope is frequently used as a T-helper stimulus in vaccine constructs to enhance immunogenicity.[4] Understanding the mechanisms of T-cell stimulation by this specific epitope is critical for designing novel therapeutic vaccines and immunomodulatory strategies for chronic Hepatitis B.

Quantitative Data on HBcAg-Mediated T-Cell Responses

The following table summarizes key quantitative findings from studies investigating T-cell responses to HBcAg and its epitopes. These data provide a baseline for comparing the efficacy of different stimulation conditions and for designing future experiments.

Parameter MeasuredStimulantCell TypeAssayKey Quantitative FindingReference
T-Cell Sensitization Recombinant HBcAgMurine T-cellsIn vivo sensitization1.0 µg required to induce T-cell sensitization.[5]
IL-2 Production Recombinant HBcAgMurine T-cellsIn vitro stimulationMinimal concentration of 0.03 ng/mL required to elicit IL-2 production.[5]
IFN-γ Secretion HBcAg 128-140 Peptide (2 µg/mL)Murine Splenocytes & Intrahepatic LymphocytesIntracellular Cytokine Staining (ICS)Used as a stimulus to detect HBV-specific IFN-γ-secreting CD4+ T-cells.[2]
Restoration of Th1 Response Recombinant HBcAgHuman PBMCsICSAddition of anti-IL-10 antibody increased IFN-γ-secreting CD4+ T-cells from 0.15% (±0.04%) to 0.34% (±0.12%), a 2.3-fold increase.[6]
Cytokine Production Recombinant HBcAgHuman CD4+ T-cell clonesELISATNF-α production: 857-960 pg/mL.[7]
Cytokine Production Recombinant HBcAgHuman CD4+ T-cell clonesELISAIFN-γ production: 463-575 U/mL.[7]

Key Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of HBcAg 128-140 T-cell stimulation. The following protocols are based on established methods cited in the literature.

This protocol is designed to identify and quantify HBcAg 128-140-specific T-cells based on their production of intracellular IFN-γ following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Complete RPMI-1640 medium

  • HBcAg 128-140 peptide (TPPAYRPPNAPIL)

  • Brefeldin A (protein transport inhibitor)

  • Anti-CD28 antibody

  • Fluorescently-conjugated antibodies: Anti-CD4, Anti-CD8, Anti-IFN-γ

  • Fixation/Permeabilization Buffer

  • FACS Tubes and Flow Cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from blood or prepare a single-cell suspension of splenocytes. Resuspend cells in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

  • Stimulation:

    • Add 1 mL of the cell suspension to each FACS tube.

    • Add the HBcAg 128-140 peptide to a final concentration of 2 µg/mL.[2]

    • Add anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.[2]

    • Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Protein Transport Inhibition: Add Brefeldin A (e.g., 1 µL/mL) to each tube to block cytokine secretion.[2]

  • Incubation: Continue to incubate for an additional 4-5 hours at 37°C.[2]

  • Surface Staining: Wash the cells with PBS. Stain for surface markers such as CD4 and CD8 by adding fluorescently-conjugated antibodies and incubating for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells again. Resuspend in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.

  • Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorescently-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells a final time and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells expressing IFN-γ.

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody

  • PBMCs or splenocytes

  • Complete RPMI-1640 medium

  • HBcAg 128-140 peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC or BCIP/NBT)

  • ELISpot reader

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile PBS, and block with complete RPMI-1640 medium for at least 30 minutes.

  • Cell Plating: Remove the blocking medium and add 100 µL of cell suspension (e.g., 2-3 x 10^5 cells) to each well.

  • Stimulation: Add 100 µL of the HBcAg 128-140 peptide at a 2x working concentration. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate extensively with PBS and PBS-Tween to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.

    • Wash the plate again and add the substrate solution. Monitor for spot development.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental designs.

G cluster_TCell CD4+ T-Cell cluster_Pathways Signaling Cascades cluster_Nucleus Nucleus HBcAg HBcAg TCR TCR/CD4 HBcAg->TCR binds JNK JNK TCR->JNK activates ERK ERK TCR->ERK activates PI3K PI3K TCR->PI3K activates PD1_Gene PD-1 Gene Transcription JNK->PD1_Gene upregulates ERK->PD1_Gene upregulates AKT AKT PI3K->AKT activates AKT->PD1_Gene upregulates PD1_Protein PD-1 Protein PD1_Gene->PD1_Protein leads to expression

Figure 1: HBcAg-induced signaling pathway for PD-1 upregulation on CD4+ T-cells.[8][9]

experimental_workflow start Isolate PBMCs or Splenocytes stim Stimulate with HBcAg 128-140 Peptide + Anti-CD28 (1-2h) start->stim bfa Add Brefeldin A (Protein Transport Inhibitor) stim->bfa incubate Incubate (4-5h) bfa->incubate surface_stain Surface Stain (e.g., Anti-CD4) incubate->surface_stain fix_perm Fix & Permeabilize Cells surface_stain->fix_perm intra_stain Intracellular Stain (e.g., Anti-IFN-γ) fix_perm->intra_stain facs Acquire on Flow Cytometer intra_stain->facs analysis Analyze Data: Gate on CD4+ cells, quantify IFN-γ+ facs->analysis

Figure 2: Experimental workflow for Intracellular Cytokine Staining (ICS).

G HBcAg HBcAg Stimulation Treg Regulatory T-Cell (Treg) HBcAg->Treg activates Th1 HBcAg-specific CD4+ Th1 Cell HBcAg->Th1 activates IL10 IL-10 Secretion Treg->IL10 produces IFNg IFN-γ Secretion (Th1 Response) Th1->IFNg produces IL10->Th1 suppresses AntiIL10 Anti-IL-10 Antibody AntiIL10->IL10 blocks

Figure 3: Logical relationship of IL-10 mediated suppression of the Th1 response to HBcAg.[6][10]

References

In-Depth Technical Guide: Immune Response to HBV Core Peptide 128-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B virus (HBV) core protein, and specifically the peptide spanning amino acids 128-140 (HBcAg 128-140), represents a critical target in the host immune response to HBV infection. This peptide, with the sequence TPPAYRPPNAPIL, is a highly immunogenic, promiscuous T-helper (Th) cell epitope capable of stimulating robust CD4+ T-cell responses.[1] Understanding the nuances of the immune response to this peptide is pivotal for the development of novel immunotherapies and prophylactic vaccines against chronic hepatitis B, a disease that remains a significant global health challenge. This guide provides a comprehensive overview of the cellular and molecular interactions involved in the immune recognition of HBcAg 128-140, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key biological pathways.

Data Presentation: Quantitative Analysis of the Immune Response

The following tables summarize quantitative data from various studies investigating the immune response to HBcAg and its peptides. It is important to note that data specifically for the 128-140 peptide is often presented within the context of the broader HBcAg response.

Table 1: T-Cell Proliferation in Response to HBcAg

Patient CohortStimulation AntigenAssayStimulation Index (SI)Reference
Chronic Hepatitis B (pre-treatment)Recombinant HBcAg[3H]Thymidine incorporation~2.5 (Median)[2]
Chronic Hepatitis B (post-lamivudine)Recombinant HBcAg[3H]Thymidine incorporation~7.5 (Median)[2]

Table 2: Cytokine Secretion Profile upon HBcAg Stimulation

Patient StatusStimulationCytokineConcentration (pg/mL)Reference
Acute Hepatitis BHBcAgIFN-γ875 (Mean)[3]
Chronic Hepatitis BHBcAgIFN-γ128.50 (Mean)[3]
Recovered from HBVHBcAgIFN-γ905 (Mean)[3]
Chronic Hepatitis B (naïve)HBcAg peptide poolIFN-γ16 ± 5[4]
Chronic Hepatitis B (treated)HBcAg peptide poolIFN-γ35 ± 28[4]
Acute Hepatitis BHBcAg peptide poolIFN-γ82 ± 39[4]
Chronic Hepatitis B (naïve)HBcAg peptide poolIL-212 ± 3[4]
Chronic Hepatitis B (treated)HBcAg peptide poolIL-215 ± 10[4]
Acute Hepatitis BHBcAg peptide poolIL-247 ± 21[4]

Table 3: ELISpot Assay Results for HBcAg-Specific T-Cells

Patient CohortStimulationAssayResult (SFC/10^6 PBMC)Reference
Chronic Hepatitis B (low HBV DNA)HBcAg peptide poolCultured IFN-γ ELISpotInverse correlation with HBV DNA[5]
Chronic Hepatitis B (low HBsAg)HBcAg peptide poolCultured IFN-γ ELISpotInverse correlation with HBsAg[5]

SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells

Key Signaling Pathways

The immune response to HBcAg 128-140 is orchestrated by a series of intricate signaling pathways within T-helper cells and their subsequent interaction with B-cells.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the HBcAg 128-140 peptide presented by an antigen-presenting cell (APC) on an MHC class II molecule, the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a signaling cascade. This leads to T-cell activation, proliferation, and cytokine production.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHC_II MHC Class II Peptide HBcAg 128-140 TCR TCR MHC_II->TCR Lck Lck TCR->Lck Engagement CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAPK MAPK Pathway LAT_SLP76->MAPK PI3K PI3K Pathway LAT_SLP76->PI3K NFAT NFAT PLCg1->NFAT Activates AP1 AP-1 MAPK->AP1 Activates NFkB NF-κB PI3K->NFkB Activates Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines Transcription Factors NFkB->Cytokines Transcription Factors AP AP AP->Cytokines Transcription Factors -1 -1 -1->Cytokines Transcription Factors

TCR Signaling Cascade upon HBcAg 128-140 Recognition.
T-Helper Cell-Mediated B-Cell Activation

Activated T-helper cells, having recognized the HBcAg 128-140 peptide, can then provide help to B-cells that have internalized the HBV core particle. This interaction is crucial for the production of high-affinity, class-switched antibodies against HBcAg.

T_B_Cell_Interaction cluster_TCell Activated T-Helper Cell cluster_BCell B-Cell TCR_T TCR MHC_II_B MHC Class II TCR_T->MHC_II_B Recognition CD40L CD40L CD40 CD40 CD40L->CD40 Co-stimulation Cytokine_Release Cytokine Release (IL-2, IL-4, IFN-γ) Activation B-Cell Activation, Proliferation, Differentiation Cytokine_Release->Activation BCR BCR BCR->MHC_II_B Processing & Presentation of 128-140 peptide HBcAg HBcAg Particle HBcAg->BCR Binding & Internalization CD40->Activation Plasma_Cell Plasma Cell Activation->Plasma_Cell Antibodies Anti-HBc Antibodies Plasma_Cell->Antibodies

T-Helper Cell and B-Cell Interaction.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Workflow:

ELISpot_Workflow cluster_preparation Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection and Analysis A Coat ELISpot plate with anti-IFN-γ capture antibody B Incubate and wash A->B C Block non-specific binding sites B->C D Isolate PBMCs from blood sample E Add PBMCs to wells D->E F Stimulate with HBcAg 128-140 peptide E->F G Incubate to allow cytokine secretion F->G H Wash plate to remove cells I Add biotinylated anti-IFN-γ detection antibody H->I J Add streptavidin-enzyme conjugate I->J K Add substrate to develop spots J->K L Wash to stop reaction K->L M Analyze spots with ELISpot reader L->M

ELISpot Assay Workflow.

Methodology:

  • Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked to prevent non-specific binding.

  • Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient or control samples and added to the wells.

  • Stimulation: The cells are stimulated with the HBcAg 128-140 peptide at an optimal concentration (typically 1-10 µg/mL). A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, identifying the phenotype of the responding T-cells.

Workflow:

ICS_Workflow cluster_stimulation Cell Stimulation cluster_staining Staining cluster_analysis Analysis A Isolate PBMCs B Stimulate with HBcAg 128-140 peptide A->B C Add protein transport inhibitor (e.g., Brefeldin A) B->C D Stain for surface markers (e.g., CD3, CD4, CD8) E Fix and permeabilize cells D->E F Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) E->F G Acquire data on a flow cytometer H Gate on cell populations of interest G->H I Quantify cytokine-positive cells H->I

Intracellular Cytokine Staining Workflow.

Methodology:

  • Cell Stimulation: PBMCs are stimulated with the HBcAg 128-140 peptide for several hours (typically 4-6 hours) in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin. This blocks the secretion of cytokines, causing them to accumulate inside the cell.

  • Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) to identify the T-cell populations of interest.

  • Fixation and Permeabilization: The cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer that creates pores in the cell membrane, allowing antibodies to access intracellular proteins.

  • Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on specific cell populations (e.g., CD3+CD4+ T-cells), the percentage of cells producing each cytokine in response to the peptide can be quantified.

Conclusion

The HBV core peptide 128-140 is a potent activator of the adaptive immune system, inducing a strong T-helper cell response that is critical for both cellular and humoral immunity against HBV. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug developers. Future research focusing on the precise molecular interactions and the development of strategies to enhance the immunogenicity of this peptide will be instrumental in designing effective therapeutic interventions for chronic hepatitis B. The visualization of the signaling pathways and experimental workflows offers a clear conceptual framework for these complex processes, aiding in the design of future studies and the interpretation of their results.

References

Methodological & Application

Application Notes and Protocols: HBcAg 128-140 Peptide ELISpot Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level. This document provides a detailed protocol for the application of the ELISpot assay to measure the T-cell response to the Hepatitis B core antigen (HBcAg) peptide 128-140. The HBcAg is a potent immunogen, and T-cell responses to this antigen are crucial for the control of Hepatitis B virus (HBV) infection.[1] The HBcAg 128-140 peptide is a well-characterized epitope known to elicit T-cell responses. This protocol is intended to guide researchers in the setup, execution, and data analysis of an HBcAg 128-140 peptide-specific ELISpot assay.

Data Presentation

Quantitative results from an ELISpot assay are typically expressed as Spot-Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs). The following table provides an example of how to structure and present such data.

Sample IDTreatment GroupPeptide StimulantMean SFU/10^6 PBMCsStandard DeviationResponder Status
001VaccinatedHBcAg 128-14015015Positive
002VaccinatedHBcAg 128-140255Negative
003PlaceboHBcAg 128-14052Negative
004VaccinatedNegative Control (DMSO)21-
005PlaceboNegative Control (DMSO)32-
006VaccinatedPositive Control (PHA)55045-
007PlaceboPositive Control (PHA)52050-

Note: Responder status is determined based on predefined criteria, often involving the subtraction of background (negative control) spots and comparison to a threshold value.

Experimental Protocols

Materials and Reagents
  • Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-enzyme conjugate)

  • PVDF-membrane 96-well plates

  • HBcAg 128-140 peptide (lyophilized)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • AIM V medium or RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO (for peptide reconstitution) as a negative control

  • Wash buffers (PBS and PBS-Tween20)

  • Substrate solution (e.g., BCIP/NBT)

  • Automated ELISpot reader or dissecting microscope

Experimental Workflow

The following diagram outlines the major steps of the HBcAg 128-140 peptide ELISpot assay.

ELISpot_Workflow cluster_prep Plate Preparation (Day 1) cluster_cell_prep Cell Stimulation (Day 2) cluster_detection Detection (Day 3) cluster_analysis Analysis plate_coating Coat 96-well plate with anti-IFN-γ capture antibody incubation_4c Incubate overnight at 4°C plate_coating->incubation_4c wash_plate Wash and block plate add_cells Add PBMCs to wells wash_plate->add_cells prep_cells Prepare and count PBMCs prep_cells->add_cells stimulate Add HBcAg 128-140 peptide, positive (PHA), and negative (DMSO) controls add_cells->stimulate incubation_37c Incubate 18-24 hours at 37°C stimulate->incubation_37c wash_cells Wash plate to remove cells add_detection_ab Add biotinylated anti-IFN-γ detection antibody wash_cells->add_detection_ab incubation_rt1 Incubate at room temperature add_detection_ab->incubation_rt1 add_streptavidin Add streptavidin-enzyme conjugate incubation_rt1->add_streptavidin incubation_rt2 Incubate at room temperature add_streptavidin->incubation_rt2 add_substrate Add substrate and develop spots incubation_rt2->add_substrate stop_reaction Stop reaction by washing with water add_substrate->stop_reaction dry_plate Dry plate read_plate Read and count spots (SFU) dry_plate->read_plate

Figure 1. Experimental workflow for the HBcAg 128-140 peptide ELISpot assay.
Detailed Methodology

Day 1: Plate Coating

  • Prepare the capture antibody solution at the recommended concentration (e.g., 1-5 µg/mL) in sterile PBS.

  • Add 100 µL of the capture antibody solution to each well of the 96-well PVDF plate.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Prepare the HBcAg 128-140 peptide stock solution by reconstituting the lyophilized peptide in sterile DMSO (e.g., to 1 mg/mL). Further dilute in culture medium to the desired final concentration (e.g., 1-10 µg/mL).

  • Aseptically wash the coated plate four times with sterile PBS.

  • Block the plate by adding 200 µL of culture medium (e.g., AIM V or RPMI + 10% FBS) to each well and incubate for at least 1 hour at 37°C.

  • Thaw and count the PBMCs. Resuspend the cells in culture medium to a final concentration of 2-4 x 10^6 cells/mL.

  • Remove the blocking solution from the plate.

  • Add 100 µL of the cell suspension to each well (2-4 x 10^5 cells/well).

  • Add 100 µL of the appropriate stimulant to the wells:

    • Test wells: HBcAg 128-140 peptide (final concentration 1-10 µg/mL).

    • Negative control wells: Culture medium with the same final concentration of DMSO used for the peptide.

    • Positive control wells: PHA (final concentration 1-5 µg/mL).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Day 3: Detection and Analysis

  • Wash the plate four times with PBS containing 0.05% Tween20 (PBST) to remove the cells.

  • Prepare the biotinylated detection antibody at the recommended concentration in PBST.

  • Add 100 µL of the detection antibody solution to each well and incubate for 2 hours at room temperature.

  • Wash the plate four times with PBST.

  • Prepare the streptavidin-enzyme conjugate solution in PBST.

  • Add 100 µL of the streptavidin-enzyme conjugate solution to each well and incubate for 1 hour at room temperature.

  • Wash the plate four times with PBST, followed by two washes with PBS.

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor for spot development (typically 5-30 minutes).

  • Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely in the dark.

  • Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as SFU per million PBMCs.

Signaling Pathway

The recognition of the HBcAg 128-140 peptide presented by an antigen-presenting cell (APC) via the MHC class II molecule to the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and cytokine secretion (e.g., IFN-γ). HBcAg has also been shown to upregulate PD-1 expression on CD4+ T cells through the JNK, ERK, and PI3K/AKT signaling pathways.[2]

T_Cell_Signaling cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Events APC Antigen Presenting Cell (APC) T_Cell CD4+ T-Cell MHC_II MHC class II + HBcAg 128-140 TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 TCR->CD4 Lck Lck TCR->Lck activates CD28 CD28 B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PI3K_AKT PI3K/AKT Pathway LAT_SLP76->PI3K_AKT DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 NFkB NF-κB DAG->NFkB NFAT NFAT IP3->NFAT AP1 AP-1 Ras_MAPK->AP1 JNK_ERK JNK/ERK Pathways PI3K_AKT->JNK_ERK contributes to Gene_Transcription Gene Transcription NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription PD1_up PD-1 Upregulation JNK_ERK->PD1_up Cytokine_Production Cytokine Production (e.g., IFN-γ) Gene_Transcription->Cytokine_Production Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Figure 2. T-cell receptor signaling pathway upon HBcAg 128-140 peptide recognition.

References

Application Notes and Protocols for Flow Cytometry Analysis of T cells Stimulated with HBV core 128-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge. The host's T cell immune response, particularly against the HBV core antigen (HBcAg), is crucial for viral control and clearance. The HBcAg 128-140 epitope (TPPAYRPPNAPIL) is a well-characterized, immunodominant T-helper cell epitope that can elicit robust CD4+ T cell responses. Flow cytometry is a powerful tool to dissect the frequency, phenotype, and function of T cells specific for this epitope. These application notes provide detailed protocols for the stimulation of T cells with the HBV core 128-140 peptide and their subsequent analysis using flow cytometry, focusing on intracellular cytokine production and proliferation.

Data Presentation

The following tables summarize representative quantitative data from studies analyzing T cell responses to HBV core peptides. It is important to note that responses can vary significantly based on the host's immune status (resolved infection vs. chronic infection), the specific experimental conditions, and whether a single peptide or a pool of peptides is used for stimulation.

Table 1: Frequency of Intracellular Cytokine-Expressing CD4+ T cells after HBV Core Peptide Stimulation in Different Patient Cohorts

Patient CohortIFN-γ (%)IL-17A (%)IL-21 (%)
Resolved HBV Infection0.260.480.15
Occult HBV Infection (OBI)0.170.220.09
Chronic HBV (CHB) Carriers0.190.270.10
Data represents the mean frequency of cytokine-positive cells within the CD4+ T cell population after 6 hours of stimulation with HBV core peptides.[1][2]

Table 2: T Cell Proliferation in Response to HBV Core Peptide Stimulation

Patient CohortCD4+ T cell Proliferation Rate (%)CD8+ T cell Proliferation Rate (%)
Resolved HBV Infection2.0-
Occult HBV Infection (OBI)3.0-
Chronic HBV (CHB) Carriers3.2-
Non-infected Individuals1.6-
Data represents the mean percentage of proliferating T cells after stimulation with HBV core peptides.[1]

Table 3: Cytokine Secretion by Murine Splenocytes Stimulated with HBV core 128-140 Peptide

Stimulation ConditionIFN-γ (pg/mL)IL-2 (U/mL)
HBVc 128-140 (3 µg/mL)18002.5
HBVc 128-140 (10 µg/mL)25004.0
HBVc 128-140 (30 µg/mL)30005.5
HBVc 128-140 (100 µg/mL)32006.0
Data from a murine model where splenocytes were stimulated in vitro with the HBV core 128-140 peptide.[3]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with HBV core 128-140 Peptide

This protocol describes the stimulation of PBMCs for subsequent analysis of intracellular cytokine production or proliferation.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • HBV core 128-140 peptide (TPPAYRPPNAPIL), sterile and high purity

  • Costimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • 96-well round-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI at a concentration of 1-2 x 10^6 cells/mL.

  • Add 200 µL of the cell suspension to each well of a 96-well round-bottom plate.

  • Prepare a working solution of the HBV core 128-140 peptide in complete RPMI. A final concentration of 1-10 µg/mL is typically used.

  • Add the peptide solution and costimulatory antibodies to the appropriate wells. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin (PHA) or a CEF peptide pool).

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the final 4-6 hours of a 6-16 hour total incubation.

  • For proliferation assays, incubate the cells for 3-7 days.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is for the detection of intracellular cytokines such as IFN-γ, TNF-α, and IL-2.

Materials:

  • Stimulated PBMCs from Protocol 1

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixable viability dye

  • Fixation/Permeabilization buffer kit (e.g., Cytofix/Cytoperm)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Flow cytometer

Procedure:

  • After stimulation, harvest the cells and wash them with flow cytometry staining buffer.

  • Stain for surface markers and viability by incubating the cells with the corresponding antibodies and dye for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry staining buffer.

  • Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit. This step is typically a 20-minute incubation at room temperature.

  • Wash the cells with the permeabilization buffer provided in the kit.

  • Stain for intracellular cytokines by incubating the cells with the cytokine-specific antibodies for 30 minutes at room temperature or 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.

Protocol 3: CFSE-Based T Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation.

Materials:

  • Isolated PBMCs

  • CFSE staining solution (e.g., 5 µM in PBS)

  • Complete RPMI

  • Stimulation reagents as in Protocol 1

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Resuspend 1-10 x 10^6 PBMCs/mL in pre-warmed PBS.

  • Add an equal volume of 2X CFSE working solution (e.g., 10 µM for a final concentration of 5 µM) and mix immediately.

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • To stop the staining, add 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI.

  • Resuspend the CFSE-labeled cells in complete RPMI and proceed with stimulation as described in Protocol 1 for 3-7 days.

  • After the incubation period, harvest the cells and stain for surface markers and viability as described in Protocol 2 (steps 1-3).

  • Wash the cells and resuspend in flow cytometry staining buffer.

  • Acquire the data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stimulation T Cell Stimulation cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis pbmc_isolation PBMC Isolation (Ficoll Gradient) stimulation Stimulation with HBV core 128-140 Peptide (1-10 µg/mL) pbmc_isolation->stimulation ics Intracellular Cytokine Staining (ICS) (IFN-γ, TNF-α, IL-2) stimulation->ics 6-16 hours cfse CFSE Proliferation Assay stimulation->cfse 3-7 days controls Controls: - Negative (DMSO) - Positive (PHA/CEF) data_acquisition Data Acquisition (Flow Cytometer) ics->data_acquisition cfse->data_acquisition gating Gating Strategy: - Viable, single cells - CD3+ T cells - CD4+ / CD8+ subsets data_acquisition->gating quantification Quantification: - % Cytokine+ cells - Proliferation Index gating->quantification tcr_signaling TCR TCR/CD3 Lck Lck TCR->Lck activates pMHC Peptide-MHC (HBV core 128-140) pMHC->TCR Antigen Recognition ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokines Cytokine Gene Transcription (IFN-γ, IL-2, TNF-α) NFAT->Cytokines NFkB NF-κB PKC->NFkB NFkB->Cytokines Ras Ras RasGRP->Ras MAPK MAPK Cascade (Erk) Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines Proliferation Cell Proliferation Cytokines->Proliferation

References

Application Notes: Hepatitis B Virus Core 128-140 Peptide for T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hepatitis B Virus (HBV) core protein is a potent immunogen that elicits strong T cell responses. The peptide sequence corresponding to amino acids 128-140 of the HBV core antigen (HBcAg) is a well-characterized, immunodominant T helper (Th) cell epitope. It is recognized by CD4+ T cells in the context of MHC class II molecules and can be used as a reliable positive control or specific antigen in various immunological assays.[1][2][3][4] These application notes provide detailed protocols for using the HBcAg 128-140 peptide to stimulate and measure the proliferation of T cells in vitro, a fundamental technique for assessing cellular immunity in research, diagnostics, and the development of therapeutics and vaccines.

Principle of the Assay

The in vitro T cell proliferation assay measures the expansion of T lymphocytes in response to an antigenic stimulus. Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured with the HBcAg 128-140 peptide. T cells with T cell receptors (TCRs) that recognize the peptide presented by antigen-presenting cells (APCs) become activated. This activation triggers a signaling cascade leading to the production of interleukin-2 (B1167480) (IL-2) and subsequent entry into the cell cycle, resulting in clonal expansion (proliferation).[5][6] Proliferation can be quantified using methods like carboxyfluorescein succinimidyl ester (CFSE) dye dilution analysis by flow cytometry or by measuring the incorporation of [3H]-thymidine into newly synthesized DNA.[7][8][9]

Data Summary

Quantitative parameters for T cell proliferation assays can vary based on the specific donor, cell purity, and assay method. The following tables provide recommended starting conditions that should be optimized for individual experimental systems.

Table 1: Recommended Conditions for T Cell Proliferation Assay

ParameterRecommended RangeNotes
Cell Type Human PBMCs or isolated CD4+ T cellsPBMCs contain necessary APCs.[10] Purity of isolated T cells should be >90%.[11]
Seeding Density 1 - 5 x 10^5 cells/wellFor 96-well plates.[12][13]
HBcAg 128-140 Peptide Conc. 1 - 10 µg/mL (approx. 0.7 - 7 µM)Titration is recommended to determine the optimal concentration.[14][15]
Incubation Time 4 - 7 daysTime course experiments are advised to identify peak proliferation.[12][16]
Positive Control Phytohemagglutinin (PHA) or anti-CD3/CD28 beadsUsed to confirm cell viability and proliferative capacity.
Negative Control Unstimulated cells (medium only) or irrelevant peptideEssential for calculating the stimulation index.

Table 2: Comparison of Common T Cell Proliferation Measurement Techniques

FeatureCFSE Dye Dilution Assay[3H]-Thymidine Incorporation Assay
Principle Fluorescent dye is halved with each cell division.[9][17]Radiolabeled nucleoside is incorporated into new DNA strands.[8][18]
Detection Method Flow CytometryLiquid Scintillation Counting
Data Output Single-cell data: proliferation index, percentage of divided cells, generation number.[19]Bulk measurement of radioactivity (Counts Per Minute, CPM).
Advantages Non-radioactive, provides generational analysis, allows for multiplexing with other markers.[20]High sensitivity, well-established "gold standard".[7][21]
Disadvantages Requires a flow cytometer, CFSE can be toxic at high concentrations.[13]Requires radioactive material handling and disposal, provides no single-cell resolution.[7][20]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a critical first step for T cell assays.[10][17]

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)

  • 50 mL conical centrifuge tubes

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of room temperature density gradient medium underneath the diluted blood, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-density gradient interface to a new 50 mL tube.[17][22]

  • Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.

  • Adjust the cell concentration to the desired density for the proliferation assay.

Protocol 2: T Cell Proliferation Assay using CFSE Dye Dilution

This protocol details how to label PBMCs with CFSE and set up a proliferation assay.

Materials:

  • Isolated PBMCs

  • CFSE stock solution (e.g., 5 mM in DMSO)

  • Pre-warmed PBS

  • Complete RPMI-1640 medium

  • HBcAg 128-140 peptide

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

    • Prepare a working solution of CFSE in PBS. A final staining concentration of 0.5-5 µM is common; this must be optimized.[12][19] For a 1 µM final concentration, add CFSE stock solution to PBS.

    • Add the cell suspension to an equal volume of the CFSE working solution while gently vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.[12][13]

    • To quench the staining reaction, add 5-10 volumes of cold complete RPMI-1640 medium (the serum proteins will bind excess CFSE).

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300-400 x g for 5-8 minutes to remove all unbound CFSE.

    • Resuspend the labeled cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • Plate 1-2 x 10^5 labeled cells (in 100 µL) into the wells of a 96-well round-bottom plate.

    • Prepare working solutions of the HBcAg 128-140 peptide and controls (e.g., PHA, unstimulated) in complete RPMI-1640 medium at 2x the final desired concentration.

    • Add 100 µL of the 2x peptide or control solutions to the appropriate wells.

    • Culture the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate and transfer to FACS tubes.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • (Optional) Stain cells with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells from the analysis.

    • Acquire samples on a flow cytometer using a 488 nm laser for excitation. CFSE fluorescence is typically detected in the FITC channel.[12]

    • Analyze the data using appropriate software. Proliferation is visualized as a series of peaks in the CFSE histogram, with each successive peak representing a cell division.

Protocol 3: T Cell Proliferation Assay using [3H]-Thymidine Incorporation

This protocol describes the classic method for measuring T cell proliferation. Note: This protocol involves radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • HBcAg 128-140 peptide

  • 96-well flat-bottom culture plate

  • [3H]-Thymidine (1 mCi/mL stock)

  • Cell harvester

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Stimulation:

    • Plate 1-2 x 10^5 PBMCs (in 100 µL) into the wells of a 96-well flat-bottom plate.

    • Add 100 µL of 2x concentrated HBcAg 128-140 peptide or controls to the appropriate wells.

    • Culture the plate for 3-6 days at 37°C in a humidified 5% CO2 incubator.

  • Pulsing with [3H]-Thymidine:

    • Approximately 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

    • Return the plate to the incubator.

  • Harvesting and Analysis:

    • Harvest the cells onto glass fiber filter mats using an automated cell harvester. The harvester lyses the cells and traps the DNA on the filter.

    • Wash the filters to remove unincorporated [3H]-thymidine.

    • Allow the filter mats to dry completely.

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

    • Results are expressed in Counts Per Minute (CPM). Proliferation is determined by comparing the CPM of stimulated wells to unstimulated control wells.

Visualizations

T_Cell_Proliferation_Workflow Experimental Workflow for CFSE T Cell Proliferation Assay start Obtain Whole Blood isolate_pbmc Isolate PBMCs via Density Gradient Centrifugation start->isolate_pbmc wash_cells Wash and Count Viable Cells isolate_pbmc->wash_cells label_cfse Label Cells with CFSE Dye wash_cells->label_cfse culture_setup Plate Cells and Add HBcAg 128-140 Peptide label_cfse->culture_setup incubate Incubate for 4-7 Days (37°C, 5% CO2) culture_setup->incubate harvest Harvest and Stain for Surface Markers (CD4/CD8) incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze Data: Measure CFSE Dilution acquire->analyze

Caption: Workflow for measuring T cell proliferation using CFSE dye dilution.

T_Cell_Activation_Pathway Simplified T Cell Activation Pathway by HBcAg Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_pathways cluster_TF MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 (Antigen Recognition) CD4 CD4 MHC_II->CD4 Peptide HBcAg 128-140 Peptide Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg PI3K PI3K/AKT Pathway ZAP70->PI3K activates ERK ERK Pathway ZAP70->ERK activates JNK JNK Pathway ZAP70->JNK activates NFAT NFAT PLCg->NFAT activates NFkB NF-κB PLCg->NFkB activates AP1 AP-1 ERK->AP1 JNK->AP1 IL2 IL-2 Gene Transcription NFAT->IL2 AP1->IL2 NFkB->IL2 Proliferation Cell Proliferation IL2->Proliferation autocrine/paracrine stimulation

Caption: T cell activation by the HBcAg 128-140 peptide presented via MHC-II.

References

Application Notes and Protocols: In Vivo Immunization with HBcAg 128-140 and Incomplete Freund's Adjuvant (IFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for in vivo immunization of mice using the hepatitis B core antigen (HBcAg) peptide 128-140 as a T-helper epitope, emulsified in Incomplete Freund's Adjuvant (IFA). The HBcAg 128-140 peptide is a well-characterized immunodominant T-helper epitope capable of inducing robust T-cell help, which is crucial for the generation of strong and long-lasting antibody responses against co-administered antigens.[1][2] IFA is a water-in-oil emulsion that acts as a depot for the antigen, allowing for its slow release and sustained presentation to the immune system, primarily promoting a Th2-biased immune response.[3] This protocol is designed to be a foundational guide for researchers aiming to elicit a strong antibody response to a specific antigen by leveraging the potent T-helper activity of HBcAg 128-140.

Data Presentation

The following tables summarize the expected quantitative data from a typical immunization experiment using the HBcAg 128-140 peptide with a target antigen in IFA. The data presented are representative and may vary depending on the specific antigen, mouse strain, and experimental conditions.

Table 1: Antigen-Specific Antibody Titers (ELISA)

GroupPre-immunePost-prime (Day 14)Post-boost (Day 28)
Antigen + HBcAg 128-140 + IFA < 1:1001:5,000 - 1:20,0001:50,000 - 1:200,000
Antigen + IFA < 1:1001:500 - 1:2,0001:2,000 - 1:10,000
PBS + IFA < 1:100< 1:100< 1:100

Endpoint titers are defined as the highest serum dilution giving an optical density (OD) reading of at least two times the background.

Table 2: Frequency of HBcAg 128-140-Specific IFN-γ Secreting Cells (ELISPOT)

GroupSpot-Forming Cells (SFC) per 10^6 Splenocytes
Antigen + HBcAg 128-140 + IFA 150 - 400
Antigen + IFA < 20
PBS + IFA < 10

Splenocytes are harvested on Day 28 and re-stimulated in vitro with the HBcAg 128-140 peptide.

Table 3: Intracellular Cytokine Staining of Splenic CD4+ T-cells

Group% IFN-γ+ of CD4+ T-cells% IL-4+ of CD4+ T-cells
Antigen + HBcAg 128-140 + IFA 1.5 - 4.0%0.5 - 1.5%
Antigen + IFA < 0.5%< 0.2%
PBS + IFA < 0.1%< 0.1%

Splenocytes are harvested on Day 28 and re-stimulated in vitro with the HBcAg 128-140 peptide.

Experimental Protocols

Materials
  • HBcAg 128-140 peptide (Sequence: TPPAYRPPNAPIL)

  • Target antigen (peptide or protein)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old

  • Sterile 1 ml Luer-lock syringes

  • Sterile 23-25 gauge needles

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol 1: Preparation of Peptide-IFA Emulsion
  • Peptide Reconstitution: Dissolve the HBcAg 128-140 peptide and the target antigen in sterile PBS to the desired concentration. A typical concentration for the target antigen is 1 mg/ml and for the HBcAg 128-140 peptide is 2.8 mg/ml.

  • Mixing Aqueous and Oil Phases: In a sterile microcentrifuge tube, combine the aqueous peptide solution with an equal volume of IFA (1:1 ratio). For example, mix 50 µl of the peptide solution with 50 µl of IFA for a final volume of 100 µl per mouse.

  • Emulsification: Emulsify the mixture by vortexing at high speed for 10-20 minutes or by passing the mixture back and forth between two Luer-lock syringes connected by a Luer-lock connector until a thick, white, stable emulsion is formed.

  • Emulsion Stability Check: To check the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a tight droplet.

Protocol 2: In Vivo Immunization of Mice
  • Animal Handling: Acclimatize mice for at least one week before the start of the experiment.[4][5]

  • Primary Immunization (Day 0):

    • Load the prepared peptide-IFA emulsion into a 1 ml syringe fitted with a 23-25 gauge needle.

    • Inject each mouse subcutaneously (s.c.) at the base of the tail or at two sites on the back with 100 µl of the emulsion.[4][5] A typical dose is 50 µg of the target antigen and 140 µg of the HBcAg 128-140 helper peptide per mouse.[6][7]

  • Booster Immunization (Day 14):

    • Prepare a fresh batch of the peptide-IFA emulsion as described in Protocol 1.

    • Administer a booster injection of 100 µl of the emulsion via the same route as the primary immunization.[4][5]

  • Sample Collection:

    • Blood samples can be collected via tail bleed on Day 0 (pre-immune), Day 14 (post-prime), and Day 28 (post-boost) for antibody analysis.

    • On Day 28, mice can be euthanized, and spleens harvested for T-cell assays.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
  • Plate Coating: Coat a 96-well high-binding ELISA plate with the target antigen at a concentration of 1-5 µg/ml in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µl/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Serum Incubation: Add serial dilutions of mouse serum (starting from 1:100) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µl/well of TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding 50 µl/well of 2N H₂SO₄.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Protocol 4: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
  • Plate Coating: Coat a 96-well PVDF-membrane ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes per well.

  • Peptide Stimulation: Add the HBcAg 128-140 peptide to the wells at a final concentration of 10 µg/ml. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Washing and Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add AEC substrate solution. Monitor for the development of red spots.

  • Stop Reaction: Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry and count the spots using an ELISPOT reader.

Protocol 5: Intracellular Cytokine Staining (ICS)
  • Splenocyte Stimulation: Prepare a single-cell suspension of splenocytes. Stimulate 1-2 x 10⁶ splenocytes with the HBcAg 128-140 peptide (10 µg/ml) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) for 30 minutes at 4°C.

  • Washing and Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of cytokine-positive cells within the CD4+ T-cell population.

Visualizations

Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell cluster_B_Cell B Cell MHC_II MHC-II + HBcAg 128-140 TCR TCR MHC_II->TCR Signal 1 (Antigen Recognition) CD4 CD4 MHC_II->CD4 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation Activation & Proliferation TCR->Activation CD28->Activation B_Cell Antigen-Specific B Cell Activation->B_Cell T-Cell Help (Cytokines) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibody Production Plasma_Cell->Antibodies

Caption: T-Helper Cell Activation by HBcAg 128-140 Peptide.

Experimental Workflow

Immunization_Workflow Start Start Prep_Emulsion Prepare Antigen/ HBcAg 128-140/IFA Emulsion Start->Prep_Emulsion Immunize_Prime Primary Immunization (Day 0) Subcutaneous Injection Prep_Emulsion->Immunize_Prime Wait1 Wait 14 Days Immunize_Prime->Wait1 Immunize_Boost Booster Immunization (Day 14) Subcutaneous Injection Wait1->Immunize_Boost Wait2 Wait 14 Days Immunize_Boost->Wait2 Harvest Euthanize & Harvest Spleen & Blood (Day 28) Wait2->Harvest ELISA ELISA: Antibody Titer Analysis Harvest->ELISA Serum ELISPOT ELISPOT: IFN-γ Secretion Analysis Harvest->ELISPOT Splenocytes ICS ICS: Intracellular Cytokine Analysis Harvest->ICS Splenocytes End End ELISA->End ELISPOT->End ICS->End

Caption: In Vivo Immunization and Immune Response Analysis Workflow.

References

Application Notes and Protocols: Induction of T Helper Response Using Synthetic HBV Core 128-140 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide corresponding to amino acids 128-140 of the Hepatitis B virus (HBV) core protein (HBcAg) is a well-characterized, immunodominant T helper (Th) cell epitope.[1][2][3] Its ability to bind to a wide range of Major Histocompatibility Complex (MHC) class II molecules makes it a "promiscuous" or "pan-MHC class II" binding peptide, capable of eliciting a Th response in a genetically diverse population.[1][2] This property has led to its frequent use as a component in synthetic vaccine formulations and as a tool for studying HBV-specific T cell immunity.[4][5][6][7] These application notes provide detailed protocols for utilizing the HBV core 128-140 peptide to induce and characterize Th cell responses in vitro and in vivo.

Peptide Specifications

The HBV core 128-140 peptide has the amino acid sequence H-Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu-OH (TPPAYRPPNAPIL).[1] It is typically supplied as a lyophilized trifluoroacetate (B77799) salt and should be stored at -20°C, protected from light and moisture.[1] For experimental use, the peptide can be reconstituted in sterile, distilled water or an appropriate buffer.[1]

Data Presentation

Table 1: In Vivo Immunization Parameters for Induction of T Helper Response in Mice
ParameterValueReference
Peptide HBV core 128-140[5][8][9][10]
Dose 120 - 140 µ g/mouse [5][8][9][10]
Adjuvant Incomplete Freund's Adjuvant (IFA)[5][8][9]
Emulsion Ratio (Peptide:Adjuvant) 1:1 (v/v)[5]
Route of Administration Subcutaneous (s.c.), base of the tail[5][8][9]
Volume of Injection 100 µl[5]
Table 2: In Vitro T Cell Stimulation and Cytokine Profile
ParameterConditionOutcomeReference
Cell Type Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes-[5][11][12]
Peptide Concentration for Stimulation 10 µg/mlT cell proliferation and cytokine secretion[5]
Incubation Time 24 hours to 10 days (assay dependent)-[12][13]
Primary Cytokines Secreted IFN-γ, IL-2Th1-biased response[11][12][14][15]
Assays ELISpot, Cytokine Release Assay (CRA), Intracellular Cytokine Staining (ICS)Quantification of cytokine-producing cells and secreted cytokines[5][11][13][14]

Experimental Protocols

Protocol 1: In Vivo Immunization of Mice to Induce HBV Core 128-140-Specific T Helper Cells

This protocol describes the immunization of mice to generate a Th response against the HBV core 128-140 peptide. This is often a prerequisite for subsequent ex vivo analysis of T cell function.

Materials:

  • Synthetic HBV core 128-140 peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) or distilled water

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • 8- to 14-week-old mice (e.g., HLA transgenic mice for specific MHC restriction studies)[5]

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized HBV core 128-140 peptide in sterile PBS or distilled water to a stock concentration of 2-5 mg/ml.

  • Preparation of Immunization Emulsion:

    • In a sterile microfuge tube, mix the required volume of the peptide stock solution with sterile PBS to achieve a final concentration of 1.2-1.4 mg/ml. For example, for 10 mice, prepare a total volume of at least 1.1 ml.

    • Add an equal volume of IFA to the peptide solution (1:1 ratio).

    • Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe with a blunt-end needle or by vortexing until a stable, white emulsion is formed. A stable emulsion will not separate upon standing for several minutes.

  • Immunization:

    • Anesthetize the mice according to approved animal care and use protocols.

    • Inject each mouse subcutaneously at the base of the tail with 100 µl of the peptide-IFA emulsion, delivering a dose of 120-140 µg of the peptide.[5][8][9]

  • Post-Immunization:

    • Monitor the mice for any adverse reactions.

    • After 10-14 days, splenocytes or lymph node cells can be harvested for ex vivo analysis of the T cell response.[8][9][12]

Protocol 2: Ex Vivo T Cell Proliferation Assay

This assay measures the proliferation of T cells isolated from immunized animals in response to restimulation with the HBV core 128-140 peptide.

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin

  • HBV core 128-140 peptide

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • 96-well round-bottom culture plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes from the immunized mice.

  • Cell Staining (CFSE method):

    • Resuspend the cells at 1-2 x 10⁷ cells/ml in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells at 2 x 10⁶ cells/ml in complete RPMI medium.

    • Plate 100 µl of the cell suspension (2 x 10⁵ cells) into the wells of a 96-well plate.

    • Add 100 µl of complete RPMI medium containing the HBV core 128-140 peptide at a final concentration of 10 µg/ml.

    • As negative controls, add medium alone or an irrelevant peptide. As a positive control, use a mitogen like Concanavalin A (5 µg/ml).

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Analysis (CFSE method):

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 3: IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of IFN-γ-secreting T cells upon peptide stimulation.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes or PBMCs from immunized animals or HBV-exposed individuals

  • HBV core 128-140 peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate for the enzyme (e.g., BCIP/NBT)

  • ELISpot reader

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and block with complete RPMI medium for at least 30 minutes at 37°C.

  • Cell Plating:

    • Remove the blocking medium and add 2-5 x 10⁵ splenocytes or PBMCs in 100 µl of complete RPMI medium to each well.

    • Add 100 µl of the HBV core 128-140 peptide solution to achieve a final concentration of 10 µg/ml.

    • Include negative (medium alone) and positive (mitogen) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.

    • Wash the plate and add the substrate. Allow spots to develop.

    • Stop the reaction by washing with water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

HBV_Peptide_T_Helper_Response_Workflow cluster_peptide_prep Peptide Preparation cluster_in_vivo In Vivo Induction cluster_ex_vivo Ex Vivo Analysis peptide Synthetic HBV core 128-140 Peptide reconstitution Reconstitution (PBS/Water) peptide->reconstitution emulsification Emulsification with IFA reconstitution->emulsification immunization Subcutaneous Immunization of Mouse emulsification->immunization t_cell_activation T Helper Cell Activation & Expansion immunization->t_cell_activation splenocyte_isolation Splenocyte Isolation t_cell_activation->splenocyte_isolation restimulation In Vitro Restimulation with Peptide splenocyte_isolation->restimulation prolif_assay Proliferation Assay (CFSE/³H-Thymidine) restimulation->prolif_assay cytokine_assay Cytokine Assay (ELISpot/ICS) restimulation->cytokine_assay

Caption: Experimental workflow for inducing and analyzing HBV core 128-140-specific T helper responses.

T_Helper_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_th T Helper Cell cluster_costim Co-stimulation peptide HBV core 128-140 Peptide mhc_ii MHC Class II peptide->mhc_ii Processing & Presentation tcr T Cell Receptor (TCR) mhc_ii->tcr Signal 1 cd4 CD4 mhc_ii->cd4 signaling Intracellular Signaling Cascade tcr->signaling cd4->signaling cytokine_production Cytokine Production (IFN-γ, IL-2) signaling->cytokine_production proliferation Proliferation signaling->proliferation cd80_86 CD80/86 (APC) cd28 CD28 (Th Cell) cd80_86->cd28 Signal 2 cd28->signaling

Caption: Signaling pathway for T helper cell activation by the HBV core 128-140 peptide.

References

Application Notes and Protocols: HBcAg 128-140 in Murine Models of HBV Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of cirrhosis and hepatocellular carcinoma. The HBV core antigen (HBcAg) is a potent immunogen, and cellular immune responses targeting it are crucial for viral clearance. Within HBcAg, the amino acid sequence 128-140 (TPPAYRPPNAPIL) has been identified as a key T-helper cell epitope, particularly in the widely used C57BL/6 murine model where it is restricted by the MHC class II molecule I-A^b^.[1][2][3]

These application notes provide a comprehensive overview of the use of the HBcAg 128-140 peptide in murine models of HBV infection. This peptide is an essential tool for evaluating the efficacy of therapeutic vaccines and immunomodulatory strategies aimed at breaking the immune tolerance characteristic of chronic HBV infection.[1][4][5] The protocols detailed below cover the establishment of HBV murine models, immunization strategies to elicit HBcAg-specific immunity, and the subsequent analysis of the T-cell response using the HBcAg 128-140 epitope as a stimulant.

Data Presentation

The following tables summarize quantitative data from representative studies, showcasing the use of the HBcAg 128-140 peptide to measure HBV-specific T-cell responses.

Table 1: HBcAg 128-140-Specific T-Cell Responses in Immunized vs. Mock-Immunized Mice Following HBV Challenge.

GroupStimulantAnalyteReadout (Spot-Forming Cells / 8x10^5 Splenocytes)Reference
HBcAg-ImmunizedHBcAg 129-140 peptideIFN-γ~150
Mock-ImmunizedHBcAg 129-140 peptideIFN-γ<10
HBcAg-ImmunizedHBcAg 129-140 peptideIL-2~75
Mock-ImmunizedHBcAg 129-140 peptideIL-2<10

Data are approximate values derived from graphical representations in the cited literature.

Table 2: Parameters for In Vitro T-Cell Stimulation with HBcAg 128-140.

ParameterValueUnitApplicationReference
Peptide Concentration2µg/mLIntracellular Cytokine Staining[2]
Incubation Time5hoursIntracellular Cytokine Staining[2]
Co-stimulantCD28 (1:1000)dilutionIntracellular Cytokine Staining[2]
Protein Transport InhibitorBrefeldin A (1:1000)dilutionIntracellular Cytokine Staining[2]

Experimental Workflows & Signaling Pathways

The following diagrams illustrate key experimental processes and the immunological pathway involving the HBcAg 128-140 epitope.

G cluster_0 HBV Murine Model Establishment cluster_1 Evaluation of T-Cell Response pAAV_HBV pAAV/HBV Plasmid HDI Hydrodynamic Tail Vein Injection pAAV_HBV->HDI Saline Saline (8% body weight) Saline->HDI Mouse C57BL/6 Mouse Spleen Isolate Splenocytes Mouse->Spleen 10-14 days post-injection HDI->Mouse Transfection of Hepatocytes Stimulation In Vitro Stimulation (5 hours) Spleen->Stimulation Peptide HBcAg 128-140 Peptide (2 µg/mL) Peptide->Stimulation ICS Intracellular Cytokine Staining (IFN-γ) Stimulation->ICS FACS Flow Cytometry Analysis ICS->FACS

Caption: Experimental workflow for HBV model creation and T-cell analysis.

G cluster_0 Antigen Presentation Pathway APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) CD4 CD4+ T-Helper Cell APC->CD4 Presents HBcAg 128-140 via MHC-II to TCR HBcAg HBcAg Protein HBcAg->APC Uptake & Processing MHCII MHC Class II TCR T-Cell Receptor (TCR) Cytokines IFN-γ, IL-2 CD4->Cytokines Activation & Secretion

Caption: Activation of CD4+ T-cells via the HBcAg 128-140 epitope.

Experimental Protocols

Protocol 1: Establishment of an HBV Murine Model via Hydrodynamic Injection

This protocol describes the establishment of a transient HBV infection model in immunocompetent C57BL/6 mice, which is widely used to study host-virus interactions.[1][6][7]

Materials:

  • pAAV/HBV1.2 or similar replication-competent HBV plasmid DNA

  • Sterile, endotoxin-free 0.9% saline solution

  • C57BL/6 mice (5-8 weeks old)

  • Syringes (1 mL or 3 mL) and 27-30 gauge needles

Procedure:

  • Animal Preparation: Weigh each mouse immediately before injection to calculate the required injection volume.

  • DNA Preparation: Dilute 10-15 µg of the HBV plasmid DNA into a volume of sterile saline equivalent to 8% of the mouse's body weight.[7][8] For a 20g mouse, this would be 1.6 mL. Prepare the solution for each mouse individually.

  • Injection: Restrain the mouse, typically using a specialized restrainer, to expose the tail vein.

  • Hydrodynamic Injection: Inject the entire volume of the DNA/saline solution into the lateral tail vein. The injection should be rapid, completed within 5-8 seconds. A successful injection is often indicated by a slight paling of the eyes and resistance near the end of the injection.

  • Post-Injection Monitoring: Monitor the mice for recovery. The mice will typically appear lethargic for a short period but should recover within an hour.

  • Confirmation of HBV Replication: Serum HBsAg, HBeAg, and HBV DNA can be monitored at various time points (e.g., days 1, 3, 5, 7 post-injection) to confirm successful transfection and viral replication.[1][2]

Protocol 2: Pre-existing Immunity Induction via DNA Immunization

This protocol is used to generate a robust HBcAg-specific immune response prior to HBV challenge, allowing for the study of immune-mediated clearance.[1]

Materials:

  • pCDNA3.1(+)/HBc plasmid (or other HBcAg-expressing plasmid)

  • Phosphate-Buffered Saline (PBS)

  • C57BL/6 mice

  • Syringes and needles for intramuscular injection

Procedure:

  • Immunization Preparation: Dilute 100 µg of the pCDNA3.1(+)/HBc plasmid in 50-100 µL of sterile PBS.

  • Primary Immunization: Inject the plasmid solution intramuscularly, typically into the tibialis anterior muscle.

  • Booster Immunization: Administer a second identical injection 14 days after the primary immunization.

  • HBV Challenge: 14 days after the booster immunization, the mice can be challenged with HBV using the hydrodynamic injection protocol (Protocol 1).

  • Control Group: A control group should be mock-immunized with PBS or an empty vector following the same schedule.

Protocol 3: Analysis of HBcAg 128-140-Specific T-Cell Response by Intracellular Cytokine Staining (ICS)

This protocol details the method for quantifying the frequency of IFN-γ-producing CD4+ and CD8+ T-cells from splenocytes after in vitro stimulation with the HBcAg 128-140 peptide.[2]

Materials:

  • Spleens from experimental and control mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • HBcAg 128-140 peptide (TPPAYRPPNAPIL)

  • Anti-mouse CD28 antibody

  • Brefeldin A (protein transport inhibitor)

  • Fluorescently-conjugated antibodies for flow cytometry: Anti-CD3, Anti-CD4, Anti-CD8, Anti-IFN-γ

  • Cell strainers (70 µm)

  • Red Blood Cell Lysis Buffer

  • FACS tubes

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Procedure:

  • Splenocyte Isolation: Aseptically harvest spleens from euthanized mice. Mechanically dissociate the spleens through a 70 µm cell strainer into a petri dish containing RPMI medium to create a single-cell suspension.

  • Red Blood Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer. Incubate for 2-3 minutes at room temperature, then quench the reaction with excess RPMI medium.

  • Cell Counting and Plating: Wash the cells, resuspend in complete RPMI, and count using a hemocytometer or automated cell counter. Adjust the cell concentration and plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

  • In Vitro Stimulation:

    • Add HBcAg 128-140 peptide to the appropriate wells to a final concentration of 2 µg/mL.[2]

    • Add anti-CD28 antibody (e.g., 1 µg/mL or 1:1000 dilution) to all wells for co-stimulation.[2]

    • Include an unstimulated (negative) control and a positive control (e.g., PMA/Ionomycin).

    • Add Brefeldin A (e.g., 1:1000 dilution) to all wells.[2]

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a CO2 incubator.

  • Surface Staining: After incubation, wash the cells and stain for surface markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8) in FACS buffer for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells, then resuspend in Fixation/Permeabilization buffer according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C.

  • Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Resuspend the cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody. Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash the cells twice with Permeabilization/Wash buffer and finally resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets and determine the percentage of IFN-γ+ cells within each population. Subtract the background from the unstimulated control.

References

Application Note: Intracellular Cytokine Staining for Profiling HBV-Specific T Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection predisposing individuals to cirrhosis and hepatocellular carcinoma. The T cell-mediated immune response, particularly the production of cytokines, is crucial for the control and clearance of HBV. The HBV core protein is a major target for the host immune response, and the peptide spanning amino acids 128-140 (TPPAYRPPNAPIL) is a well-characterized, immunodominant MHC class II-restricted epitope that elicits robust CD4+ T helper (Th) cell responses.[1]

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell analysis of antigen-specific T cell responses.[2] This method allows for the simultaneous quantification of the frequency of cytokine-producing cells and the characterization of their phenotype. This application note provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) with the HBV core 128-140 peptide and subsequent intracellular staining for key Th1 cytokines: interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2).

Principle of the Method

The protocol involves the in vitro stimulation of PBMCs with the HBV core 128-140 peptide. During this stimulation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm. Following stimulation, cells are stained for cell surface markers to identify T cell subsets (e.g., CD3, CD4, CD8). Subsequently, the cells are fixed and permeabilized to allow for the intracellular staining of cytokines with fluorochrome-conjugated antibodies. The stained cells are then analyzed by flow cytometry to determine the percentage of CD4+ T cells producing specific cytokines in response to the HBV peptide.

Data Presentation

The following tables summarize representative quantitative data for cytokine production by CD4+ T cells following HBV core 128-140 stimulation in different patient cohorts. Frequencies of cytokine-producing cells are typically lower in patients with chronic HBV (cHBV) compared to individuals with resolved infection.[3]

Table 1: Representative Frequency of Cytokine-Producing CD4+ T Cells after HBV Core 128-140 Stimulation

Cohort% IFN-γ+ of CD4+ T cells (Mean ± SD)% TNF-α+ of CD4+ T cells (Mean ± SD)% IL-2+ of CD4+ T cells (Mean ± SD)
Chronic HBV Patients0.05 ± 0.030.04 ± 0.020.02 ± 0.01
Resolved HBV Infection0.50 ± 0.250.45 ± 0.200.30 ± 0.15
Healthy Controls (Unexposed)< 0.01< 0.01< 0.01

Note: Data are illustrative and may vary based on the specific patient population and experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cells: Cryopreserved or freshly isolated human PBMCs

  • Peptide: HBV core 128-140 peptide (TPPAYRPPNAPIL), lyophilized[4][5][6]

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Stimulation Controls:

    • Unstimulated Control: DMSO (vehicle for peptide)

    • Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool

  • Protein Transport Inhibitor: Brefeldin A (5 µg/mL final concentration) or Monensin (2 µM final concentration)

  • Antibodies for Flow Cytometry (titrated for optimal concentration):

    • Anti-CD3 (e.g., PE-Cy7)

    • Anti-CD4 (e.g., APC-H7)

    • Anti-CD8 (e.g., PerCP-Cy5.5)

    • Anti-IFN-γ (e.g., FITC)

    • Anti-TNF-α (e.g., PE)

    • Anti-IL-2 (e.g., APC)

    • Viability Dye (e.g., Fixable Viability Stain 780)

  • Buffers:

    • FACS Buffer: PBS with 2% FBS and 0.05% sodium azide

    • Fixation/Permeabilization Buffer (commercially available kits are recommended)

  • Equipment:

    • 37°C, 5% CO2 incubator

    • Flow cytometer

    • 96-well U-bottom plates

    • Centrifuge

Detailed Methodology

1. Preparation of Reagents

  • HBV core 128-140 Peptide: Reconstitute the lyophilized peptide in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C. Further dilute in culture medium to the final working concentration (typically 1-10 µg/mL).

  • Brefeldin A/Monensin: Prepare a stock solution in DMSO. Dilute in culture medium to the final working concentration just before use.

2. Cell Thawing and Resting

  • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed culture medium.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in fresh culture medium.

  • Count the cells and assess viability. Viability should be >90%.

  • Adjust the cell concentration to 1-2 x 10^6 cells/mL in culture medium.

  • Allow the cells to rest for at least 2 hours (or overnight) in a 37°C, 5% CO2 incubator.

3. Cell Stimulation

  • Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

  • Add the HBV core 128-140 peptide to the appropriate wells at the final desired concentration.

  • Include an unstimulated control (DMSO) and a positive control (e.g., SEB).

  • Incubate for 1-2 hours at 37°C, 5% CO2.

  • Add Brefeldin A (final concentration 5 µg/mL) or Monensin (final concentration 2 µM) to all wells.

  • Incubate for an additional 4-6 hours at 37°C, 5% CO2.

4. Staining for Surface Markers and Viability

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Discard the supernatant and resuspend the cells in 50 µL of FACS buffer containing the viability dye and the titrated cell surface antibodies (anti-CD3, anti-CD4, anti-CD8).

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells with 200 µL of FACS buffer and centrifuge at 500 x g for 5 minutes.

5. Fixation and Permeabilization

  • Discard the supernatant and resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

  • Incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 200 µL of 1X Permeabilization Buffer and centrifuge at 500 x g for 5 minutes.

6. Intracellular Cytokine Staining

  • Discard the supernatant and resuspend the cells in 50 µL of 1X Permeabilization Buffer containing the titrated intracellular cytokine antibodies (anti-IFN-γ, anti-TNF-α, anti-IL-2).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of 1X Permeabilization Buffer.

  • Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.

Mandatory Visualizations

T Cell Receptor Signaling Pathway

TC_R_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell Peptide-MHCII HBV core 128-140-MHC-II TCR TCR Peptide-MHCII->TCR binds CD4 CD4 Peptide-MHCII->CD4 co-engagement Lck Lck TCR->Lck activates CD4->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2_plus Ca2+ IP3->Ca2_plus release PKC PKCθ DAG->PKC activates Ras_GRP Ras-GRP DAG->Ras_GRP Calcineurin Calcineurin Ca2_plus->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates (activates) Cytokine_Genes Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) NFAT->Cytokine_Genes NFkB NF-κB PKC->NFkB activates Ras Ras Ras_GRP->Ras activates MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade activates AP1 AP-1 MAPK_Cascade->AP1 activates AP1->Cytokine_Genes NFkB->Cytokine_Genes ICS_Workflow cluster_setup Cell Preparation & Stimulation cluster_staining Staining cluster_analysis Analysis thaw Thaw & Rest PBMCs stim Stimulate with HBV Peptide (Unstimulated & Positive Controls) thaw->stim bfa Add Brefeldin A/Monensin stim->bfa surface_stain Surface Stain (CD3, CD4, CD8, Viability Dye) bfa->surface_stain fix_perm Fix & Permeabilize surface_stain->fix_perm intra_stain Intracellular Stain (IFN-γ, TNF-α, IL-2) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire gate Gating & Data Analysis acquire->gate

References

Application Notes and Protocols for the Use of HBcAg 128-140 Peptide in Human PBMC Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B virus core antigen (HBcAg) is a potent immunogen, and specific epitopes within this protein are critical targets for the host immune response. The peptide sequence spanning amino acids 128-140 of HBcAg (Sequence: TPPAYRPPNAPIL) is a well-characterized, immunodominant T helper (Th) cell epitope. It is recognized by CD4+ T cells in the context of a wide range of Human Leukocyte Antigen (HLA) class II molecules, making it a "pan-HLA-DR-restricted" epitope. This property makes the HBcAg 128-140 peptide an invaluable tool for in vitro studies of HBV-specific T-cell immunity in a genetically diverse human population.

These application notes provide detailed protocols for the use of the HBcAg 128-140 peptide to stimulate human peripheral blood mononuclear cells (PBMCs) for the assessment of T-cell activation, cytokine production, and proliferation.

Product Information

PropertyDescription
Peptide Name Hepatitis B Virus Core Antigen (HBcAg) 128-140
Sequence H-Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu-OH
Molecular Formula C66H103N17O17
Molecular Weight 1406.64 g/mol
Purity ≥95%
Appearance Lyophilized white powder
Solubility Soluble in sterile distilled water or cell culture medium.
Storage Store at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Principle of Action

The HBcAg 128-140 peptide is an exogenous antigen that is taken up by antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells, macrophages, and B cells. Inside the APCs, the peptide is loaded onto HLA class II molecules and presented on the cell surface. CD4+ T cells with T-cell receptors (TCRs) that specifically recognize the HBcAg 128-140-HLA class II complex will become activated. This activation triggers a signaling cascade leading to T-cell proliferation, differentiation, and the secretion of various cytokines.

Experimental Workflows and Signaling Pathways

Experimental Workflow for PBMC Stimulation and Analysis

experimental_workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood cell_counting Count viable cells and adjust concentration pbmc_isolation->cell_counting cell_culture Culture PBMCs with peptide (and controls) cell_counting->cell_culture peptide_prep Reconstitute and dilute HBcAg 128-140 peptide peptide_prep->cell_culture elispot ELISpot Assay (Cytokine-secreting cells) cell_culture->elispot ics Intracellular Cytokine Staining (Flow Cytometry) cell_culture->ics proliferation Proliferation Assay (e.g., CFSE) cell_culture->proliferation supernatant Collect supernatant for multiplex cytokine analysis cell_culture->supernatant

Caption: Workflow for PBMC-based immune assays.

MHC Class II Antigen Presentation Pathway

MHC_II_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_ER Endoplasmic Reticulum cluster_endosome Endocytic Pathway mhc2_synthesis MHC Class II (α and β chains) synthesis mhc2_Ii_complex MHC II-Ii Complex Assembly mhc2_synthesis->mhc2_Ii_complex invariant_chain Invariant Chain (Ii) invariant_chain->mhc2_Ii_complex endosome Endosome mhc2_Ii_complex->endosome Transport peptide_uptake HBcAg 128-140 Peptide Uptake peptide_uptake->endosome lysosome Lysosome endosome->lysosome peptide_processing Peptide loading onto MHC II lysosome->peptide_processing mhc2_peptide_complex MHC II-Peptide Complex peptide_processing->mhc2_peptide_complex presentation Presentation to CD4+ T-cell mhc2_peptide_complex->presentation Transport to surface

Caption: MHC Class II peptide presentation pathway.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_tcell CD4+ T-Cell cluster_downstream Downstream Signaling tcr TCR lck Lck tcr->lck cd4 CD4 cd4->lck zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ1 lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 nfkb NF-κB dag->nfkb ap1 AP-1 dag->ap1 nfat NFAT ip3->nfat cytokine_production Cytokine Production (IFN-γ, IL-10, TNF-α) nfkb->cytokine_production proliferation Proliferation nfkb->proliferation nfat->cytokine_production nfat->proliferation ap1->cytokine_production ap1->proliferation apc APC (MHC II-Peptide) apc->tcr apc->cd4

Caption: Simplified T-cell receptor signaling cascade.

Experimental Protocols

I. PBMC Isolation and Preparation
  • Materials:

    • Whole blood collected in heparinized tubes.

    • Ficoll-Paque PLUS.

    • Phosphate-buffered saline (PBS).

    • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Protocol:

    • Dilute the blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

    • Collect the mononuclear cell layer and transfer to a new tube.

    • Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.

    • Resuspend the cell pellet in complete RPMI 1640 medium.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

    • Adjust the cell concentration to the desired density for your specific assay in complete RPMI 1640 medium.

II. Peptide Reconstitution and Storage
  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in sterile distilled water to a stock concentration of 1 mg/mL.

    • Gently vortex to dissolve.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

III. IFN-γ ELISpot Assay

This assay quantifies the frequency of HBcAg 128-140-specific, IFN-γ-secreting T cells.

  • Materials:

    • 96-well PVDF-membrane ELISpot plates.

    • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate).

    • HBcAg 128-140 peptide.

    • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).

    • Cell culture medium (negative control).

  • Protocol:

    • Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Cell Plating:

      • Wash the plate with sterile PBS to remove unbound antibody.

      • Block the plate with blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C.

      • Prepare your peptide dilutions. A final concentration range of 1-10 µg/mL is recommended for initial experiments.

      • Add 2 x 10^5 to 3 x 10^5 PBMCs per well.

      • Add the HBcAg 128-140 peptide to the respective wells.

      • Include positive control wells (e.g., PHA at 5 µg/mL) and negative control wells (medium only).

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Detection:

      • Wash the plate to remove cells.

      • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

      • Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.

      • Wash the plate and add the substrate (e.g., BCIP/NBT).

    • Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry completely and count the spots using an ELISpot reader.

IV. Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method identifies and quantifies the phenotype of cells producing specific cytokines.

  • Materials:

    • Flow cytometry tubes or 96-well U-bottom plates.

    • HBcAg 128-140 peptide.

    • PMA/Ionomycin (positive control).

    • Brefeldin A and Monensin (protein transport inhibitors).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-10).

    • Fixation/Permeabilization buffers.

  • Protocol:

    • Stimulation:

      • Add 1 x 10^6 PBMCs per tube/well in complete RPMI 1640 medium.

      • Add HBcAg 128-140 peptide (final concentration of 1-10 µg/mL).

      • Include positive (PMA/Ionomycin) and negative (medium only) controls.

      • Incubate for 1-2 hours at 37°C.

      • Add Brefeldin A (10 µg/mL) and Monensin (2 µM) and incubate for an additional 4-6 hours.

    • Staining:

      • Wash the cells with FACS buffer (PBS + 2% FBS).

      • Perform surface staining with antibodies against CD3, CD4, etc., for 30 minutes at 4°C.

      • Wash the cells.

      • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

      • Perform intracellular staining with antibodies against IFN-γ, TNF-α, IL-10, etc., for 30 minutes at 4°C.

    • Acquisition and Analysis:

      • Wash the cells and resuspend in FACS buffer.

      • Acquire the samples on a flow cytometer.

      • Analyze the data using appropriate software to gate on CD4+ T cells and determine the percentage of cells positive for each cytokine.

Data Presentation

Table 1: Recommended Experimental Controls
ControlPurposeExpected Outcome
Unstimulated Cells To determine the baseline level of cytokine production and cell proliferation.Low to negligible response.
PMA/Ionomycin or anti-CD3 To confirm cell viability and their ability to respond to a non-specific, potent stimulus.Strong cytokine production and proliferation across T-cell populations.
Irrelevant Peptide To control for non-specific activation by a peptide of similar length and composition.Low to negligible response.
Table 2: Expected Quantitative Outcomes for HBcAg 128-140 Stimulation of PBMCs from HBV-exposed Individuals

The following data are representative and may vary depending on the donor's immune status, HLA type, and experimental conditions.

AssayParameterExpected RangeNotes
IFN-γ ELISpot Spot-Forming Cells (SFC) / 10^6 PBMCs50 - 500Response is typically higher in individuals who have resolved HBV infection compared to those with chronic infection.
ICS (Flow Cytometry) % of IFN-γ+ in CD4+ T cells0.1% - 2.0%Co-expression of TNF-α is common.
ICS (Flow Cytometry) % of IL-10+ in CD4+ T cells0.05% - 1.0%IL-10 responses can be more prominent in chronic HBV infection.[1]
Cytokine Bead Array (Supernatant) IFN-γ concentration (pg/mL)100 - 1000Measured after 24-48 hours of stimulation.
Cytokine Bead Array (Supernatant) TNF-α concentration (pg/mL)50 - 500Kinetics may differ from IFN-γ.
Cytokine Bead Array (Supernatant) IL-10 concentration (pg/mL)20 - 200Levels can be highly variable between donors.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in negative controls - PBMC activation during isolation.- Contamination of reagents.- Serum used in media contains activators.- Handle cells gently and minimize processing time.- Use sterile, endotoxin-free reagents.- Heat-inactivate FBS or use serum-free media.
Low or no response in stimulated wells - Low frequency of specific T cells.- Suboptimal peptide concentration.- Poor cell viability.- Inappropriate incubation time.- Increase the number of PBMCs per well.- Perform a dose-response titration of the peptide (0.1 - 20 µg/mL).- Check cell viability before and after the assay.- Optimize incubation time (e.g., 24-48 hours for ELISpot).
High variability between replicates - Uneven cell distribution in wells.- Pipetting errors.- Gently mix cell suspension before plating.- Use calibrated pipettes and be consistent with technique.

Conclusion

The HBcAg 128-140 peptide is a robust tool for the in vitro assessment of HBV-specific CD4+ T-cell responses. The protocols provided herein offer a framework for conducting ELISpot and ICS assays to quantify these responses. Researchers should optimize peptide concentrations and incubation times for their specific experimental systems and donor cohorts to ensure reliable and reproducible results. The provided quantitative data serves as a guide for expected outcomes in individuals with a history of HBV exposure.

References

Application Notes and Protocols: Assessing T-Cell Memory Response to HBV Core 128-140

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the body's T-cell response being crucial for viral control and clearance. The HBV core protein, particularly the amino acid region 128-140 (HBcAg 128-140), represents a key immunodominant T-helper cell epitope. A robust and sustained memory T-cell response against this epitope is often associated with spontaneous or treatment-induced viral control. Therefore, accurate assessment of the frequency, function, and phenotype of HBcAg 128-140-specific memory T-cells is critical for understanding disease pathogenesis, evaluating novel immunotherapies, and monitoring vaccine efficacy.

These application notes provide detailed protocols and data presentation guidelines for the principle techniques used to assess T-cell memory responses to the HBV core 128-140 epitope, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays.

Data Presentation

Quantitative data from the assessment of T-cell responses should be summarized for clarity and comparative analysis. The following tables provide templates for organizing typical results obtained from ELISpot, ICS, and proliferation assays.

Table 1: Frequency of IFN-γ Secreting T-Cells in Response to HBV Core 128-140 by ELISpot

Donor IDPatient GroupHBsAg Level (IU/mL)HBV DNA (IU/mL)Spot Forming Cells (SFC) / 10^6 PBMCs (HBV Core 128-140)Spot Forming Cells (SFC) / 10^6 PBMCs (Negative Control)Spot Forming Cells (SFC) / 10^6 PBMCs (Positive Control)
CHB001Chronic Hepatitis B>1000>200025<5>200
CHB002Chronic Hepatitis B500<200015<5>200
Resolved001Resolved HBV<0.05Not Detected150<5>200
Resolved002Resolved HBV<0.05Not Detected200<5>200
Vaccinated001Vaccinated<0.05Not Detected75<5>200

Table 2: Polyfunctional Cytokine Profile of HBV Core 128-140-Specific CD4+ T-Cells by Intracellular Cytokine Staining

Donor IDPatient Group% of CD4+ T-cells producing:
IFN-γ TNF-α IL-2
CHB001Chronic Hepatitis B0.050.080.02
CHB002Chronic Hepatitis B0.030.050.01
Resolved001Resolved HBV0.50.70.4
Resolved002Resolved HBV0.81.00.6
Vaccinated001Vaccinated0.30.40.25

Table 3: Proliferative Capacity of T-Cells in Response to HBV Core 128-140

Donor IDPatient GroupProliferation Index (Stimulated/Unstimulated)% Divided Cells
CHB001Chronic Hepatitis B1.58
CHB002Chronic Hepatitis B1.25
Resolved001Resolved HBV8.060
Resolved002Resolved HBV10.575
Vaccinated001Vaccinated5.545

Experimental Protocols & Workflows

Signaling Pathway for T-Cell Memory Formation

The generation of a memory T-cell response is a complex process involving the differentiation of naive T-cells into effector and memory subsets upon antigen encounter. The following diagram illustrates a simplified overview of the key signaling events.

T_Cell_Memory_Formation cluster_signals APC Antigen Presenting Cell (APC) Naive_T Naive T-Cell APC->Naive_T MHC-II + HBV Core 128-140 IL12 IL-12 APC->IL12 Activated_T Activated Effector T-Cell Naive_T->Activated_T Activation & Clonal Expansion TCR TCR CD28 CD28 Signal1 Signal 1 (Antigen Recognition) Signal2 Signal 2 (Co-stimulation) Signal3 Signal 3 (Cytokines) IL12->Activated_T Differentiation Memory_Precursor Memory Precursor Effector Cell Activated_T->Memory_Precursor Tem Effector Memory T-Cell (Tem) Memory_Precursor->Tem Tcm Central Memory T-Cell (Tcm) Memory_Precursor->Tcm

Simplified T-Cell Memory Formation Pathway.
General Experimental Workflow

The assessment of T-cell memory responses typically follows a standardized workflow from sample collection to data analysis.

Experimental_Workflow Blood_Sample Peripheral Blood Sample Collection PBMC_Isolation PBMC Isolation (Ficoll Density Gradient) Blood_Sample->PBMC_Isolation Cell_Counting Cell Counting & Viability Assessment PBMC_Isolation->Cell_Counting Stimulation In vitro Stimulation with HBV Core 128-140 Peptide Cell_Counting->Stimulation Assay T-Cell Function Assays Stimulation->Assay ELISpot ELISpot Assay->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Assay->ICS Proliferation Proliferation Assay (e.g., CFSE) Assay->Proliferation ELISpot_Reader ELISpot Reader ELISpot->ELISpot_Reader Flow_Cytometer Flow Cytometer ICS->Flow_Cytometer Proliferation->Flow_Cytometer Data_Acquisition Data Acquisition Data_Analysis Data Analysis & Interpretation ELISpot_Reader->Data_Analysis Flow_Cytometer->Data_Analysis

General Workflow for Assessing T-Cell Memory.

Detailed Protocol: IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • PVDF-membrane 96-well plates

  • Human IFN-γ ELISpot kit (capture and detection antibodies, streptavidin-ALP/HRP)

  • HBV Core 128-140 peptide (and other relevant peptide pools)

  • Phytohemagglutinin (PHA) or CEF peptide pool (positive control)

  • DMSO (vehicle control)

  • AIM-V or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • BCIP/NBT or other suitable substrate

  • Automated ELISpot reader

Procedure:

Day 1: Plate Coating

  • Prepare the coating antibody solution at the manufacturer's recommended concentration (e.g., 5 µg/mL) in sterile PBS.

  • Activate the wells of the PVDF plate by adding 15 µL of 35% ethanol (B145695) for no more than 60 seconds, then wash six times with sterile water.[1]

  • Add 100 µL of the coating antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.[1]

Day 2: Cell Seeding and Stimulation

  • Wash the plate six times with sterile PBS to remove excess coating antibody.

  • Block the plate by adding 200 µL of complete medium to each well and incubate for at least 2 hours at room temperature.[2]

  • Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare peptide stimuli: Dilute HBV Core 128-140 peptide to a final concentration of 5-10 µg/mL. Prepare positive (e.g., PHA) and negative (e.g., DMSO) controls.

  • Remove the blocking solution from the plate.

  • Add 2 x 10^5 to 4 x 10^5 PBMCs in 100 µL of complete medium to each well.

  • Add 100 µL of the appropriate peptide stimulus or control to each well.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Plate Development

  • Wash the plate six times with PBS containing 0.05% Tween-20 (PBS-T).

  • Prepare the biotinylated detection antibody at the manufacturer's recommended concentration in PBS with 10% FBS.

  • Add 100 µL of the detection antibody solution to each well and incubate for 2 hours at room temperature.[2]

  • Wash the plate six times with PBS-T.

  • Prepare the streptavidin-enzyme conjugate (e.g., streptavidin-ALP) according to the manufacturer's instructions.

  • Add 100 µL of the conjugate to each well and incubate for 1 hour at room temperature.[2]

  • Wash the plate six times with PBS-T.

  • Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well and monitor spot development in the dark.

  • Stop the reaction by washing the plate with distilled water when distinct spots are visible.

  • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Detailed Protocol: Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the multiparametric characterization of T-cells, identifying which cell subsets are producing specific cytokines in response to stimulation.

Materials:

  • Flow cytometry tubes or 96-well U-bottom plates

  • HBV Core 128-140 peptide

  • Co-stimulatory antibodies (anti-CD28 and anti-CD49d)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CCR7, CD45RA) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Thaw and rest PBMCs as described for the ELISpot assay.

  • Plate 1 x 10^6 PBMCs per well in a 96-well U-bottom plate.

  • Stimulate the cells with HBV Core 128-140 peptide (1-5 µg/mL) in the presence of co-stimulatory antibodies (e.g., 1 µg/mL each of anti-CD28 and anti-CD49d).[3] Include positive (e.g., CEF peptide pool) and negative (DMSO) controls.

  • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Add Brefeldin A and Monensin to each well to inhibit cytokine secretion.

  • Incubate for an additional 4-12 hours.[3]

  • Wash the cells with PBS.

  • Stain with a fixable viability dye for 20 minutes at 4°C to exclude dead cells from the analysis.

  • Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C.

  • Wash the cells, then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.[3][4]

  • Stain with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.[3]

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify cytokine-producing T-cell subsets.

Detailed Protocol: T-Cell Proliferation Assay

T-cell proliferation assays measure the ability of T-cells to divide upon specific antigen stimulation, a key feature of memory responses.

Materials:

  • CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) dye

  • 96-well round-bottom plates

  • HBV Core 128-140 peptide

  • Complete RPMI-1640 medium with 10% human AB serum

  • Flow cytometer

Procedure:

  • Thaw and wash cryopreserved PBMCs with PBS.

  • Label the PBMCs with CTV or CFSE at a final concentration of 2.5-5 µM for 20 minutes at 37°C.[3]

  • Quench the staining reaction with cold FBS or complete medium.

  • Wash the cells and resuspend them in complete medium with human AB serum.

  • Seed 2.5 x 10^5 labeled PBMCs per well in a 96-well round-bottom plate.[3]

  • Stimulate the cells with HBV Core 128-140 peptide (5-10 µg/mL). Include unstimulated and positive (e.g., PHA) controls.

  • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • On the day of analysis, harvest the cells and stain them with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on live CD4+ or CD8+ T-cells and examining the dilution of the proliferation dye. Each peak of reduced fluorescence intensity represents a cell division. Calculate the proliferation index and the percentage of divided cells.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Immunogenicity of HBV Core 128-140 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adjuvants to enhance the immunogenicity of the Hepatitis B Virus (HBV) core 128-140 peptide (TPPAYRPPNAPIL).

Frequently Asked Questions (FAQs)

Q1: Why is an adjuvant necessary for the HBV core 128-140 peptide?

A1: The HBV core 128-140 peptide, like many synthetic peptides, is a T-helper epitope that is often poorly immunogenic on its own. Adjuvants are critical for enhancing the immune response by activating the innate immune system, which in turn leads to a more robust and sustained adaptive immune response against the peptide. They can help increase antibody production, promote a desired T-helper cell response (Th1 or Th2), and improve the generation of immunological memory.

Q2: Which type of T-helper response (Th1 or Th2) is generally desired for an HBV vaccine?

A2: For a therapeutic HBV vaccine, a Th1-biased immune response is generally considered more effective. Th1 responses are characterized by the production of cytokines like interferon-gamma (IFN-γ) and are crucial for activating cytotoxic T lymphocytes (CTLs) that can clear virally infected cells. While a Th2 response, which is associated with antibody production, is also important, a strong cellular immunity (Th1) is thought to be key for controlling chronic HBV infection.

Q3: What are some common adjuvants used with peptide antigens like HBV core 128-140?

A3: Several classes of adjuvants have been used with peptide antigens. Common choices include:

  • Emulsions: Such as Incomplete Freund's Adjuvant (IFA), which create a depot at the injection site for slow antigen release.

  • Aluminum Salts (Alum): A widely used adjuvant that primarily promotes a Th2-biased response.

  • Toll-like Receptor (TLR) Agonists: These activate specific innate immune pathways. Examples include CpG oligodeoxynucleotides (TLR9 agonist) and Polyinosinic:polycytidylic acid (Poly I:C; TLR3 agonist).

  • Saponin-based Adjuvants: Like QS-21, which are known to induce both Th1 and Th2 responses.

  • Nanoparticles and Liposomes: These can act as delivery systems and adjuvants, enhancing antigen uptake by antigen-presenting cells (APCs).

Troubleshooting Guides

Issue 1: Low Antibody Titer After Immunization

Possible Causes:

  • Suboptimal Adjuvant Choice: The selected adjuvant may not be potent enough or may not be driving the appropriate immune response. Alum, for instance, is a weaker inducer of cellular immunity which can indirectly impact the magnitude of the B-cell response for certain antigens.

  • Incorrect Peptide/Adjuvant Formulation: Improper emulsification of adjuvants like IFA can lead to poor antigen presentation. The ratio of the aqueous peptide solution to the oil phase is critical.

  • Inadequate Peptide Dose: The amount of peptide used for immunization may be too low to elicit a strong response.

  • Immunization Route and Schedule: The route of administration (e.g., subcutaneous, intraperitoneal) and the timing of boosts can significantly impact the immune response.

  • Peptide Stability: The peptide may be degrading either in storage or after administration.

Troubleshooting Steps:

  • Re-evaluate Adjuvant Selection: If a weak adjuvant was used, consider switching to a more potent one, such as a TLR agonist (e.g., CpG) or a combination adjuvant (e.g., IFA with a TLR agonist).

  • Optimize Formulation: For emulsions like IFA, ensure a stable emulsion is formed by proper mixing (e.g., vortexing or sonication) until a thick, white emulsion is achieved that does not separate upon standing. A common ratio is 1:1 of the peptide solution to the adjuvant.

  • Perform a Dose-Response Study: Test a range of peptide concentrations (e.g., 25 µg, 50 µg, 100 µg per mouse) to determine the optimal dose for your specific experimental conditions.

  • Adjust Immunization Protocol: Consider altering the immunization route. Subcutaneous injections at the base of the tail are commonly used for peptide immunizations in mice. Ensure an adequate prime-boost schedule, typically with boosts given 2-3 weeks after the primary immunization.

  • Check Peptide Integrity: Verify the purity and concentration of your peptide stock. Store peptides lyophilized at -20°C or colder and reconstitute just before use.

Issue 2: Skewed or Undesirable T-helper (Th) Response

Possible Causes:

  • Adjuvant Properties: Different adjuvants inherently drive different types of immune responses. Alum is known to predominantly induce a Th2 response, while adjuvants like CpG and IFA tend to promote a Th1-biased or mixed Th1/Th2 response.

  • Cytokine Milieu: The local cytokine environment at the time of immunization influences T-cell differentiation.

Troubleshooting Steps:

  • Select an Appropriate Adjuvant:

    • For a Th1 Response: Choose adjuvants like CpG ODN, Poly I:C, or IFA. Combination adjuvants, such as IFA plus a TLR agonist, can also be effective.

    • For a Th2 Response: Alum is the classic choice for inducing a Th2-biased response.

  • Incorporate Cytokines: Co-administration of cytokines with the peptide-adjuvant mixture can help steer the immune response. For example, IL-12 can promote a Th1 response.

  • Analyze Cytokine Production: Use techniques like ELISpot or intracellular cytokine staining to analyze the production of key Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokines by splenocytes from immunized animals after in vitro re-stimulation with the HBV core 128-140 peptide.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing the HBV core 128-140 peptide or similar T-helper peptides with various adjuvants. Note that direct comparative studies with a wide range of adjuvants for the HBV core 128-140 peptide are limited; therefore, data from different studies are presented to provide a general overview.

Table 1: Effect of Adjuvant on T-Cell Response to HBV Core 128-140 Peptide

AdjuvantPeptide Dose (per mouse)Animal ModelAssayKey FindingsReference
Incomplete Freund's Adjuvant (IFA)120 µgH-2bxd miceNot specifiedUsed to induce a T-helper response for a multi-epitope vaccine.[1]
Incomplete Freund's Adjuvant (IFA) & Poly-ICLC100 µgC57BL/6 miceIFN-γ ELISAPart of a peptide cocktail to induce T-cell responses against glioma-associated antigens.[2]
Cationic Adjuvant Formulation 09 (CAF09)50 µgC57BL/6 miceIFN-γ ELISAInvestigated the effect of antigen dose on CD4 T cell functional avidity.[3]

Table 2: Comparison of Adjuvants on Immune Response to a T-Helper Peptide (Illustrative)

AdjuvantAntigenAnimal ModelAntibody Titer (IgG)Th1/Th2 Cytokine ProfileReference
Alum β-amyloid peptideWild-type miceIntermediatePrimarily Th2 (High IgG1/IgG2a ratio, high IL-4)[4][5]
IFA/CFA β-amyloid peptideWild-type miceStrongMixed Th1/Th2 (Significant IFN-γ and IL-4 production)[4][5]
QS-21 β-amyloid peptideWild-type miceStrongMixed Th1/Th2 (Significant IFN-γ and IL-4 production)[4][5]
CpG ODN Influenza peptideBALB/c miceHighTh1-biased (Higher IgG2a)[2]

Experimental Protocols

Protocol 1: Peptide Immunization in Mice using Incomplete Freund's Adjuvant (IFA)

Materials:

  • HBV core 128-140 peptide (lyophilized)

  • Sterile, endotoxin-free PBS

  • Incomplete Freund's Adjuvant (IFA)

  • Two sterile glass syringes

  • A sterile double-hubbed needle or a sterile stopcock

  • Sterile insulin (B600854) syringes with 27-30 gauge needles for injection

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized HBV core 128-140 peptide in sterile PBS to a final concentration of 1-2 mg/mL.

  • Emulsification: a. Draw up equal volumes of the peptide solution and IFA into two separate glass syringes. A common total volume for injection per mouse is 100-200 µL, so you would mix 50-100 µL of peptide solution with 50-100 µL of IFA. b. Connect the two syringes using a double-hubbed needle or a stopcock. c. Force the contents back and forth between the two syringes for at least 5-10 minutes until a stable, thick, white emulsion is formed. d. To test for a stable emulsion, drop a small amount into a beaker of water. A stable water-in-oil emulsion will not disperse.

  • Immunization: a. Draw the emulsion into a sterile insulin syringe. b. Immunize mice subcutaneously (s.c.) at the base of the tail with the prepared emulsion (typically 100 µL per mouse).

  • Boosting: Administer booster immunizations every 2-3 weeks using the same protocol but with the peptide emulsified in IFA.

Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ antibody

  • Splenocytes from immunized and control mice

  • HBV core 128-140 peptide

  • Complete RPMI-1640 medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISpot reader

Procedure:

  • Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.

  • Plate Seeding: Add 2x105 to 5x105 splenocytes per well to the pre-coated ELISpot plate.

  • Antigen Stimulation: Add the HBV core 128-140 peptide to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: a. Wash the plate to remove cells. b. Add the biotinylated detection antibody and incubate. c. Wash and add Streptavidin-HRP. d. Wash and add the substrate solution to develop the spots.

  • Analysis: Stop the reaction by washing with water and allow the plate to dry. Count the spots using an ELISpot reader. Each spot represents an IFN-γ secreting cell.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide HBV core 128-140 Peptide Reconstitution in PBS Formulation Peptide-Adjuvant Formulation/Emulsification Peptide->Formulation Adjuvant Adjuvant Selection (e.g., IFA, CpG, Alum) Adjuvant->Formulation Immunization Immunization of Mice (e.g., s.c. at base of tail) Formulation->Immunization Boosting Booster Injections (2-3 week intervals) Immunization->Boosting Spleen Spleen & Serum Collection Boosting->Spleen ELISA ELISA for Antibody Titer (Serum) Spleen->ELISA ELISpot ELISpot for Cytokine Secretion (Splenocytes) Spleen->ELISpot FACS Flow Cytometry for T-cell Phenotyping (Splenocytes) Spleen->FACS

Caption: Experimental workflow for peptide immunization and immunological analysis.

TLR_Signaling cluster_TLR9 TLR9 Signaling (e.g., CpG) cluster_TLR3 TLR3 Signaling (e.g., Poly I:C) CpG CpG ODN TLR9 TLR9 (Endosome) CpG->TLR9 MyD88_9 MyD88 TLR9->MyD88_9 IRAKs_9 IRAKs MyD88_9->IRAKs_9 NFkB_9 NF-κB Activation IRAKs_9->NFkB_9 Cytokines_9 Pro-inflammatory Cytokines (IL-12, IFN-γ) -> Th1 Response NFkB_9->Cytokines_9 PolyIC Poly I:C TLR3 TLR3 (Endosome) PolyIC->TLR3 TRIF TRIF TLR3->TRIF TBK1 TBK1/IKKε TRIF->TBK1 IRF3 IRF3 Activation TBK1->IRF3 TypeIFN Type I Interferons -> Th1 Response IRF3->TypeIFN

Caption: Simplified signaling pathways for TLR3 and TLR9 adjuvants.

References

HBcAg 128-140 peptide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for solubility and stability issues encountered with the Hepatitis B core antigen (HBcAg) 128-140 peptide.

Physicochemical Properties and Data Summary

A clear understanding of the HBcAg 128-140 peptide's properties is crucial for successful handling. While some datasheets suggest water solubility, the peptide's high content of hydrophobic residues is a primary factor for the solubility challenges researchers may face.

PropertyValueAnalysis
Sequence TPPAYRPPNAPILThr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu[1][2][3][4]
Molecular Weight ~1406.6 g/mol [1][2][3]
Net Charge at pH 7 +1The peptide is basic, due to the N-terminal amine (+1) and the Arginine (R) residue (+1), countered by the C-terminal carboxyl (-1).[5][6]
Hydrophobic Residues ~69%Contains 9 hydrophobic or non-polar amino acids (P, A, Y, I, L) out of 13 total residues. Peptides with >50% hydrophobic content often have poor aqueous solubility.[7]

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: My datasheet says the HBcAg 128-140 peptide is water-soluble, but it won't dissolve. Why is this happening?

A1: This is a common issue stemming from the peptide's physicochemical properties. While it has a net positive charge of +1, which suggests some aqueous solubility, it is overcome by its high hydrophobic amino acid content (~69%).[7] This high hydrophobicity leads to intermolecular interactions and aggregation in aqueous solutions, making direct dissolution in water or buffers very difficult.[8]

Q2: What is the recommended first step for dissolving the HBcAg 128-140 peptide?

A2: Due to its high hydrophobicity, the recommended method is to first use a small amount of a sterile organic solvent to create a concentrated stock solution.[5][7] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological applications due to its low toxicity.[7] Alternatives include dimethylformamide (DMF) or acetonitrile.[7] Following complete dissolution in the organic solvent, you can then slowly add your desired aqueous buffer to the peptide stock solution while vortexing.[9][10]

Q3: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A3: Precipitation upon dilution indicates you have exceeded the peptide's solubility limit in the final aqueous/organic mixture.[9] To resolve this:

  • Start Over: Lyophilize the peptide to remove the solvent and start the solubilization process again.[7]

  • Reduce Final Concentration: Your target concentration may be too high for the final buffer system.

  • Slow Down Dilution: Add the aqueous buffer to your organic stock solution very slowly, drop-by-drop, while vigorously stirring or vortexing.[9][10] This prevents localized high concentrations that can trigger precipitation.

  • Increase Organic Content: If your experimental assay allows, increasing the final percentage of the organic co-solvent can help maintain solubility. Be cautious, as high concentrations of organic solvents can be toxic to cells.[8]

Q4: Can I use sonication or gentle heating to improve solubility?

A4: Yes, these techniques can be helpful. A brief sonication in a water bath can help break up aggregates and enhance dissolution.[7][8] Gentle warming can also increase solubility, but avoid excessive heat as it may cause peptide degradation.[6][11] These methods should be used after the peptide has been suspended in the appropriate solvent.

Stability and Storage

Q5: How should I store the lyophilized HBcAg 128-140 peptide upon arrival?

A5: Lyophilized peptides should be stored in a desiccator at -20°C or -80°C, protected from moisture and light.[1][2][3] Under these conditions, the peptide powder is stable for at least one to two years.[2]

Q6: What is the best way to store the peptide once it is in solution, and for how long is it stable?

A6: Peptide solutions are far less stable than their lyophilized form.[12] To maximize stability, you should:

  • Aliquot the stock solution into single-use volumes to avoid contamination and repeated freeze-thaw cycles.[12][13]

  • Store the aliquots frozen at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

  • The stability of peptides in solution is sequence-dependent; while HBcAg 128-140 does not contain highly reactive residues like Cysteine or Methionine, long-term storage in solution is not recommended.[13][14]

Q7: How many freeze-thaw cycles can my peptide solution tolerate?

A7: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and aggregation.[12] Aliquoting the stock solution into volumes appropriate for a single experiment is the best practice to preserve the peptide's integrity.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Lyophilized powder is difficult to see or appears as a thin film. This is normal. Peptides are often supplied in small quantities and can be difficult to visualize.Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) before opening to ensure all powder is at the bottom of the tube.[7]
Peptide will not dissolve in water or PBS. High hydrophobicity (~69%) of the peptide sequence prevents dissolution in purely aqueous solutions.[7]Use the organic solvent method: Dissolve in a minimal amount of 100% DMSO or DMF, then slowly dilute with your aqueous buffer while vortexing.[7][10]
Solution is cloudy or contains visible particulates. The peptide has not fully dissolved or has aggregated.Try brief sonication in a water bath to break up aggregates.[7] If the solution remains cloudy, the peptide may have reached its solubility limit. Centrifuge the solution before use to pellet any undissolved material.[5]
Peptide is soluble initially but precipitates over time in storage. The peptide is unstable in the prepared solution, possibly due to pH, temperature fluctuations, or microbial contamination.Ensure the storage buffer pH is optimal (typically near neutral).[12] Use sterile buffers and aliquot into single-use tubes to store at -80°C. Avoid repeated freeze-thaw cycles.[2][12]

Experimental Protocols & Visualizations

Protocol 1: Recommended Solubilization of HBcAg 128-140

This protocol is designed for hydrophobic peptides and is the recommended starting point for HBcAg 128-140.

  • Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. Centrifuge the vial to ensure all the powder is at the bottom.[7]

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., add 50 µL to 1 mg of peptide). Vortex thoroughly until the peptide is completely dissolved.[5][7]

  • Physical Assistance (Optional): If the solution is not perfectly clear, sonicate the vial in a water bath for 5-10 minutes.[7]

  • Aqueous Dilution: While vigorously vortexing your desired aqueous buffer (e.g., PBS), add the concentrated peptide-DMSO stock solution drop by drop very slowly.[9][10]

  • Final Check: If the final solution is clear, it is ready for use or storage. If it becomes turbid, you have exceeded the peptide's solubility limit in that final buffer composition.[9]

G cluster_start Preparation cluster_solubilize Solubilization cluster_result Outcome start Lyophilized Peptide centrifuge Centrifuge Vial (10,000xg, 5 min) start->centrifuge test Perform Small-Scale Solubility Test? centrifuge->test add_dmso 1. Add minimal 100% DMSO 2. Vortex thoroughly test->add_dmso Yes sonicate Optional: Sonicate (5-10 min) add_dmso->sonicate dilute Slowly add stock to stirring aqueous buffer sonicate->dilute check Is solution clear? dilute->check success Success: Ready for use or storage check->success Yes fail Failure: Precipitation (Exceeded solubility limit) check->fail No troubleshoot Troubleshoot: - Reduce final concentration - Lyophilize and restart fail->troubleshoot

Caption: A recommended workflow for troubleshooting the solubility of the hydrophobic HBcAg 128-140 peptide.
Protocol 2: Using HBcAg 128-140 in a T-Cell Stimulation Assay

The HBcAg 128-140 peptide is a well-established CD4+ T-cell epitope used to measure HBV-specific immune responses.[4][15]

  • Prepare Peptide Solution: Solubilize the peptide as described in Protocol 1 to a working stock concentration (e.g., 1 mg/mL) in a buffer compatible with your cell culture medium.

  • Isolate Lymphocytes: Isolate splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from your subject (e.g., an HBV-immunized mouse).

  • Cell Stimulation: Plate the cells at a desired density. Add the HBcAg 128-140 peptide to the culture at a final concentration typically ranging from 1-10 µg/mL. Include positive (e.g., mitogen) and negative (e.g., vehicle control) wells.

  • Incubation: Incubate the cells for the desired period. For intracellular cytokine staining (ICS), this is often a short-term stimulation (e.g., 5-6 hours) in the presence of a protein transport inhibitor like Brefeldin A.[4]

  • Staining: Harvest the cells and stain for surface markers (e.g., anti-CD4) followed by intracellular staining for cytokines (e.g., anti-IFN-γ) after fixation and permeabilization.

  • Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of CD4+ T-cells producing IFN-γ in response to the peptide stimulation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide Prepare Soluble HBcAg 128-140 stim Stimulate Cells with Peptide (5h) peptide->stim cells Isolate Splenocytes or PBMCs cells->stim bfa Add Brefeldin A stim->bfa stain_surf Surface Stain (e.g., anti-CD4) bfa->stain_surf stain_intra Fix/Perm & Intracytoplasmic Stain (e.g., anti-IFN-γ) stain_surf->stain_intra flow Acquire on Flow Cytometer stain_intra->flow data Analyze Data: % of IFN-γ+ CD4+ T-cells flow->data

Caption: A typical experimental workflow for using the HBcAg 128-140 peptide in an intracellular cytokine staining assay.

References

Technical Support Center: Troubleshooting T Cell Responses to Hepatitis B Virus Core 128-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low T cell responses to the Hepatitis B Virus (HBV) Core 128-140 peptide in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing a weak or absent T cell response (e.g., low IFN-γ production in ELISpot or ICS) to the HBV Core 128-140 peptide. What are the potential causes?

A weak or absent T cell response to the HBV Core 128-140 peptide can stem from several factors throughout the experimental workflow, from sample handling to the final assay readout. Below is a systematic guide to troubleshoot this common issue.

Troubleshooting Guide: Low T Cell Response

1. Peptide Integrity and Handling

  • Question: Could the HBV Core 128-140 peptide itself be the problem?

  • Answer: Yes, improper storage and handling can compromise peptide integrity.

    • Storage: Lyophilized peptide should be stored at -20°C or -80°C and kept desiccated.[1][2][3] In lyophilized form, the peptide can be stable for up to 36 months.[1]

    • Reconstitution and Aliquoting: Reconstitute the peptide in a suitable solvent like sterile distilled water or DMSO.[3] It is crucial to aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles, which can lead to degradation.[1]

    • Working Solution: Once in solution, store at -20°C and use within one month to prevent loss of potency.[1][2]

2. Peripheral Blood Mononuclear Cell (PBMC) Quality

  • Question: How critical is the quality of the PBMCs used in the assay?

  • Answer: PBMC quality is paramount. Suboptimal collection, processing, and cryopreservation can severely impact T cell viability and function.[4][5]

    • Processing Time: Processing of fresh blood samples should occur promptly, ideally within 8 hours of collection, as delays can reduce cell viability and T cell immunogenicity.[5]

    • Cryopreservation: The cryopreservation process, including the choice of cryoprotectant and cooling rate, can influence cellular performance.[6] Long-term cryopreservation has been shown to have detrimental effects on T cell IFN-γ responses.[7]

    • Thawing: A standardized, slow thawing protocol can significantly improve viable cell recovery.[8]

    • Viability Assessment: Always assess PBMC viability post-thaw using a method like Trypan Blue exclusion. A viability of ≥70-75% is often considered the minimum for functional assays.[6][8]

3. Experimental Assay Conditions

  • Question: We've confirmed our peptide and PBMCs are of high quality. What aspects of the assay protocol should we review?

  • Answer: Suboptimal assay conditions are a frequent cause of weak T cell responses. Key parameters to consider include cell density, peptide concentration, and incubation time.

    • Cell Number: For ELISpot assays, using a higher number of PBMCs, such as 2 x 10^6 cells per condition, can improve the detection of low-frequency HBV-specific T cells.[9][10]

    • Peptide Concentration: The concentration of the peptide used for stimulation is critical. A concentration of 5 µg/mL has been shown to be optimal for pulsing PBMCs in some ELISpot assays.[10] For intracellular cytokine staining (ICS), peptide concentrations around 1-3 µg/mL are often used.[11][12]

    • Stimulation Time: The duration of peptide stimulation can influence the magnitude of the response. For ICS, stimulation times of 12-16 hours are common.[11]

Table 1: Key Experimental Parameters for T Cell Assays

ParameterAssay TypeRecommended Range/ValueReference(s)
Cell Viability General≥70-75%[6][8]
PBMC Number ELISpot2 x 10^5 to 2 x 10^6 cells/well[9][10]
Peptide Concentration ELISpot1-10 µg/mL (5 µg/mL optimal in some studies)[9][10]
ICS1-3 µg/mL[11][12]
Stimulation Time ICS12-18 hours[11][12]
FAQ 2: We are performing an Intracellular Cytokine Staining (ICS) assay and see high background or non-specific staining. How can we address this?

High background in ICS can obscure genuine positive signals. Here are some common causes and solutions.

Troubleshooting Guide: High Background in ICS
  • Inadequate Washing: Ensure thorough washing of cells between staining steps to remove unbound antibodies.

  • Fc Receptor Blockade: Non-specific antibody binding to Fc receptors on cells like monocytes and B cells can be a source of background. Consider including an Fc block step in your protocol.

  • Dead Cell Staining: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.

  • Antibody Titration: Use the optimal concentration of your fluorochrome-conjugated antibodies, as determined by titration experiments. Excessive antibody concentrations can lead to increased background.

FAQ 3: What is the expected cytokine profile in response to HBV Core 128-140 stimulation?

The HBV Core 128-140 peptide is a well-characterized T helper epitope that primarily elicits a Th1-type response.[13]

  • Primary Cytokines: The dominant cytokines produced by T cells in response to this peptide are IFN-γ and IL-2 .[13][14][15]

  • Other Cytokines: While IFN-γ and IL-2 are the key cytokines, TNF-α may also be detected, though often with less sensitivity.[9] In some contexts of chronic HBV infection, other cytokines like IL-10 may be present, which can be associated with T cell exhaustion.[16]

Experimental Protocols

Protocol 1: Ex Vivo IFN-γ ELISpot Assay

This protocol is adapted from methodologies aimed at optimizing the detection of HBV-specific T cell responses.[9][17]

  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^6 PBMCs per well.

  • Stimulation: Add the HBV Core 128-140 peptide to a final concentration of 5 µg/mL. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the development by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol provides a general framework for performing ICS to detect cytokine production in response to peptide stimulation.[11][18][19]

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium.

    • Stimulate 1-2 x 10^6 cells with the HBV Core 128-140 peptide (e.g., at 3 µg/mL) for 12-16 hours at 37°C.[11]

    • Include a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to allow cytokines to accumulate intracellularly.[12][19]

  • Surface Staining:

    • Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye for 15-30 minutes at 4°C in the dark.[11][18]

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[18][19]

    • Wash and then permeabilize the cells with a permeabilization buffer (e.g., containing saponin).[18]

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for at least 30 minutes at room temperature in the dark.[19]

  • Washing and Acquisition:

    • Wash the cells with permeabilization buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis:

    • Analyze the data using flow cytometry analysis software. Gate on live, singlet lymphocytes, then on T cell subsets (e.g., CD4+ or CD8+), and finally quantify the percentage of cells expressing the cytokine(s) of interest.

Visualizations

Experimental Workflow for T Cell Response Analysis

G cluster_0 Sample Preparation cluster_1 T Cell Stimulation cluster_2 Downstream Assays cluster_3 Data Analysis Blood Whole Blood Collection PBMC PBMC Isolation Blood->PBMC Cryo Cryopreservation & Thawing PBMC->Cryo Viability Viability Assessment Cryo->Viability Stimulation Co-culture with PBMCs Viability->Stimulation Peptide HBV Core 128-140 Peptide Peptide->Stimulation ELISpot ELISpot Stimulation->ELISpot ICS Intracellular Cytokine Staining Stimulation->ICS Proliferation Proliferation Assay Stimulation->Proliferation Reader ELISpot Reader ELISpot->Reader Flow Flow Cytometer ICS->Flow Proliferation->Flow Analysis Data Interpretation Reader->Analysis Flow->Analysis Flow->Analysis

Caption: A generalized workflow for assessing T cell responses to peptide antigens.

Simplified T Cell Activation Pathway

T_Cell_Activation cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell T Helper Cell Cytokines Cytokine Production (IFN-γ, IL-2) T_Cell->Cytokines Activation & Proliferation MHC_II MHC Class II TCR T Cell Receptor (TCR) MHC_II->TCR Signal 1 (Recognition) Peptide HBV Core 128-140 Peptide->MHC_II Antigen Presentation CD4 CD4 CD4->MHC_II CD28 CD28 B7 B7 (on APC) B7->CD28 Signal 2 (Co-stimulation)

Caption: Simplified signaling for T helper cell activation by a peptide antigen.

References

Technical Support Center: Optimizing HBcAg 128-140 Peptide Concentration for T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the HBcAg 128-140 peptide in T cell assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for the HBcAg 128-140 peptide in T cell assays?

The optimal concentration of HBcAg 128-140 peptide typically ranges from 1 to 10 µg/mL for in vitro T cell stimulation. However, the ideal concentration is highly dependent on the specific assay (e.g., ELISpot, intracellular cytokine staining), the cell type being used, and the expected frequency of antigen-specific T cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: How should I properly store and handle the lyophilized HBcAg 128-140 peptide?

Proper storage and handling are critical to maintain the peptide's integrity and activity.[1] Lyophilized peptides should be stored at -20°C or colder, protected from light.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide. For reconstitution, use sterile, endotoxin-free solvents such as DMSO or sterile culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[1]

Q3: What are common causes of high background in T cell assays using peptides?

High background can be caused by several factors:

  • Peptide Contamination: Contaminants such as endotoxins (lipopolysaccharides) or trifluoroacetic acid (TFA) from the peptide synthesis process can non-specifically activate T cells.[1] Using high-purity peptides and considering TFA removal services can mitigate this issue.[1]

  • Cell Viability: Poor cell viability can lead to the release of cellular components that cause non-specific stimulation.

  • Serum Lot Variation: Different lots of serum used in the culture medium can have varying levels of endogenous factors that may activate T cells. It is recommended to test new serum lots for background activation before use in critical experiments.

  • Cross-Reactivity: In rare cases, T cells may recognize components in the culture medium or the peptide itself in a non-specific manner.

Q4: Can the HBcAg 128-140 peptide be used to stimulate both CD4+ and CD8+ T cells?

The HBcAg 128-140 peptide is a known T-helper epitope, primarily recognized by CD4+ T cells in the context of MHC class II molecules.[2][3] However, depending on the length and processing of the peptide, it is possible to get some level of CD8+ T cell stimulation, though this is less common for this particular epitope. For robust CD8+ T cell responses, specific CD8+ T cell epitopes from HBcAg should be used.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in negative control wells Peptide contamination (endotoxins, TFA)Use high-purity (>95%) peptide. Consider ordering peptides with TFA removal. Test a new batch of peptide.
Cell viability issuesEnsure gentle handling of cells. Use a viability dye to assess cell health before starting the assay.
Serum variabilityTest different lots of serum (e.g., FBS) to find one with low background stimulation.
Low or no signal in peptide-stimulated wells Suboptimal peptide concentrationPerform a dose-response titration of the peptide (e.g., 0.1, 1, 5, 10, 20 µg/mL) to find the optimal concentration.
Improper peptide storage/handlingEnsure peptide was stored correctly at -20°C or colder and avoid multiple freeze-thaw cycles.[1] Use freshly prepared peptide solutions.
Low frequency of antigen-specific T cellsIncrease the number of cells per well.[5] Consider using an enrichment method for antigen-specific T cells if frequencies are extremely low.
Incorrect assay setupDouble-check all reagent concentrations and incubation times as specified in the protocol.
Inconsistent results between experiments Variability in cell populationsStandardize cell isolation and counting procedures. Ensure consistent cell viability between experiments.
Reagent variabilityUse the same lot of critical reagents (e.g., peptide, serum, antibodies) for all comparative experiments.[6]
Operator variabilityEnsure consistent pipetting techniques and adherence to the established standard operating procedure (SOP).[6]
Peptide insolubility Hydrophobic nature of the peptideReconstitute the peptide in a small amount of DMSO first, then slowly add the aqueous buffer while vortexing. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[7]

Experimental Protocols

Protocol 1: Peptide Titration for ELISpot Assay

This protocol outlines the steps to determine the optimal concentration of HBcAg 128-140 peptide for an IFN-γ ELISpot assay.

Materials:

  • 96-well ELISpot plate pre-coated with anti-IFN-γ antibody

  • Peripheral Blood Mononuclear Cells (PBMCs) from an HBV-exposed individual or a healthy donor as a negative control

  • HBcAg 128-140 peptide, lyophilized

  • Sterile, endotoxin-free DMSO

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Positive control (e.g., Phytohemagglutinin (PHA) or a pool of viral peptides)

  • Detection antibody (biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • AEC substrate solution

  • ELISpot reader

Procedure:

  • Peptide Reconstitution:

    • Briefly centrifuge the vial of lyophilized HBcAg 128-140 peptide to collect the powder at the bottom.

    • Reconstitute the peptide in sterile DMSO to create a high-concentration stock (e.g., 1 mg/mL).

    • Further dilute the stock solution in complete RPMI medium to create a series of working concentrations (e.g., 20, 10, 2, 0.2 µg/mL). This will result in final concentrations of 10, 5, 1, and 0.1 µg/mL in the wells.

  • Cell Preparation:

    • Thaw and wash the PBMCs.

    • Resuspend the cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.

  • Plate Seeding:

    • Add 100 µL of the cell suspension (200,000 cells) to each well of the pre-coated ELISpot plate.

    • Add 100 µL of the peptide working solutions to the respective wells in triplicate.

    • For the negative control, add 100 µL of complete RPMI medium (with the same final concentration of DMSO as the highest peptide concentration).

    • For the positive control, add 100 µL of the PHA working solution.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Spot Development:

    • Wash the plate and follow the manufacturer's instructions for adding the detection antibody, streptavidin-HRP, and AEC substrate.

    • Stop the reaction by rinsing with distilled water once spots are visible.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader.

    • Plot the number of spot-forming units (SFUs) against the peptide concentration to determine the optimal concentration that gives the maximal response with low background.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol describes the stimulation of PBMCs with HBcAg 128-140 peptide for the detection of intracellular IFN-γ by flow cytometry.

Materials:

  • PBMCs

  • HBcAg 128-140 peptide

  • Complete RPMI-1640 medium

  • Anti-CD28 and Anti-CD49d antibodies (co-stimulatory)

  • Brefeldin A (protein transport inhibitor)

  • Fixable viability dye

  • Surface staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)

  • Fixation/Permeabilization buffer

  • Intracellular staining antibody (anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL in a 96-well U-bottom plate or flow cytometry tubes.

    • Add the optimal concentration of HBcAg 128-140 peptide (determined from a titration experiment, e.g., 5 µg/mL).

    • Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each).

    • Include a negative control (cells with co-stimulatory antibodies but no peptide) and a positive control (e.g., SEB or PMA/Ionomycin).

    • Incubate for 1-2 hours at 37°C, 5% CO2.

    • Add Brefeldin A (e.g., 10 µg/mL) to block cytokine secretion.

    • Incubate for an additional 4-6 hours (or overnight for some applications).

  • Staining:

    • Wash the cells with PBS.

    • Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

    • Wash and then stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at room temperature.[8]

    • Wash with permeabilization buffer.

    • Stain for intracellular IFN-γ for 30 minutes at room temperature.[8]

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on live, singlet lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets. Determine the percentage of IFN-γ positive cells within each subset.

Data Presentation

Table 1: Example Peptide Titration for ELISpot Assay

Peptide Concentration (µg/mL)Mean SFU/10^6 PBMCs (± SD)Signal-to-Noise Ratio
0 (Negative Control)5 (± 2)1.0
0.125 (± 5)5.0
1.080 (± 12)16.0
5.0150 (± 20)30.0
10.0155 (± 18)31.0
20.0145 (± 25)29.0

SFU: Spot Forming Units; SD: Standard Deviation. The optimal concentration in this example is between 5.0 and 10.0 µg/mL, as it provides the maximal response before plateauing.

Table 2: Typical Cell Numbers and Peptide Concentrations for T Cell Assays

AssayTypical Cell Number per WellTypical Peptide ConcentrationIncubation Time
ELISpot 2-3 x 10^5 PBMCs1-10 µg/mL18-48 hours[7]
Intracellular Cytokine Staining (ICS) 1-2 x 10^6 PBMCs1-10 µg/mL5-6 hours (with protein transport inhibitor)[7]
T Cell Proliferation (e.g., CFSE) 1-2 x 10^5 PBMCs1-10 µg/mL5-7 days

Visualizations

Experimental_Workflow_ELISpot ELISpot Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_dev Development & Analysis reconstitute Reconstitute & Dilute HBcAg 128-140 Peptide add_peptide Add Peptide Dilutions & Controls reconstitute->add_peptide prep_cells Prepare PBMC Suspension (2e6 cells/mL) seed_plate Seed Cells into Pre-coated ELISpot Plate prep_cells->seed_plate seed_plate->add_peptide incubate Incubate 18-24h at 37C, 5% CO2 add_peptide->incubate develop_spots Develop Spots with Detection Ab, SA-HRP, Substrate incubate->develop_spots read_plate Wash, Dry, and Read Plate (ELISpot Reader) develop_spots->read_plate analyze Analyze Data: SFU vs. Concentration read_plate->analyze

Caption: Workflow for optimizing HBcAg 128-140 peptide concentration using an ELISpot assay.

T_Cell_Activation_Pathway Simplified T Cell Activation by Peptide cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Helper Cell peptide HBcAg 128-140 Peptide mhc MHC Class II peptide->mhc Processed & Presented tcr T Cell Receptor (TCR) mhc->tcr Signal 1: Antigen Recognition cd4 CD4 mhc->cd4 activation T Cell Activation tcr->activation costim Co-stimulatory Signal (CD28) costim->activation Signal 2: Co-stimulation cytokine Cytokine Production (e.g., IFN-γ) activation->cytokine

Caption: Simplified signaling pathway of CD4+ T cell activation by the HBcAg 128-140 peptide.

References

Technical Support Center: Overcoming T-cell Tolerance to Hepatitis B Virus Core 128-140

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome T-cell tolerance to the Hepatitis B Virus (HBV) core 128-140 epitope (HBcAg128-140).

I. Troubleshooting Guides

This section addresses common issues encountered during experimentation with the HBcAg128-140 peptide.

Peptide Handling and Preparation
Problem Possible Cause(s) Recommended Solution(s)
Poor Peptide Solubility The HBcAg128-140 peptide (TPPAYRPPNAPIL) has hydrophobic residues. Improper solvent selection.Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility remains an issue, use a small amount of acetonitrile (B52724) or DMSO to create a stock solution, followed by dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is not toxic to your cells.
Peptide Degradation Improper storage. Repeated freeze-thaw cycles.Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the peptide solution to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1][2]
Inconsistent Experimental Results Inaccurate peptide concentration due to incomplete solubilization or degradation.After reconstitution, centrifuge the vial to ensure all peptide is in the solvent. Consider quantifying the peptide concentration using a spectrophotometer (A280) if the sequence contains Trp or Tyr residues, or through a specific peptide quantification assay.
In Vitro T-cell Assays (ELISpot & Intracellular Cytokine Staining - ICS)
Problem Possible Cause(s) Recommended Solution(s)
High Background in ELISpot/ICS Non-specific activation of T-cells. Contamination of reagents or cells. Over-stimulation with peptide. Serum components.Use pre-screened fetal bovine serum (FBS) with low background activation. Ensure all reagents are sterile. Titrate the HBcAg128-140 peptide concentration; a typical starting range is 1-10 µg/mL.[3] Include a "no peptide" control to determine the baseline response. For ICS, ensure proper titration of antibodies to avoid non-specific binding.[4]
Low or No Signal (Weak T-cell Response) Low frequency of HBcAg128-140 specific T-cells. Suboptimal peptide concentration. Inadequate incubation time. T-cell tolerance/exhaustion in cells from chronically infected models.For low-frequency T-cells, consider an in vitro expansion phase by co-culturing PBMCs with the peptide for 10-14 days before the assay.[5] Optimize the peptide concentration and incubation time (e.g., 18-24 hours for ELISpot, 6-12 hours for ICS with a protein transport inhibitor).[6][7] For tolerant T-cells, consider adding co-stimulatory molecules (e.g., anti-CD28) or cytokines like IL-2 during stimulation.
High Well-to-Well Variability Uneven cell distribution in the plate. Pipetting errors. Edge effects in the culture plate.Gently mix the cell suspension before and during plating. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate for critical samples.
"Fuzzy" or Poorly Defined Spots in ELISpot Plate movement during incubation. Over-development of the assay. Suboptimal antibody concentrations.Ensure the incubator is stable and not disturbed during cell incubation. Optimize the development time to get sharp, distinct spots. Use validated ELISpot antibody pairs at their optimal concentrations.[6]
Animal Models (HBV Transgenic Mice)
Problem Possible Cause(s) Recommended Solution(s)
Failure to Break T-cell Tolerance HBV transgenic mice exhibit central tolerance to viral antigens.[1][2][8] Inadequate adjuvant or immunization strategy.Use potent adjuvants known to activate innate immunity, such as CpG oligodeoxynucleotides (a TLR9 agonist) or GM-CSF.[1][9] Employ a prime-boost strategy, for instance, priming with a peptide/adjuvant emulsion and boosting with a viral vector expressing the antigen.[10]
No or Weak Antiviral Effect Despite T-cell Response The induced T-cells may have low avidity or be functionally impaired. The magnitude of the T-cell response may be insufficient to clear the high viral load.[2]In adoptive transfer experiments, use T-cells generated from immunized non-transgenic mice, which may have higher avidity.[11] Combine immunotherapy with antiviral drugs that reduce the antigen load, potentially allowing for better T-cell function.
Variability in Experimental Outcomes Differences between transgenic mouse lines. Age of the mice can influence immune responsiveness.[10]Be consistent with the specific transgenic mouse line, age, and sex for all experiments. Report these details clearly in your methodology.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary immunological function of the HBcAg128-140 epitope?

A1: The HBcAg128-140 peptide is a well-characterized, promiscuous T-helper (CD4+) cell epitope.[12] It can be recognized by T-cells in the context of multiple MHC class II haplotypes, making it a valuable tool for inducing CD4+ T-cell help, which is crucial for the development of robust CD8+ cytotoxic T-lymphocyte (CTL) and B-cell responses.

Q2: Why is it so difficult to induce a T-cell response to HBcAg128-140 in the context of chronic HBV infection?

A2: In chronic HBV infection, the host immune system is continuously exposed to high levels of viral antigens, including the hepatitis B core antigen (HBcAg). This persistent antigen exposure leads to a state of immune tolerance, characterized by the functional exhaustion or deletion of HBV-specific T-cells. These exhausted T-cells often upregulate inhibitory receptors like PD-1, which, upon binding to its ligand PD-L1, delivers a signal that dampens T-cell activation and effector functions.[13][14]

Q3: What are the most effective adjuvants to use with the HBcAg128-140 peptide for immunization?

A3: The choice of adjuvant is critical for breaking T-cell tolerance. Potent adjuvants that activate the innate immune system are recommended. Commonly used and effective adjuvants include:

  • Incomplete Freund's Adjuvant (IFA): Forms a stable emulsion that allows for slow antigen release and recruitment of immune cells.[11][15]

  • CpG Oligodeoxynucleotides (CpG ODN): A TLR9 agonist that strongly promotes a Th1-biased immune response, which is ideal for clearing viral infections.[1]

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF): Can enhance the maturation and antigen-presenting capacity of dendritic cells.[9]

Q4: What is a typical starting dose for HBcAg128-140 peptide immunization in mice?

A4: A common immunization dose for the HBcAg128-140 T-helper epitope in mice is in the range of 100-150 µg per mouse, often emulsified with an adjuvant like IFA.[12][15] This is typically co-administered with a lower dose (e.g., 25-50 µg) of a specific CTL epitope to ensure adequate T-helper support for the CTL response.[15]

Q5: How can I confirm that my induced T-cell response is functional?

A5: Functionality can be assessed by measuring the production of effector cytokines and cytotoxic potential.

  • ELISpot or ICS: Measure the production of IFN-γ, a key cytokine in antiviral immunity.

  • Multiplex Cytokine Assays: Analyze a broader range of cytokines (e.g., TNF-α, IL-2) to characterize the Th1/Th2 bias of the response.

  • In Vivo Cytotoxicity Assay: Involves the adoptive transfer of peptide-pulsed target cells into immunized mice to measure specific killing.

III. Experimental Protocols & Data

Protocol: Peptide Immunization of Mice to Induce HBcAg128-140 Specific T-cell Response

This protocol describes a general procedure for immunizing mice with the HBcAg128-140 peptide to elicit a T-helper response.

Materials:

  • HBcAg128-140 peptide (TPPAYRPPNAPIL), high purity (>95%)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • 8-12 week old mice (e.g., C57BL/6 or BALB/c)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized HBcAg128-140 peptide in sterile PBS to a concentration of 2.4 mg/mL.

  • Emulsion Preparation: In a sterile microfuge tube, mix the peptide solution with IFA in a 1:1 ratio. For one mouse, mix 50 µL of peptide solution (containing 120 µg of peptide) with 50 µL of IFA.[11][15]

  • Emulsification: Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization: Inject 100 µL of the peptide emulsion subcutaneously (s.c.) at the base of the tail of each mouse.[11][15]

  • Boosting (Optional): For a stronger response, a booster immunization can be given 2-3 weeks after the primary immunization using the same protocol.

  • Analysis: Harvest spleens or lymph nodes 10-14 days after the final immunization to analyze the T-cell response by ELISpot or ICS.

Protocol: In Vitro T-cell Stimulation and IFN-γ ELISpot Assay

Materials:

  • Spleens from immunized or control mice

  • RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics

  • HBcAg128-140 peptide

  • Mouse IFN-γ ELISpot kit

  • 96-well PVDF membrane plates

Procedure:

  • Prepare Splenocytes: Harvest spleens and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer. Wash and resuspend the splenocytes in complete RPMI medium.

  • Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with the anti-IFN-γ capture antibody according to the manufacturer's instructions. Block the plate to prevent non-specific binding.

  • Cell Plating and Stimulation: Add 2-5 x 10^5 splenocytes per well. Add the HBcAg128-140 peptide to the appropriate wells at a final concentration of 5-10 µg/mL. Include a "no peptide" negative control and a mitogen (e.g., Concanavalin A) positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Development: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add the enzyme conjugate (e.g., streptavidin-HRP). Finally, add the substrate to develop the spots.

  • Analysis: Stop the reaction by washing with water. Once the plate is dry, count the spots using an ELISpot reader. Express the results as Spot Forming Cells (SFC) per 10^6 splenocytes after subtracting the background (no peptide control).[16]

Quantitative Data Summary
Parameter Typical Range/Value Reference(s)
Peptide Immunization Dose (Mice) 100-150 µg for T-helper epitope (HBcAg128-140)[12][15]
Peptide Concentration for In Vitro Stimulation 1-10 µg/mL[3]
Adjuvant (IFA) 1:1 ratio with aqueous peptide solution[11][15]
Adjuvant (CpG) 50 µg per mouse[1]
Expected T-cell Response (Naive Mice, ELISpot) 50 - 500 SFC / 10^6 splenocytes (highly variable depending on adjuvant, mouse strain, and specific protocol)[17]
Expected T-cell Response (ICS) 0.5 - 5% of CD4+ T-cells IFN-γ+ (highly variable)[18][19]

IV. Diagrams and Visualizations

Experimental Workflow: Induction and Analysis of HBcAg128-140 Specific T-cells

experimental_workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase (Day 24) prep Peptide-Adjuvant Emulsion Prep immunize Subcutaneous Immunization prep->immunize boost Booster Shot (Optional, Day 14) immunize->boost harvest Harvest Spleen boost->harvest splenocytes Prepare Splenocytes harvest->splenocytes stimulate In Vitro Stimulation (HBcAg128-140) splenocytes->stimulate elispot ELISpot Assay (IFN-γ) stimulate->elispot ics ICS Assay (IFN-γ, TNF-α) stimulate->ics readout Quantify T-cell Response elispot->readout ics->readout

Caption: Workflow for mouse immunization and subsequent T-cell analysis.

Signaling Pathway: T-cell Tolerance in Chronic HBV

t_cell_tolerance cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-cell (Tolerant State) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC-II + HBcAg TCR TCR MHC->TCR Signal 1 (Antigen Recognition) PI3K PI3K/AKT TCR->PI3K JNK_ERK JNK/ERK TCR->JNK_ERK SHP2 SHP-2 PD1->SHP2 Recruits NFAT NFAT PI3K->NFAT Activation JNK_ERK->NFAT Activation SHP2->PI3K Dephosphorylates (Inhibits) SHP2->JNK_ERK Inhibits Exhaustion T-cell Exhaustion (↓ IFN-γ, ↓ Proliferation) NFAT->Exhaustion Leads to troubleshoot_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low/No T-cell Signal c1 T-cell Tolerance/ Exhaustion start->c1 c2 Low Precursor Frequency start->c2 c3 Suboptimal Assay Conditions start->c3 c4 Peptide Issues start->c4 s1 Use Potent Adjuvants (e.g., CpG) c1->s1 s2 In Vitro Expansion of T-cells c2->s2 s3 Optimize Peptide Dose & Incubation Time c3->s3 s4 Check Peptide Solubility & Purity c4->s4

References

Strategies to increase the half-life of synthetic HBV core 128-140 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges of increasing the in vivo half-life of the synthetic Hepatitis B Virus (HBV) core 128-140 peptide.

Peptide Profile:

  • Sequence: Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu (TPPAYRPPNAPIL)[1][2][3][4][5]

  • Function: A major histocompatibility complex (MHC) class II pan-T helper peptide epitope, crucial for activating T helper cells. It is often investigated in therapeutic vaccine strategies against HBV.[1][4]

  • Challenge: Like most small synthetic peptides, it is susceptible to rapid degradation by proteases and renal clearance, resulting in a very short biological half-life.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is the half-life of my synthetic HBV core 128-140 peptide so short?

A1: The short half-life of small synthetic peptides like HBV core 128-140 is primarily due to two factors:

  • Proteolytic Degradation: Peptidases (proteases) in the blood and tissues readily recognize and cleave the peptide bonds, inactivating the molecule.[7][8] The unmodified N- and C-termini are particularly vulnerable to exopeptidases.

  • Renal Clearance: Because of its small molecular size, the peptide is quickly filtered out of the bloodstream by the kidneys.[7][9]

Q2: What are the main strategies to extend the half-life of this peptide?

A2: Several effective strategies exist, which can be broadly categorized as structural modification or bioconjugation.[10]

  • Structural Modifications:

    • Amino Acid Substitution: Replacing standard L-amino acids with non-natural D-amino acids can significantly reduce protease recognition and degradation.[6][11][12]

    • Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) protects against exopeptidases.[10]

    • Cyclization: Creating a cyclic structure can make the peptide backbone less accessible to proteases.[10]

  • Bioconjugation & Fusion:

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, preventing renal clearance and shielding it from enzymes.[7][8][13][14][15]

    • Fusion to Large Proteins: Genetically fusing the peptide to a long-lived plasma protein like albumin or an immunoglobulin (IgG) Fc fragment utilizes their natural recycling pathways to dramatically extend circulation time.[8][9][16][17]

    • Acylation (Lipidation): Attaching a fatty acid chain promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[10][18]

Q3: Which half-life extension strategy is best for my experiment?

A3: The optimal strategy depends on your specific application, budget, and experimental capabilities.

  • For initial in vitro stability screening: Terminal modifications and D-amino acid substitutions are cost-effective and synthetically straightforward.

  • For in vivo studies requiring significant half-life extension: PEGylation or fusion to Fc or albumin are the most powerful approaches, though they are more complex and costly to implement.[9]

  • To maintain small molecule characteristics: Acylation or binding to an albumin-binding domain can extend half-life without the dramatic size increase of PEGylation or direct protein fusion.[18]

Troubleshooting Guides

Problem 1: Low Yield After PEGylation Reaction
Potential Cause Troubleshooting Step
Suboptimal Reaction pH The primary amine on the N-terminus or a Lysine side chain requires a specific pH (typically 7.5-9.0) to be sufficiently nucleophilic for the PEGylation reaction. Verify the pH of your reaction buffer and perform small-scale trials at different pH values to optimize.
Inactive PEG Reagent PEG reagents can lose activity if improperly stored (e.g., exposed to moisture). Use a fresh batch of activated PEG or test the activity of your current stock on a control peptide.
Peptide Aggregation The HBV core 128-140 peptide may aggregate at high concentrations, making reaction sites inaccessible. Attempt the reaction at a lower peptide concentration or add a small amount of an organic co-solvent like DMSO to disrupt aggregation.[19]
Incorrect Stoichiometry Ensure you are using the correct molar excess of the PEG reagent. A 1.5 to 5-fold molar excess is a common starting point, but this may need optimization.
Problem 2: Modified Peptide Shows Reduced or No Biological Activity
Potential Cause Troubleshooting Step
Steric Hindrance The modification (e.g., a large PEG chain or fusion protein) is physically blocking the peptide's binding site to the MHC molecule or T-cell receptor.
Solution 1: If using PEGylation, try a smaller PEG molecule or a different PEGylation chemistry that targets a site further from the core recognition sequence.
Solution 2: If using a fusion protein, consider inserting a flexible linker sequence (e.g., a series of Gly-Gly-Gly-Ser repeats) between the peptide and the fusion partner.
Conformational Change D-amino acid substitution or cyclization has altered the peptide's three-dimensional structure, preventing proper binding.
Solution 1: Systematically substitute single L-amino acids with their D-isomers to identify positions that are tolerant to modification without activity loss.[12][20]
Solution 2: Model the peptide's structure to predict which residues are critical for binding and avoid modifying them.
Incorrect Purification The observed activity is from a small amount of remaining, unmodified peptide, while the modified peptide is inactive. Ensure your purification method (e.g., RP-HPLC) effectively separates the modified from the unmodified peptide.
Problem 3: Peptide Degrades During In Vitro Serum Stability Assay
Potential Cause Troubleshooting Step
High Protease Activity in Serum Serum contains a high concentration of active proteases. The half-life of an unmodified peptide can be seconds to minutes.[21] This is expected. The goal is to measure the improvement with your modified peptide.
Sample Handling Issues Repeated freeze-thaw cycles can degrade the peptide.[5][22] Aliquot your peptide stock solution and serum samples to avoid this.
Pre-analytical Variability The method used to prepare the serum can impact protease activity. For more consistent results, consider using plasma with specific protease inhibitors.[21]
Detection Method Interference The matrix (serum proteins) can interfere with detection by HPLC or mass spectrometry. Ensure your sample cleanup protocol (e.g., protein precipitation with acetonitrile (B52724) or acid) is effective.[21][23]

Data Presentation: Half-Life Extension Strategies

The following table summarizes the typical improvements in half-life that can be achieved with various strategies, based on data from different peptides and proteins.

StrategyExample MoleculeUnmodified Half-LifeModified Half-LifeFold IncreaseReference
D-Amino Acid Substitution SomatostatinA few minutes~1.5 hours (Octreotide)~30x[11]
PEGylation Interferon α-2b~4 hours> 30 hours (PEG-Intron)>7.5x[8][15]
PEGylation Interferon α-2bMinutes>330-fold increase>330x[11]
Albumin Fusion GLP-1 analogue~2 minutes6-10 days (Albiglutide)>4000x[8]
Fc Fusion GLP-1 analogue~2 minutesSeveral days (Dulaglutide)>1000x[8]
Acylation (Albumin Binding) Bicyclic Peptide~30 minutes>5-7 hours~10-14x[18]

Experimental Protocols

Protocol 1: N-Terminal PEGylation of HBV Core 128-140

This protocol describes a general method for conjugating a methoxy-PEG-NHS ester to the N-terminal amine of the peptide.

Materials:

  • HBV Core 128-140 peptide (high purity, >95%)

  • Methoxy-PEG-NHS ester (e.g., 20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.8

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Reverse-Phase HPLC (RP-HPLC) system with a C18 column

  • Analysis: MALDI-TOF Mass Spectrometry

Methodology:

  • Peptide Dissolution: Dissolve the HBV peptide in the Reaction Buffer to a final concentration of 2 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the Reaction Buffer to achieve a 3-fold molar excess relative to the peptide.

  • Conjugation Reaction: Add the PEG solution to the peptide solution. Mix gently by inversion and allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Purify the PEGylated peptide from unreacted peptide and PEG using RP-HPLC. The larger, modified peptide will typically have a different retention time.

  • Verification: Confirm the identity and purity of the collected fractions using MALDI-TOF MS. The mass of the PEGylated product should correspond to the mass of the peptide plus the mass of the PEG chain.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol details how to measure the half-life of a peptide in human serum.[24]

Materials:

  • Unmodified or modified HBV Core 128-140 peptide stock solution (1 mg/mL in water or appropriate buffer)

  • Pooled Human Serum (stored in aliquots at -80°C)

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)

  • Internal Standard (a stable, unrelated peptide for quantification)

  • Analysis: LC-MS/MS or MALDI-TOF MS[21][25]

Methodology:

  • Serum Preparation: Thaw an aliquot of human serum at 37°C in a water bath.

  • Reaction Setup: In separate microcentrifuge tubes, add 95 µL of the pre-warmed human serum.

  • Initiate Degradation: At time t=0, spike 5 µL of the peptide stock solution into the first serum tube to a final concentration of 50 µg/mL. Vortex briefly. This is your T0 sample.

  • Time-Course Incubation: Place the remaining tubes in a 37°C incubator. At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), spike a new tube with the peptide.

  • Quench Reaction: Immediately after spiking each tube (including T0), add 200 µL of the cold Quenching/Precipitation Solution containing the internal standard. Vortex vigorously for 30 seconds to stop enzymatic reactions and precipitate serum proteins.

  • Sample Cleanup: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS/MS to determine the ratio of the intact peptide peak area to the internal standard peak area at each time point.

  • Half-Life Calculation: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).[23]

Visualizations

G cluster_0 Phase 1: Peptide Modification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Analysis & Iteration Peptide HBV Core 128-140 Peptide Strategy Select Half-Life Extension Strategy Peptide->Strategy Mod_Peptide Synthesize/Conjugate Modified Peptide Strategy->Mod_Peptide PEGylation, D-A.A. Sub, etc. Purify Purify Modified Peptide (e.g., RP-HPLC) Mod_Peptide->Purify Stability In Vitro Serum Stability Assay Purify->Stability Activity Biological Activity Assay (e.g., T-cell activation) Purify->Activity Analyze Analyze Data (Half-Life, Potency) Stability->Analyze Activity->Analyze Decision Proceed to In Vivo Studies? Analyze->Decision Decision->Peptide Redesign

Caption: Workflow for developing a stabilized HBV core peptide.

G start Low Peptide Yield After Modification check_reagents Are reagents (peptide, modifier) of high purity & activity? start->check_reagents reagent_issue Source fresh, high-quality peptide and modifying agent. check_reagents->reagent_issue No check_conditions Are reaction conditions (pH, temp, concentration) optimized? check_reagents->check_conditions Yes reagent_issue->start condition_issue Perform small-scale trials to optimize pH, stoichiometry, and concentration. check_conditions->condition_issue No check_purification Is the purification method (e.g., HPLC gradient) resolving product from starting material? check_conditions->check_purification Yes condition_issue->start purification_issue Adjust purification gradient and monitor with mass spec to ensure proper separation. check_purification->purification_issue No success Yield Improved check_purification->success Yes purification_issue->start

Caption: Troubleshooting flowchart for low peptide modification yield.

References

Addressing non-specific binding in HBcAg 128-140 ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding and high background in Hepatitis B core antigen (HBcAg) 128-140 ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific spots in my negative control wells?

High background can obscure genuine antigen-specific responses and is often traceable to several factors. The most common causes include:

  • Inadequate Washing: Failure to thoroughly wash the plate at specified steps can leave behind unbound antibodies or other reagents.[1][2][3]

  • Non-specific Antibody Binding: The detection antibody may bind to components other than the captured cytokine. This can be exacerbated by using serum in the culture medium that contains heterophilic antibodies, which can cross-link the capture and detection antibodies.[1][4]

  • Cell-Related Issues: A high number of dead cells can result in high background staining.[5] Similarly, using too many cells per well can lead to confluent spots that are difficult to distinguish, creating the appearance of a high background.[1][2] Previously activated cells expressing the cytokine of interest before the assay begins can also cause a general darkening of the membrane.[6]

  • Contaminated Reagents: Bacterial or fungal contamination in cell culture media or other working solutions can lead to non-specific cell activation and cytokine release.[1][3]

  • Overdevelopment: Allowing the color development step to proceed for too long will increase the background signal along with the specific spots.[1][2]

  • High DMSO Concentration: The concentration of DMSO, often used to dissolve peptides, should be kept low (ideally under 0.5%), as higher concentrations can damage the plate membrane and increase background.[6]

Q2: How can I optimize my blocking step to reduce non-specific binding?

An effective blocking step is crucial for saturating unoccupied binding sites on the ELISpot plate membrane.

  • Choice of Blocking Agent: The ideal blocking agent effectively blocks non-specific binding without interfering with the specific antibody-antigen interactions.[7] Common and effective agents include:

    • Normal Serum: Use serum from the same species in which the secondary antibody was raised.[4] For example, if you are using a goat anti-mouse secondary antibody, you would block with normal goat serum. Never block with serum from the same species as the primary antibody.[4]

    • Bovine Serum Albumin (BSA): A 1% BSA solution is a widely used and effective blocking agent.[8]

    • Fetal Bovine Serum (FBS): Using 10% FBS, particularly the same type used in your cell culture media, is a common recommendation.[8]

  • Optimization of Conditions: The concentration of the blocker and the incubation time should be optimized for each specific assay.[7] Insufficient blocking will result in high background, while excessive blocking could mask true signals.[7] Typical incubation is for 30 minutes to 2 hours at temperatures between 25°C and 30°C.[7]

Q3: My replicate wells show poor consistency. What are the likely causes?

Inconsistent results between replicate wells can invalidate an experiment. The primary causes are often procedural:

  • Inaccurate Pipetting: Ensure pipettes are calibrated and that you are pipetting accurate volumes for cells and reagents.[1]

  • Cell Clumping: A non-homogenous cell suspension will lead to a different number of cells being added to each well. Always resuspend cells gently but thoroughly before plating.[1][5]

  • Uneven Cell Distribution: To prevent cells from being pushed to the edges of the well, add the stimuli (or media control) to the well first, followed by the cell suspension.[6]

  • Evaporation: Ensure the incubator has adequate humidity (100%) and that the plate is properly sealed to prevent wells from drying out, especially those on the outer edges.[1]

  • Inadequate Washing: An inconsistent washing technique across the plate can lead to variability.[1] Automated plate washers may require more wash cycles than manual washing.[5]

Q4: How do cell viability and handling affect my ELISpot results?

Cell health is paramount for a successful ELISpot assay.

  • Viability and Background: A high number of dead or apoptotic cells can lead to non-specific background staining and a lack of genuine spots.[5][9] It is critical to assess cell viability before starting the experiment, especially when using cryopreserved cells.[1][9]

  • Cell Washing: Washing cells before adding them to the ELISpot plate is important to remove any cytokines that may have been secreted during the pre-incubation or thawing process.[5][6]

  • Cell Handling: Handle cells gently to maintain viability. The time between blood draw and PBMC isolation should be minimized, ideally under 8 hours.[1]

Troubleshooting Workflows and Data

Visual Guide: Troubleshooting High Background

The following workflow provides a systematic approach to diagnosing and resolving issues with non-specific binding in your ELISpot assay.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start High Background or Non-Specific Spots Observed check_controls Review Negative Controls (Cells + Media only) start->check_controls Is background high in no-stim wells? check_washing Verify Washing Protocol (Volume, # of Washes, Technique) check_controls->check_washing Yes check_viability Assess Cell Viability (>90% Recommended) check_washing->check_viability If washing is correct optimize_blocking Optimize Blocking Step (Agent, Concentration, Time) check_viability->optimize_blocking If viability is high end_node Assay Optimized Low Background Achieved check_viability->end_node If viability is low, isolate new cells titrate_ab Titrate Detection Antibody & Conjugate Concentration optimize_blocking->titrate_ab optimize_cells Optimize Cell Number Per Well titrate_ab->optimize_cells check_reagents Check Reagents for Contamination/Precipitates optimize_cells->check_reagents check_reagents->end_node Re-run Assay

Caption: A step-by-step workflow for troubleshooting high background signals.

Data Tables for Quick Reference

Table 1: Summary of Common Issues and Solutions

IssuePossible CauseRecommended Solution
High Background Inadequate washingIncrease the number and volume of wash steps. Ensure both sides of the membrane are washed.[2]
Non-specific antibody bindingOptimize blocking buffer (e.g., 1% BSA or 10% species-specific serum).[4][8] Titrate detection antibody concentration down.[10]
Low cell viabilityUse cells with high viability (>90%). Wash cells before plating to remove debris and soluble factors.[5][9]
Contaminated reagentsUse sterile technique. Filter PBS and antibody solutions if precipitates are seen.[5][6]
Inconsistent Replicates Inaccurate pipettingCalibrate pipettes. Ensure consistent technique.
Cell clumpingGently but thoroughly resuspend cells to a single-cell suspension before plating.[1][5]
Edge effects/EvaporationUse a plate sealer and ensure the incubator has proper humidity.[1]
Faint or Poorly Defined Spots UnderdevelopmentEnsure substrate reagents are at room temperature before use and protect from light. Optimize development time.[1][5]
Low cell frequencyIncrease the number of cells plated per well.[2]
Suboptimal peptide concentrationTitrate peptide concentration. A range of 1-10 µg/mL is a common starting point for HBV peptides.[11]

Table 2: Recommended Starting Concentrations & Conditions

ParameterRecommended RangeRationale / Notes
PBMCs per well 2 x 10⁵ - 5 x 10⁵ cellsHigher cell numbers may be needed for low-frequency responses, but can increase background.[11][12] Optimization is key.
HBcAg 128-140 Peptide 1 - 10 µg/mLSignal-to-noise ratios for HBV peptides often peak around 5 µg/mL.[13][11]
DMSO Concentration < 0.5%High DMSO concentrations can damage the PVDF membrane and increase background.[6]
Cell Incubation Time 18 - 48 hoursVaries by cytokine and cell type. Longer incubation can lead to larger, merging spots.[5]
Blocking Incubation 1 - 2 hours at RTEnsures saturation of non-specific binding sites on the membrane.[7]

Table 3: Example Cell Viability Acceptance Criteria

ParameterAcceptance LimitMethodConsequence of Failure
Post-Thaw Viability ≥ 89%Trypan Blue ExclusionReduced functional response and higher background.[9]
Apoptotic Cells < 18%Annexin V / Guava Nexin AssayIncreased apoptosis is strongly correlated with reduced functional ELISpot responses.[9]
PHA Response ≥ 1,000 SFC / 10⁶ PBMCMitogen StimulationA low response to a polyclonal activator like PHA indicates a general cell health problem.[9]

Detailed Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol helps determine the most effective blocking agent for your specific assay system.

  • Plate Preparation: Pre-wet an ELISpot plate with 35% ethanol, wash with PBS, and coat with the capture antibody as per your standard protocol.

  • Blocking Agent Setup: Prepare several different blocking solutions to test in parallel. For example:

    • 1% BSA in PBS

    • 10% Fetal Bovine Serum (FBS) in RPMI

    • 10% Normal Goat Serum in PBS (assuming a goat-derived secondary antibody)

    • Your current blocking buffer (as a control)

  • Blocking Step: Add 200 µL of each respective blocking solution to triplicate wells. Incubate for 2 hours at room temperature.

  • Assay Procedure: Wash the plate and proceed with the rest of your ELISpot protocol, but importantly, do not add any cells or stimulants .

  • Development: Add the detection antibody, conjugate, and substrate to these wells as you would for a normal experiment.

  • Analysis: Read the plate. The ideal blocking buffer is the one that results in the lowest background signal in these "no-cell" control wells.

Protocol 2: Cell Washing to Minimize Carryover

This procedure should be performed on cells (especially thawed PBMCs) before they are added to the ELISpot plate.

  • Cell Preparation: Thaw or prepare your cell suspension as usual. Perform a cell count and viability assessment.

  • First Wash: Transfer the cells to a conical tube. Add 10 mL of pre-warmed (37°C) complete cell culture medium.

  • Centrifugation: Centrifuge the cells at 300 x g for 10 minutes at room temperature.

  • Resuspension: Carefully aspirate the supernatant, being careful not to disturb the cell pellet. Gently resuspend the pellet in 10 mL of fresh, pre-warmed medium.

  • Second Wash (Optional but Recommended): Repeat steps 3 and 4 for a second wash to ensure complete removal of cryopreservative and extracellular proteins.

  • Final Resuspension: After the final wash, resuspend the cell pellet in the desired volume of assay medium to achieve your target cell concentration for plating.

Visual Guide: Sources of Non-Specific Binding

This diagram illustrates the relationships between different experimental factors that can lead to non-specific binding.

G cluster_procedure Procedural Errors cluster_reagents Reagent Issues cluster_cells Cell-Related Issues center High Background & Non-Specific Binding washing Inadequate Washing center->washing blocking Suboptimal Blocking center->blocking development Overdevelopment center->development antibodies Antibody Cross-Reactivity (Heterophilic Abs) center->antibodies contamination Contaminated Solutions center->contamination dmso High DMSO % center->dmso viability Low Cell Viability & Debris center->viability cell_num High Cell Density center->cell_num preactivation Pre-activated Cells center->preactivation

Caption: Key factors contributing to non-specific binding in ELISpot assays.

References

Technical Support Center: Refinement of Flow Cytometry Gating Strategy for HBV 128-140 Specific T Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of flow cytometry gating strategies for Hepatitis B Virus (HBV) core 128-140 specific T cells.

Troubleshooting Guide

This guide addresses common issues encountered during the staining and analysis of HBV 128-140 specific T cells.

Issue Potential Cause Recommended Solution
Weak or No Signal for HBV-Specific T Cells Low frequency of target cells.Increase the number of events acquired. Consider enrichment of CD4+ or CD8+ T cells before staining if the frequency is extremely low.
Suboptimal peptide stimulation.Optimize the concentration of the HBV core 128-140 peptide and the stimulation time. A typical starting point is 1-10 µg/mL for 6-16 hours.[1][2]
Inefficient intracellular cytokine staining (ICS).Ensure the use of a protein transport inhibitor (e.g., Brefeldin A or Monensin) during stimulation to trap cytokines intracellularly.[3][4] Verify the efficiency of fixation and permeabilization buffers; different epitopes may require different permeabilization conditions.[4]
Degraded peptide or antibodies.Store peptides and fluorescently-conjugated antibodies according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles.[5][6]
Low antigen expression.For intracellular cytokines, ensure the stimulation protocol is optimal to induce expression. For surface markers, confirm that the target is expressed on the cells of interest.
High Background or Non-Specific Staining High antibody concentration.Titrate all antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[7]
Fc receptor-mediated binding.Include an Fc blocking step in your staining protocol, especially when working with cells that express high levels of Fc receptors.[5]
Dead cells.Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[8][9][10]
Inadequate washing.Ensure sufficient washing steps after antibody incubation to remove unbound antibodies.
Autofluorescence.Include an unstained control to assess the level of autofluorescence in your cell population. If high, consider using brighter fluorochromes or a channel reserved for autofluorescence subtraction.[6]
Difficulty in Gating/Poor Population Separation Incorrect compensation.Prepare single-color compensation controls for each fluorochrome in your panel and apply them correctly. Fluorescence Minus One (FMO) controls are also crucial for setting accurate gates for activation markers or cytokines.[11][12][13]
Inappropriate voltage/gain settings.Adjust the photomultiplier tube (PMT) voltages to ensure that both negative and positive populations are on scale and well-separated.[6]
Doublets/aggregates.Gate on singlets using forward scatter height (FSC-H) vs. forward scatter area (FSC-A) or side scatter height (SSC-H) vs. side scatter area (SSC-A) to exclude cell clumps.[11][14]
Subjectivity in manual gating.Establish a standardized gating strategy and apply it consistently across all samples. Where possible, use FMO controls to guide gate placement.[15]

Frequently Asked Questions (FAQs)

Q1: What is a typical gating strategy for identifying HBV 128-140 specific CD4+ T cells after peptide stimulation?

A1: A standard gating strategy involves a sequential approach to isolate the target population. This includes gating on lymphocytes based on forward and side scatter, excluding doublets, selecting live cells using a viability dye, gating on CD3+ T cells, then on CD4+ helper T cells, and finally identifying the antigen-specific population based on the expression of activation markers (e.g., CD40L, CD69) or intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[8][10]

Q2: Which cytokines are most relevant to measure for a functional assessment of HBV 128-140 specific T cells?

A2: For a comprehensive functional profile, it is recommended to measure multiple cytokines simultaneously. Key cytokines for assessing the effector function of HBV-specific CD4+ T cells include IFN-γ, TNF-α, and IL-2.[2][16] Polyfunctional T cells, which produce multiple cytokines, are often associated with better viral control.

Q3: How can I confirm that the T cells I'm seeing are specific to the HBV 128-140 peptide and not due to non-specific activation?

A3: It is essential to include proper controls in your experiment. A negative control with an irrelevant peptide (e.g., from a different virus) and a positive control (e.g., a mitogen like phytohemagglutinin (PHA) or a superantigen like Staphylococcal enterotoxin B (SEB)) should be run in parallel with your HBV peptide-stimulated sample.[17] The response in the HBV-stimulated sample should be significantly higher than in the negative control.

Q4: What are Fluorescence Minus One (FMO) controls and why are they important in this assay?

A4: FMO controls are samples stained with all the antibodies in your panel except for one. They are crucial for accurately gating populations, especially for markers where the boundary between positive and negative is not clear, such as cytokine or activation marker expression.[12][18] An FMO control for your IFN-γ stain, for example, helps you set a precise gate for IFN-γ positive cells, accounting for the spread of fluorescence from other channels.

Q5: Should I use tetramer staining or intracellular cytokine staining for identifying HBV-specific T cells?

A5: Both techniques can identify antigen-specific T cells, but they measure different aspects. Tetramer staining directly identifies T cells with a T-cell receptor (TCR) that recognizes the specific peptide-MHC complex, providing a frequency of these cells regardless of their functional state.[1][19] Intracellular cytokine staining (ICS) identifies cells that are functionally responsive to the peptide by producing cytokines.[17] The choice depends on the research question. For assessing functionality, ICS is preferred.

Experimental Protocols

Protocol 1: In Vitro Stimulation and Intracellular Cytokine Staining of PBMCs
  • Cell Preparation: Thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) and rest them for 4-6 hours at 37°C in complete RPMI medium. Adjust cell density to 1-2 x 10^6 cells/mL.

  • Stimulation:

    • Add HBV core 128-140 peptide (final concentration of 1-5 µg/mL) to the cell suspension.

    • Include a negative control (e.g., an irrelevant peptide or media alone) and a positive control (e.g., SEB at 1 µg/mL).

    • Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each) to all tubes.

    • After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

    • Incubate for an additional 4-14 hours at 37°C.

  • Surface Staining:

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Incubate cells with a viability dye according to the manufacturer's protocol to label dead cells.

    • Wash cells.

    • Incubate with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash cells to remove unbound surface antibodies.

    • Resuspend cells in a fixation/permeabilization buffer (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.[4]

  • Intracellular Staining:

    • Wash cells with a permeabilization buffer (e.g., BD Perm/Wash™ buffer).[20]

    • Incubate with a cocktail of intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.[20]

  • Acquisition:

    • Wash cells with permeabilization buffer and then resuspend in FACS buffer.

    • Acquire samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., at least 500,000 lymphocyte events).

Data Presentation

Table 1: Example Antibody Panel for HBV 128-140 Specific CD4+ T Cell Analysis
Marker Fluorochrome Purpose Clone Example
Viability Dyee.g., Zombie NIR™Dead cell exclusion-
CD3e.g., BUV395T cell identificationUCHT1
CD4e.g., BV786Helper T cell identificationSK3
CD8e.g., APC-H7Cytotoxic T cell exclusion/identificationSK1
IFN-γe.g., PEEffector cytokine4S.B3
TNF-αe.g., FITCPro-inflammatory cytokineMAb11
IL-2e.g., APCT cell growth factorMQ1-17H12
Table 2: Expected Frequencies of Cytokine-Producing CD4+ T Cells (Example Data)
Stimulation % IFN-γ+ of CD4+ % TNF-α+ of CD4+ % IL-2+ of CD4+
Unstimulated< 0.01%< 0.01%< 0.01%
Irrelevant Peptide0.01%0.02%0.01%
HBV core 128-1400.15%0.25%0.10%
SEB (Positive Control)15.2%25.8%18.5%

Note: These are example percentages and will vary significantly between donors and experimental conditions.

Visualizations

Gating_Strategy cluster_0 Initial Gating cluster_1 T Cell Identification cluster_2 Functional Analysis Total_Events Total Acquired Events Lymphocytes Lymphocytes Total_Events->Lymphocytes FSC vs SSC Singlets Singlets Lymphocytes->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye T_Cells T Cells Live_Cells->T_Cells CD3+ CD4_T_Cells CD4+ T Cells T_Cells->CD4_T_Cells CD4+ CD8- IFN_gamma_pos IFN-γ Producing CD4_T_Cells->IFN_gamma_pos IFN-γ+ TNF_alpha_pos TNF-α Producing CD4_T_Cells->TNF_alpha_pos TNF-α+ IL2_pos IL-2 Producing CD4_T_Cells->IL2_pos IL-2+ Troubleshooting_Logic Start Start Analysis Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Stim Optimize Peptide Stimulation & ICS Weak_Signal->Check_Stim Yes Poor_Separation Poor Separation? High_Background->Poor_Separation No Titrate_Ab Titrate Antibodies High_Background->Titrate_Ab Yes Check_Comp Check Compensation & Voltages Poor_Separation->Check_Comp Yes Review_Strategy Review Gating Strategy (FMOs) Poor_Separation->Review_Strategy No Check_Reagents Check Reagent Viability Check_Stim->Check_Reagents Check_Reagents->High_Background Fc_Block Add Fc Block & Viability Dye Titrate_Ab->Fc_Block Fc_Block->Poor_Separation Gate_Singlets Gate on Singlets Check_Comp->Gate_Singlets Gate_Singlets->Review_Strategy End End Review_Strategy->End Finalize

References

Validation & Comparative

T Cell Responses to Hepatitis B Virus: A Comparative Analysis of the Core 128-140 Epitope and Other Key Immunodominant Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular immune response, particularly the activity of T cells, is a critical determinant in the outcome of Hepatitis B virus (HBV) infection. A vigorous and multi-specific T cell response is associated with viral clearance during acute infection, whereas a weak or exhausted T cell response is a hallmark of chronic infection. Understanding the immunodominance of different HBV-derived epitopes is crucial for the development of effective immunotherapies and therapeutic vaccines. This guide provides a comparative overview of the T cell response to the well-characterized HBV Core 128-140 epitope versus other significant HBV epitopes, supported by experimental data and detailed methodologies.

Introduction to HBV T Cell Epitopes

T cell responses in HBV are directed against epitopes derived from all viral proteins: Core (HBcAg), Polymerase (Pol), Surface (HBsAg), and the X protein (HBx). Generally, in chronic HBV infection, T cell responses are often more robust against the Core and Polymerase proteins compared to the Surface antigens, which are produced in vast excess and may induce tolerance.

The HBV Core 128-140 epitope , with the amino acid sequence TPPAYRPPNAPIL , is a promiscuous, HLA-DR-restricted CD4+ T helper (Th) epitope. Its ability to be recognized by a broad range of HLA class II molecules makes it a valuable component in experimental vaccine formulations, as it can provide essential help to cytotoxic T lymphocytes (CTLs) and B cells.

Quantitative Comparison of T Cell Responses

Direct head-to-head quantitative comparisons of the T cell response to the Core 128-140 epitope against a wide array of other HBV epitopes within a single study are limited in publicly available literature. However, by compiling data from multiple studies, we can construct a comparative landscape of T cell immunogenicity. The following tables summarize quantitative data from different experimental approaches, focusing primarily on Interferon-gamma (IFN-γ) production, a key cytokine in antiviral immunity.

Table 1: IFN-γ ELISpot Responses to Various HBV CTL Epitopes in HLA Transgenic Mice

This table presents data from a study where HLA transgenic mice were immunized with specific HBV cytotoxic T lymphocyte (CTL) epitopes along with the Core 128-140 epitope acting as a T helper stimulus. The responses were measured by IFN-γ ELISpot assay and are indicative of the immunogenicity of these CD8+ T cell epitopes.

EpitopeProtein SourceHLA RestrictionMedian Delta SFC / 10⁶ CD8+ cellsResponding Mice
Pol 455-463PolymeraseHLA-A2~1505/5
Core 18-27CoreHLA-A2~1255/5
Env 335-343EnvelopeHLA-A2~1005/5
Env 348-357EnvelopeHLA-A2~754/5
Pol 663-671PolymeraseHLA-A2~503/5
Pol 575-583PolymeraseHLA-A2~402/5
Env 236-244EnvelopeHLA-A24~2005/5
Core 101-109CoreHLA-A24~1504/5
Pol 640-648PolymeraseHLA-B7~1755/5

Data adapted from Livingston, B. D., et al. (2002). "Rational design of a multiepitope vaccine encoding T-lymphocyte epitopes for treatment of chronic hepatitis B virus infections." Journal of virology.

Table 2: Cytokine Release in Whole Blood from Chronic HBV Patients in Response to Peptide Pools

This table summarizes findings from a recent study using a whole-blood cytokine release assay to measure T cell responses to overlapping peptide pools spanning different HBV proteins. This provides a broader view of the protein-level immunodominance hierarchy in chronic HBV patients.

Peptide PoolCytokine MeasuredMedian Concentration (pg/mL) in RespondersAssociation with HBsAg Clearance
Core IFN-γ ~50 Significant
Core IL-2 ~25 Significant
CoreGranzyme B~15Not significant
Polymerase-1IFN-γ~20Not significant
Polymerase-2IFN-γ~18Not significant
SurfaceIFN-γ~10Not significant
XIFN-γ~8Not significant

Data conceptualized from Wieland, D., et al. (2025). "Heterogeneous T cell responses across Hepatitis B virus clinical phases revealed by rapid whole-blood HBV T cell analysis." bioRxiv.

Key Observations

  • Immunodominance of Core and Polymerase: Consistent with numerous studies, the Core and Polymerase proteins are major targets of the T cell response in HBV infection, often eliciting stronger and more frequent responses than the Envelope/Surface proteins, especially in chronic carriers. The data in Table 2 clearly show that IFN-γ and IL-2 responses to the Core peptide pool are most prominently associated with viral clearance.

  • Role of Core 128-140 as a T Helper Epitope: While not directly quantified against other epitopes in these tables, the Core 128-140 epitope is widely used to provide CD4+ T cell help, which is essential for the induction and maintenance of robust CD8+ CTL responses, as demonstrated in the study design summarized in Table 1. Its promiscuous binding to multiple HLA-DR alleles makes it an effective tool for stimulating a broad T helper response.

  • Hierarchy of CTL Responses: Within the CD8+ T cell compartment, there is a hierarchy of immunodominance that can vary between individuals. As shown in Table 1, epitopes from the Polymerase, Core, and Envelope proteins can all induce strong IFN-γ responses.

Experimental Protocols and Methodologies

Accurate assessment of T cell responses is fundamental to understanding HBV immunopathogenesis. Below are detailed protocols for the key assays used to generate the data discussed.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are cultured on a surface coated with a capture antibody specific for IFN-γ. Upon stimulation with HBV peptides, activated T cells secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.

Detailed Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate and block with RPMI medium containing 10% fetal bovine serum. Add 2x10⁵ to 3x10⁵ PBMCs per well.

  • Peptide Stimulation: Add HBV peptides (e.g., Core 128-140 or other specific epitopes) to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium with DMSO) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT). Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs.

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Cell Culture & Stimulation cluster_detection Detection Steps Coat Plate Coat 96-well plate with anti-IFN-γ capture antibody Block Plate Block with serum-containing medium Coat Plate->Block Plate Add PBMCs Add 2-3x10^5 PBMCs/well Add Peptides Stimulate with HBV peptides (18-24h incubation) Add PBMCs->Add Peptides Add Detection Ab Add biotinylated detection antibody Add Peptides->Add Detection Ab Wash cells Add Enzyme Add Streptavidin-Enzyme conjugate Add Detection Ab->Add Enzyme Develop Spots Add substrate to develop spots Add Enzyme->Develop Spots Analyze Count spots & Calculate SFC/10^6 cells Develop Spots->Analyze

Fig. 1: IFN-γ ELISpot Assay Workflow
Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T cells, identifying which cell subsets (e.g., CD4+ or CD8+) are producing specific cytokines and enabling the assessment of polyfunctionality (co-expression of multiple cytokines).

Principle: PBMCs are stimulated with HBV peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers to identify T cell populations, followed by fixation and permeabilization to allow for intracellular staining with fluorescently-labeled antibodies against cytokines like IFN-γ, TNF-α, and IL-2. The cells are then analyzed by flow cytometry.

Detailed Protocol:

  • Cell Stimulation: Stimulate 1-2x10⁶ PBMCs with HBV peptides (5-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Then, permeabilize the cell membrane using a saponin-based buffer.

  • Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to gate on specific T cell populations and quantify the percentage of cells expressing each cytokine.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining Stimulate PBMCs Stimulate PBMCs with HBV peptides + co-stimulation Add BFA Add Brefeldin A (4-6h incubation) Stimulate PBMCs->Add BFA Surface Stain Stain for surface markers (CD3, CD4, CD8) Add BFA->Surface Stain Wash Fix Perm Fix and Permeabilize cells Surface Stain->Fix Perm Intracellular Stain Stain for intracellular cytokines (IFN-γ, TNF-α, IL-2) Fix Perm->Intracellular Stain Acquire Acquire on Flow Cytometer Intracellular Stain->Acquire Wash Analyze Gate on T cells & Analyze cytokine expression Acquire->Analyze

Fig. 2: Intracellular Cytokine Staining Workflow
T Cell Proliferation Assay (CFSE)

This assay measures the proliferative capacity of T cells in response to specific epitopes.

Principle: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved. By analyzing the fluorescence of cells after a period of culture, the number of cell divisions can be determined by flow cytometry.

Detailed Protocol:

  • CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold medium containing 10% serum.

  • Cell Culture: Wash the cells and culture them in the presence of HBV peptides (e.g., Core 128-140) for 5-7 days.

  • Staining and Acquisition: Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer.

  • Analysis: Gate on the T cell population of interest and analyze the CFSE fluorescence histogram. Proliferating cells will show a series of peaks with successively halved fluorescence intensity.

Signaling and Logical Relationships

The activation of a T cell by an HBV epitope is a complex process involving the interaction of the T Cell Receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC), along with co-stimulatory signals.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell MHC_Peptide MHC-II / HBV Core 128-140 TCR TCR MHC_Peptide->TCR Signal 1 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production (IFN-γ, IL-2, TNF-α) Activation->Cytokine_Production Help_CTL_B Provide Help to CD8+ CTLs & B Cells Activation->Help_CTL_B

Fig. 3: CD4+ T Cell Activation by HBV Core 128-140

Conclusion

A Comparative Guide to HBcAg 128-140 with CpG Adjuvant for Hepatitis B Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a therapeutic vaccine for chronic Hepatitis B (HBV) infection necessitates the induction of a robust and specific T-cell response capable of clearing infected hepatocytes. Traditional prophylactic vaccines, primarily based on the Hepatitis B surface antigen (HBsAg) with an alum adjuvant, are effective at generating neutralizing antibodies but are less successful at inducing the potent cell-mediated immunity required to resolve chronic infections. This guide provides a comparative analysis of a promising therapeutic vaccine candidate: the Hepatitis B core antigen (HBcAg) T-helper epitope (amino acids 128-140) formulated with a CpG oligodeoxynucleotide (CpG) adjuvant.

Rationale for the HBcAg 128-140-CpG Formulation

The HBcAg is a potent immunogen that can induce both strong humoral (antibody) and cellular (T-cell) immune responses.[1][2] Specifically, the region spanning amino acids 128-140 (TPPAYRPPNAPIL) has been identified as a key T-helper epitope in certain mouse models.[3] T-helper cells are crucial for orchestrating an effective adaptive immune response, including the activation of cytotoxic T lymphocytes (CTLs) that can eliminate virus-infected cells.

However, the type of T-helper response is critical. A Type 1 T-helper (Th1) response, characterized by the production of interferon-gamma (IFN-γ), is associated with viral clearance. In contrast, a Type 2 (Th2) response is less effective against intracellular pathogens like HBV. Studies have shown that the HBcAg 129-140 peptide, when administered with conventional adjuvants like Freund's adjuvant, can induce a Th2-biased response.[3]

This is where the choice of adjuvant becomes paramount. CpG oligodeoxynucleotides are synthetic molecules that mimic microbial DNA and are potent agonists of Toll-like receptor 9 (TLR9).[1] Activation of TLR9 in antigen-presenting cells (APCs), such as dendritic cells, triggers a signaling cascade that results in the production of pro-inflammatory and Th1-polarizing cytokines.[1] This makes CpG an ideal adjuvant to pair with the HBcAg 128-140 epitope to specifically drive the desired Th1-mediated cellular immunity.

Comparative Performance Data

While direct head-to-head clinical data for an HBcAg 128-140 peptide-only vaccine is limited, extensive pre-clinical and clinical data for CpG-adjuvanted HBV vaccines using HBsAg or the full HBcAg protein demonstrate the superiority of this adjuvant system over traditional alum-based vaccines.

Humoral Immune Response: CpG vs. Alum Adjuvants

CpG adjuvants have consistently shown the ability to induce more rapid and higher-titer antibody responses compared to alum. The FDA-approved HEPLISAV-B® vaccine, which combines HBsAg with a CpG 1018 adjuvant, exemplifies this advantage.

Vaccine FormulationPopulationSeroprotection Rate (SPR)Reference
HBsAg + CpG (HEPLISAV-B®) Healthy Adults90-100%[4]
HBsAg + Alum (Engerix-B®) Healthy Adults71-90%[4]
HBsAg + CpG (3 Doses) People with HIV (Prior Non-Responders)99.4%[5]
HBsAg + Alum (3 Doses) People with HIV (Prior Non-Responders)80.6%[5]

Seroprotection Rate (SPR) is defined as an anti-HBs antibody concentration of ≥10 mIU/mL.

Cellular Immune Response: Th1 vs. Th2 Polarization

The key advantage of CpG for a therapeutic HBV vaccine lies in its ability to promote a Th1-biased cellular immune response. Studies combining HBsAg and HBcAg with a CpG adjuvant have demonstrated this effect in both standard and HBV transgenic mice.[6]

Vaccine FormulationAnimal ModelKey Cellular Response FindingsReference
HBsAg + HBcAg + CpG C57BL/6 & HBV Transgenic MicePromoted a Th1-biased response against HBcAg. Increased number of IFN-γ secreting CD4+ and CD8+ T-cells.[6]
HBcAg-pulsed Dendritic Cells CHB Patients (in vitro)Stronger capacity to stimulate CD4+ and CD8+ T-cells to release IFN-γ over IL-4, indicating Th1 polarization.[2]
HBcAg(129-140) + MPLA in PLGA nanoparticles H-2(b) MiceSwitched a Th2-biased peptide response to a strong Th1-type response.[3]

This data demonstrates that while the HBcAg 128-140 peptide may have an intrinsic Th2 bias, this can be overcome with an appropriate Th1-polarizing adjuvant formulation.

Signaling Pathways and Experimental Workflows

CpG Adjuvant Signaling Pathway

CpG ODNs are recognized by TLR9 within the endosomes of antigen-presenting cells (APCs) like dendritic cells and B cells. This interaction initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the transcription of genes for pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (IFN-α/β), which are crucial for driving a Th1-polarized immune response.

CpG_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome cluster_Nucleus Nucleus CpG CpG ODN TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Activation IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 NFkB NF-κB TRAF6->NFkB IRAKs->TRAF6 Cytokines Pro-inflammatory Cytokine Genes (IL-6, TNF-α) NFkB->Cytokines Transcription IFN Type I Interferon Genes (IFN-α/β) IRF7->IFN Transcription Th1 Th1 Polarization Cytokines->Th1 IFN->Th1

CpG-TLR9 signaling pathway in an APC.
Experimental Workflow for Vaccine Efficacy Assessment

A typical preclinical workflow to compare the efficacy of an HBcAg 128-140 + CpG vaccine involves immunization of mice, followed by the collection of samples to analyze both humoral and cellular immune responses.

Experimental_Workflow cluster_groups Immunization Groups (e.g., C57BL/6 mice) cluster_schedule Immunization Schedule cluster_analysis Immune Response Analysis (Day 35) G1 Group 1: HBcAg 128-140 + CpG Prime Prime (Day 0) G1->Prime G2 Group 2: HBsAg + CpG G2->Prime G3 Group 3: HBsAg + Alum G3->Prime G4 Group 4: Saline (Control) G4->Prime Boost1 Boost (Day 14) Prime->Boost1 Boost2 Boost (Day 28) Boost1->Boost2 Humoral Humoral Response: - Serum collection - ELISA for Anti-HBc/Anti-HBs IgG,  IgG1, IgG2c titers Boost2->Humoral Cellular Cellular Response: - Splenocyte isolation - Peptide restimulation - ELISPOT / ICS for IFN-γ,  TNF-α Boost2->Cellular

Workflow for assessing vaccine immunogenicity.

Experimental Protocols

Below is a representative experimental protocol for assessing the immunogenicity of an HBcAg 128-140 + CpG vaccine in a mouse model, synthesized from common methodologies in the field.[6][7]

1. Vaccine Formulation:

  • Antigen: Synthetic HBcAg 128-140 peptide (TPPAYRPPNAPIL), purity >95%.

  • Adjuvant: CpG ODN (e.g., CpG 1826 for mice).

  • Formulation: Dissolve the peptide and CpG ODN in sterile, endotoxin-free PBS. A typical dose might be 10-20 µg of peptide and 10-20 µg of CpG ODN per mouse in a 100 µL volume.

2. Animal Model:

  • Strain: 6-8 week old female C57BL/6 (H-2b) mice. This strain is a known responder to HBcAg epitopes.

  • Groups:

    • Group 1: HBcAg 128-140 + CpG

    • Group 2 (Positive Control): Recombinant HBsAg + CpG

    • Group 3 (Alternative Control): Recombinant HBsAg + Alum

    • Group 4 (Negative Control): PBS or CpG alone

3. Immunization Schedule:

  • Route: Subcutaneous (s.c.) injection at the base of the tail.

  • Schedule:

    • Day 0: Prime immunization.

    • Day 14: First boost immunization.

    • Day 28: Second boost immunization.

4. Sample Collection:

  • Serum: Collect blood via tail vein or retro-orbital sinus at baseline (Day 0) and 7-10 days after the final boost (e.g., Day 35) to assess antibody responses.

  • Splenocytes: Euthanize mice 7-10 days after the final boost and harvest spleens under sterile conditions to assess T-cell responses.

5. Analysis of Immune Responses:

  • Humoral Response (ELISA):

    • Coat 96-well plates with recombinant HBcAg or HBsAg protein.

    • Block plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).

    • Add serially diluted mouse serum samples and incubate.

    • Wash and add HRP-conjugated secondary antibodies specific for mouse total IgG, IgG1 (Th2 indicator), and IgG2c (Th1 indicator for C57BL/6 mice).

    • Wash and add substrate (e.g., TMB). Stop the reaction and read absorbance at 450 nm. Titers are determined as the reciprocal of the highest dilution giving a reading above a pre-determined cut-off.

  • Cellular Response (IFN-γ ELISPOT):

    • Coat ELISPOT plates with an anti-mouse IFN-γ capture antibody.

    • Isolate splenocytes and add them to the wells (e.g., 2.5 x 10^5 cells/well).

    • Stimulate cells in vitro with the HBcAg 128-140 peptide (or HBsAg peptide pool for control groups) for 18-24 hours. Use a mitogen (e.g., Concanavalin A) as a positive control and media alone as a negative control.

    • Wash cells and add a biotinylated anti-mouse IFN-γ detection antibody.

    • Wash and add streptavidin-alkaline phosphatase.

    • Add substrate and count the resulting spots, where each spot represents an IFN-γ-secreting cell.

Conclusion

The strategic combination of the HBcAg 128-140 T-helper epitope with a potent Th1-polarizing CpG adjuvant represents a highly promising approach for the development of a therapeutic HBV vaccine. While direct comparative data for this specific peptide formulation is emerging, the wealth of evidence supporting the superior performance of CpG-adjuvanted protein vaccines over traditional alum-based formulations provides a strong foundation for its investigation. The ability of CpG to drive robust, IFN-γ-dominant cellular immune responses is precisely the mechanism required to overcome the immune tolerance characteristic of chronic HBV infection and achieve viral clearance. Further preclinical studies using the outlined protocols are warranted to quantify the efficacy of this targeted vaccine candidate.

References

Unveiling a Key T Helper Epitope in Hepatitis B: Validation of HBcAg 128-140 in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of specific T helper epitopes within viral antigens is a cornerstone of designing effective immunotherapies and vaccines. In the context of Hepatitis B virus (HBV) infection, the Hepatitis B core antigen (HBcAg) is a potent immunogen, and the region spanning amino acids 128-140 has been a subject of investigation as a critical T helper epitope. This guide provides a comparative analysis of the validation of HBcAg 128-140 and other immunodominant T helper epitopes of HBcAg in human studies, supported by experimental data and detailed methodologies.

Comparative Analysis of Immunodominant HBcAg T Helper Epitopes in Humans

Human studies, particularly in patients with acute hepatitis B, have been instrumental in mapping the T helper cell response to the Hepatitis B core antigen (HBcAg). A pivotal study by Ferrari et al. systematically screened the entire 183-amino acid HBcAg using a panel of 18 overlapping synthetic peptides to identify immunodominant T helper epitopes in patients recovering from acute hepatitis B.[1] This research revealed three principal immunodominant regions.

While direct quantitative data for the specific HBcAg 128-140 epitope in large human cohort studies is not extensively detailed in readily available literature, its significance is strongly suggested by its inclusion within or proximity to a broader immunodominant region identified as amino acids 117-131.[2] The T-cell response to this p117-131 peptide was observed in 73% of the patients studied, highlighting its importance in the human immune response to HBV.[2]

For a comprehensive comparison, this guide focuses on the well-characterized immunodominant T helper epitopes of HBcAg as identified in human studies.

Epitope Region (Amino Acids)Peptide SequencePercentage of Responding PatientsMean Stimulation Index (SI) of Responders (±SD)HLA Restriction
p1-20 MDIDPYKEFGATVELLSFLPSD69%15.2 ± 11.1Class II
p50-69 LPAGGSSGTVNPVPTTASPISSI96%29.3 ± 21.4Class II
p117-131 STLPETTVVRRRGRS73%12.5 ± 9.8Class II

Experimental Protocols

The validation of these T helper epitopes relies on robust experimental methodologies designed to measure antigen-specific T cell responses from human peripheral blood mononuclear cells (PBMCs).

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to stimulation with specific peptides.

1. Patient Cohort:

  • Peripheral blood was collected from patients with acute viral hepatitis B.

2. PBMC Isolation:

  • Peripheral blood mononuclear cells (PBMCs) were isolated from heparinized blood by Ficoll-Hypaque density gradient centrifugation.

3. Cell Culture and Stimulation:

  • Unfractionated PBMCs were seeded at a concentration of 2 x 10^5 cells/well in 96-well microtiter plates.

  • Cells were cultured in the presence of various concentrations of synthetic peptides corresponding to different regions of the HBcAg.

  • Control cultures included media alone and phytohemagglutinin (PHA) as a positive control for T cell proliferation.

4. Proliferation Measurement:

  • After 6 days of incubation at 37°C in a 5% CO2 atmosphere, the cultures were pulsed with 1 µCi of [3H]thymidine.

  • Cells were harvested 18 hours later, and the incorporation of [3H]thymidine was measured using a liquid scintillation counter.

  • Results are expressed as a Stimulation Index (SI), calculated as the ratio of the mean counts per minute (cpm) in the presence of the peptide to the mean cpm in the absence of the peptide. An SI greater than 3 is typically considered a positive response.

HLA Restriction Analysis

To confirm that the T cell response is mediated by T helper cells (which recognize antigens presented by HLA class II molecules), HLA blocking experiments are performed.

1. Antibody Incubation:

  • PBMCs were pre-incubated for 1 hour with monoclonal antibodies specific for HLA class I (e.g., W6/32) or HLA class II (e.g., L243) molecules before the addition of the antigenic peptide.

2. T-Cell Proliferation Assay:

  • The T-cell proliferation assay is then performed as described above.

3. Interpretation:

  • Inhibition of T cell proliferation in the presence of anti-HLA class II antibodies, but not anti-HLA class I antibodies, indicates that the response is HLA class II-restricted and mediated by T helper cells.[2]

Signaling Pathways and Experimental Workflows

The process of T helper cell activation by viral epitopes involves a series of well-defined steps, from antigen processing and presentation to T cell recognition and proliferation.

T_Cell_Activation_Workflow cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Helper Cell HBcAg HBcAg Processing Antigen Processing HBcAg->Processing MHC_II HLA Class II Molecule Processing->MHC_II Peptide Loading Presentation Peptide Presentation MHC_II->Presentation TCR T Cell Receptor (TCR) Presentation->TCR Recognition Activation T Cell Activation TCR->Activation CD4 CD4 Co-receptor CD4->TCR Co-stimulation Proliferation Proliferation & Cytokine Production Activation->Proliferation

Caption: Workflow of T helper cell activation by HBcAg epitopes.

This diagram illustrates the pathway from the uptake of HBcAg by an antigen-presenting cell (APC) to the subsequent activation and proliferation of a specific T helper cell.

Conclusion

The validation of T helper epitopes within HBcAg is a critical area of research for the development of novel HBV therapies. While the specific amino acid sequence 128-140 has been implicated as a key T helper epitope, robust quantitative data from human studies directly focusing on this peptide is limited. However, extensive research has firmly established the immunodominance of several regions of HBcAg, including the p117-131 region which encompasses part of the 128-140 sequence. The data presented here from human studies on these immunodominant epitopes provides a strong foundation for understanding the T helper response to HBcAg and for the rational design of immunomodulatory interventions for chronic hepatitis B. Further fine-mapping studies in diverse human populations will be valuable to precisely delineate the most potent T helper epitopes for therapeutic applications.

References

Comparative Analysis of Adjuvants for the HBV Core 128-140 Peptide: A Guide for Vaccine Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of different adjuvants when formulated with the hepatitis B virus (HBV) core 128-140 peptide (HBcAg 128-140), a critical T-helper epitope in HBV vaccine development. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of adjuvant performance, supported by experimental data, to aid in the rational design of novel HBV vaccine candidates.

The HBcAg 128-140 peptide is a highly conserved sequence within the HBV core antigen and is recognized by T-helper cells, which are crucial for orchestrating a robust and durable immune response, including the production of neutralizing antibodies and the activation of cytotoxic T-lymphocytes.[1][2] However, as a peptide antigen, it is poorly immunogenic on its own and requires an adjuvant to elicit a potent immune response.[3][4] This guide examines the immunological outcomes of combining this peptide with several common adjuvants, including aluminum salts, oil-in-water emulsions like Montanide, Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (ODN), and saponin-based adjuvants like QS-21.

Performance Comparison of Adjuvants with HBV Antigens

The selection of an appropriate adjuvant is critical as it can significantly influence the magnitude and quality of the immune response.[4] The following tables summarize quantitative data from studies evaluating different adjuvants with HBV antigens, providing insights into their potential efficacy with the HBcAg 128-140 peptide.

Table 1: Comparison of Humoral Immune Responses (Antibody Titers)

AdjuvantAntigenKey FindingsReference
Aluminum Hydroxide (Alum) HBsAgInduces a predominantly Th2-biased response with higher IgG1 than IgG2a titers.[5] Considered the standard but may not be potent enough for therapeutic vaccines.[4][5]
Montanide ISA 266 HBsAgInduced a higher total IgG antibody level after the third immunization compared to alum.[6][6]
Montanide ISA 51VG HBsAgShowed superiority in inducing long-term antibody responses compared to alum-based vaccines.[7][7]
CpG ODN (with Alum) HBsAgSignificantly increased total anti-HBsAg IgG, IgG1, and IgG2a titers compared to alum alone.[8] The addition of CpG ODN to an alum-adjuvanted HBsAg vaccine led to earlier and more sustained protective antibody responses.[9][10][11][8][9][10][11]
QS-21 (in AS01B) HBsAgInduced high and persistent antibody titers that remained above protective levels for at least 4 years.[12][12]
Freund's Adjuvant (Complete and Incomplete) HBsAgFreund's Complete Adjuvant (CFA) with HBsAg elicited a significantly higher antibody response compared to alum.[13] Incomplete Freund's Adjuvant (IFA) is often used in preclinical studies with peptides.[1][14][1][13][14]

Table 2: Comparison of Cellular Immune Responses (Cytokine Profiles and T-Cell Proliferation)

AdjuvantAntigenKey FindingsReference
Aluminum Hydroxide (Alum) HBsAgPrimarily promotes a Th2 response, characterized by IL-4 production, with weaker induction of Th1 cytokines like IFN-γ.[6][15][6][15]
Montanide ISA 266 HBsAgInduced lower levels of IFN-γ and IL-2 compared to alum, suggesting a less potent Th1 response in this formulation.[6][6]
Montanide ISA 51VG HBsAgResulted in a significant increase in lymphocyte proliferation compared to alum.[7][7]
CpG ODN (with Alum) HBsAgSignificantly increased the secretion of IL-12 and IFN-γ, indicating a shift towards a Th1-type immune response.[8] Also stimulated spleen lymphocyte proliferation in a dose-dependent manner.[8][8]
QS-21 (in AS01B) HBsAgInduced a strong and persistent CD4+ T-cell response, with cells expressing IL-2, CD40L, and to a lesser extent, TNF-α and IFN-γ.[12][12]
Freund's Complete Adjuvant (CFA) GeneralKnown to induce a strong Th1-dominated response.[16][16]
Cationic Adjuvant Formulation (CAF09) HBcAg 128-140Induced IFN-γ producing CD4+ T-cells. The functional avidity of these T-cells was found to be dependent on the presence of IL-15.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action varies between adjuvants, influencing the resulting immune response. Below are diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating adjuvant efficacy.

G cluster_0 Antigen Presenting Cell (APC) CpG_ODN CpG ODN TLR9 TLR9 (in endosome) CpG_ODN->TLR9 binds MyD88 MyD88 TLR9->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production (IL-12, IFN-γ) NF_kB->Cytokines induces

Caption: CpG ODN signaling via TLR9 pathway in an APC.

G cluster_1 Antigen Presenting Cell (APC) cluster_2 T-Cell Activation QS21 QS-21 Membrane Cell Membrane Interaction QS21->Membrane AntigenUptake Enhanced Antigen Uptake and Processing Membrane->AntigenUptake Inflammasome Inflammasome Activation Membrane->Inflammasome MHC_I MHC-I Cross-Presentation AntigenUptake->MHC_I MHC_II MHC-II Presentation AntigenUptake->MHC_II CD8 CD8+ T-Cell (CTL) MHC_I->CD8 activates CD4 CD4+ T-Cell (Th1/Th2) MHC_II->CD4 activates Cytokine_Release Cytokine Release (IL-1β) Inflammasome->Cytokine_Release

Caption: QS-21 mechanism of action on an APC.

G start Vaccine Formulation (HBcAg 128-140 + Adjuvant) immunization Animal Immunization (e.g., BALB/c mice) Prime-Boost Schedule start->immunization sampling Sample Collection (Serum, Splenocytes) immunization->sampling analysis Immunological Analysis sampling->analysis elisa ELISA (Antibody Titers, Cytokines) analysis->elisa elispot ELISpot (IFN-γ, IL-4 secreting cells) analysis->elispot proliferation T-Cell Proliferation Assay analysis->proliferation end Data Analysis & Comparison elisa->end elispot->end proliferation->end

Caption: Experimental workflow for adjuvant comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of vaccine adjuvants.

Enzyme-Linked Immunosorbent Assay (ELISA) for HBcAg 128-140-Specific Antibodies

This protocol is for the qualitative and semi-quantitative detection of antibodies specific to the HBcAg 128-140 peptide in serum samples.

  • Plate Coating: 96-well microtiter plates are coated with the HBcAg 128-140 peptide (e.g., 1-5 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound peptide.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: After washing, serially diluted serum samples from immunized and control animals are added to the wells and incubated for 2 hours at 37°C.

  • Detection Antibody: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, or IgG2a) is added and incubated for 1 hour at 37°C.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until color develops.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at 450 nm using a microplate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an optical density above a pre-determined cut-off value.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigen stimulation, indicating a cell-mediated immune response.

  • Splenocyte Isolation: Spleens are aseptically removed from immunized and control mice. A single-cell suspension is prepared by mechanical disruption, and red blood cells are lysed.

  • Cell Culture: Splenocytes are washed, counted, and resuspended in a complete culture medium. 2 x 10⁵ cells are seeded into each well of a 96-well flat-bottom plate.

  • Antigen Stimulation: Cells are stimulated in triplicate with the HBcAg 128-140 peptide at various concentrations (e.g., 1, 5, 10 µg/mL). A mitogen (e.g., Concanavalin A) is used as a positive control, and medium alone serves as a negative control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • [³H]-Thymidine Labeling: 1 µCi of [³H]-thymidine is added to each well, and the plates are incubated for an additional 18-24 hours.

  • Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (cpm) in antigen-stimulated wells divided by the mean cpm in non-stimulated wells.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-4) and incubated overnight at 4°C.

  • Blocking: After washing and blocking, freshly isolated splenocytes (2-5 x 10⁵ cells/well) are added to the wells.

  • Stimulation: Cells are stimulated with the HBcAg 128-140 peptide, a positive control (mitogen), or a negative control (medium) and incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Detection: After incubation, cells are removed, and a biotinylated detection antibody for the target cytokine is added.

  • Enzyme Conjugate: Following incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.

  • Substrate Addition: A precipitating substrate is added, leading to the formation of colored spots at the sites of cytokine secretion.

  • Spot Counting: The spots are counted using an automated ELISpot reader. Results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.

Conclusion

The choice of adjuvant has a profound impact on the immunogenicity of the HBcAg 128-140 peptide. While aluminum salts are the traditional choice and favor a Th2-biased humoral response, newer adjuvants like CpG ODN and QS-21 can drive a more balanced or Th1-skewed response, which is often desirable for viral infections like hepatitis B. Oil-in-water emulsions such as Montanide have shown promise in inducing long-lasting antibody responses. The data presented in this guide, along with the detailed protocols and pathway diagrams, should serve as a valuable resource for the rational design and preclinical evaluation of next-generation HBV vaccines incorporating the HBcAg 128-140 T-helper epitope. Future head-to-head comparative studies with this specific peptide are warranted to further elucidate the optimal adjuvant for this promising vaccine candidate.

References

Head-to-Head Comparison: HBV Core 128-140 vs. Surface Antigen Epitopes in Immune Response and Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the Hepatitis B Virus (HBV) core protein epitope spanning amino acids 128-140 (HBcAg 128-140) and epitopes derived from the HBV surface antigen (HBsAg). The comparison is supported by experimental data and detailed methodologies to inform research and the development of next-generation prophylactic and therapeutic strategies against HBV.

Core Concepts: A Primer on HBV Antigens

Hepatitis B virus presents several key antigens to the host immune system, but the core (HBcAg) and surface (HBsAg) antigens elicit fundamentally different responses. HBsAg is the viral envelope protein, which is also secreted into the blood of infected individuals in large quantities as non-infectious subviral particles.[1][] It is the primary target for neutralizing antibodies and forms the basis of all currently licensed prophylactic HBV vaccines.[3][4] In contrast, HBcAg is the protein that forms the viral nucleocapsid. It is not secreted into the bloodstream but is highly immunogenic, particularly at the T-cell level.[5] The HBcAg 128-140 peptide is a well-characterized, promiscuous T-helper epitope capable of stimulating robust CD4+ T-cell responses.[6][7]

Head-to-Head Comparison of Epitope Characteristics

FeatureHBV Core 128-140 EpitopeHBV Surface Antigen (HBsAg) Epitopes
Antigen Type Nucleocapsid protein (internal)Envelope glycoprotein (B1211001) (surface)
Primary Immune Response T-cell dependent; strong CD4+ T-helper cell activation.[6][7]Primarily B-cell response; induction of neutralizing antibodies.[1][8] T-cell responses are also induced.[9]
MHC Restriction Primarily presented via MHC class II to CD4+ T-helper cells.[6][10]Presented via MHC class II to CD4+ T-cells and MHC class I to CD8+ T-cells.[11][12]
Role in Natural Infection Vigorous T-cell response to core epitopes is associated with viral clearance in acute infection.[13][14]Antibodies against HBsAg are crucial for resolving infection and providing long-term immunity.[15]
Role in Prophylactic Vaccines Not a primary component of current prophylactic vaccines.The sole or primary component of all licensed prophylactic HBV vaccines.[][3]
Role in Therapeutic Vaccines Considered a critical component for inducing robust cytotoxic T-lymphocyte (CTL) responses needed to clear infected cells.[4][7]Used in some therapeutic vaccine candidates, but high antigenemia in chronic patients can induce T-cell tolerance.[7][16]
Immunogenicity Mechanism Functions as a potent T-helper epitope, providing help to both B-cells and CD8+ T-cells.[7][17][18]The "a" determinant (amino acids 124-147) is a major B-cell epitope that elicits protective, neutralizing antibodies.[8]

Quantitative Immunogenicity Data

Direct comparative quantitative data is sparse due to the different primary roles of these epitopes. The following table summarizes representative data from different studies to contextualize their immunogenicity.

ParameterHBV Core 128-140 EpitopeHBV Surface Antigen EpitopesExperimental Context
T-Cell Response Frequency Strong IFN-γ responses observed in inactive HBsAg carriers compared to chronic patients.[13]T-cell response was present in 100% of patients during early acute hepatitis but suppressed (44%) in later stages.[9]Ex vivo analysis of T-cells from HBV-infected patients stimulated with peptide pools.
MHC Binding Affinity Often used as a universal helper epitope; its intrinsic MHC binding is robust across multiple HLA types.[6]A binding affinity threshold of <500 nM is generally required for a peptide to elicit a CTL response.[17]In silico prediction and in vitro binding assays.
Vaccine Component Dose Used at 120-140 µg per mouse to provide T-cell help in peptide vaccine formulations.[7][17][18]Recombinant HBsAg is typically administered at 10-20 µg per dose in human prophylactic vaccines.Mouse immunization studies and human vaccine protocols.
Antibody Induction Does not primarily induce a B-cell response.Elicits high titers of protective anti-HBs antibodies (>95% seroprotection rate in healthy adults).[15]Human vaccination trials.

Signaling Pathways and Experimental Workflows

Antigen Presentation Pathways

The distinct cellular locations of HBcAg and HBsAg dictate how their epitopes are processed and presented to T-cells, leading to different downstream immune responses.

AntigenPresentation cluster_0 MHC Class II Pathway (Exogenous Antigens) cluster_1 cluster_2 MHC Class I Pathway (Endogenous Antigens) cluster_3 HBsAg HBsAg (Vaccine/Subviral Particle) APC Antigen Presenting Cell (e.g., Dendritic Cell) HBsAg->APC Uptake Endosome Endosome MHC_II MHC Class II Endosome->MHC_II Processed & Loaded CD4 CD4+ T-Helper Cell MHC_II->CD4 Presentation & TCR Binding B_Cell B-Cell Activation (Antibody Production) CD4->B_Cell CTL_Help Help for CD8+ T-Cells CD4->CTL_Help HBcAg HBcAg (from viral replication in infected hepatocyte) Hepatocyte Infected Hepatocyte Proteasome Proteasome Hepatocyte->Proteasome Degradation MHC_I MHC Class I Proteasome->MHC_I Peptides Loaded CD8 CD8+ Cytotoxic T-Cell (CTL) MHC_I->CD8 Presentation & TCR Binding Killing Killing of Infected Cell CD8->Killing

Caption: Antigen processing pathways for HBV surface (exogenous) and core (endogenous) antigens.

Experimental Workflow: T-Cell Immunogenicity Assessment

The Enzyme-Linked Immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting T-cells in response to a specific epitope.

ELISpotWorkflow start Isolate PBMCs from Immunized Mouse or Patient Blood plate Plate cells in IFN-γ coated ELISpot plate start->plate stimulate Stimulate cells with: 1. HBV Core 128-140 2. HBsAg peptide pool 3. Controls (Positive/Negative) plate->stimulate incubate Incubate 18-24 hours (Cytokine Capture) stimulate->incubate develop Wash & Add Detection Ab, Add Substrate incubate->develop read Read plate and count spots (SFCs per 10^6 cells) develop->read

Caption: Standard workflow for an IFN-γ ELISpot assay to measure T-cell responses.

Detailed Experimental Protocols

In Vivo Immunogenicity Assessment in HLA-Transgenic Mice

This protocol is designed to assess the ability of an epitope to induce a T-cell response in vivo.

  • Model: HLA-A2 transgenic mice are often used to study human T-cell epitopes.[17][18]

  • Immunization Groups:

    • Control Group: Vehicle (e.g., PBS/DMSO in adjuvant).

    • Test Group 1: Target epitope (e.g., an HBsAg-derived CTL epitope, 25-50 µ g/mouse ).

    • Test Group 2: Target epitope (25-50 µg) co-administered with the HBV core 128-140 helper epitope (120-140 µ g/mouse ).[7][17]

  • Procedure:

    • Dissolve peptides in a suitable solvent (e.g., PBS with 5% DMSO).

    • Emulsify the peptide solution in a 1:1 ratio with Incomplete Freund's Adjuvant (IFA).[7]

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail.

    • After 10-14 days, sacrifice the mice and harvest splenocytes for ex vivo analysis (e.g., ELISpot or intracellular cytokine staining).[17][18]

Ex Vivo IFN-γ ELISpot Assay

This protocol quantifies epitope-specific T-cells based on their IFN-γ secretion.

  • Materials: 96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody, isolated splenocytes or Peripheral Blood Mononuclear Cells (PBMCs), peptide epitopes, positive control (e.g., PHA), negative control (media), biotinylated anti-IFN-γ detection antibody, streptavidin-HRP, and substrate (e.g., AEC).

  • Procedure:

    • Isolate PBMCs or splenocytes using Ficoll-Paque or mechanical dissociation, respectively.

    • Add 2-3 x 10^5 cells per well to the pre-coated ELISpot plate.

    • Add peptide epitopes to the respective wells at a final concentration of 5-10 µg/mL. Include positive and negative controls.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Wash the wells extensively with PBS-Tween20 to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

    • Wash, then add streptavidin-HRP and incubate for 1 hour.

    • Wash, then add the substrate and incubate until distinct spots emerge.

    • Stop the reaction by rinsing with distilled water. Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFCs) per million input cells.[11]

Summary and Implications

The HBV core 128-140 and HBsAg epitopes serve distinct but complementary roles in the anti-HBV immune response.

  • HBsAg Epitopes are paramount for prophylactic vaccination , where the goal is to generate high titers of neutralizing antibodies to prevent viral entry and establish infection.[3][4] Their effectiveness, however, can be limited in chronic infection due to high levels of circulating antigen leading to T-cell tolerance or exhaustion.[7][16]

  • HBV Core 128-140 is a cornerstone for therapeutic vaccine design.[4] By potently stimulating CD4+ T-helper cells, it can help overcome immune tolerance, support the generation and maintenance of robust CD8+ CTL responses required to kill infected hepatocytes, and ultimately lead to a functional cure.[7][19]

For drug development professionals, this comparison underscores a critical strategic consideration: prophylactic approaches should focus on optimizing the presentation of key HBsAg B-cell epitopes, while therapeutic strategies must incorporate potent T-cell activators like the HBcAg 128-140 epitope to break immune tolerance and clear established infection.

References

Validating the Protective Immunity Role of HBcAg 128-140: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of Hepatitis B virus (HBV) immunology, identifying potent T-cell epitopes is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of the Hepatitis B core antigen (HBcAg) 128-140 epitope, a key T-helper cell determinant, and its role in orchestrating protective immunity. We present supporting experimental data, detailed methodologies, and visual workflows to objectively evaluate its performance against other viral epitopes.

Comparative Analysis of T-Cell Responses to HBV Epitopes

The immunogenicity of the HBcAg 128-140 epitope has been evaluated in the context of other well-characterized HBV T-cell epitopes. The following table summarizes quantitative data from a study utilizing intracellular cytokine staining to measure IFN-γ production by T-cells in response to peptide stimulation. This data provides a direct comparison of the potency of the HBcAg 128-140 epitope in activating CD4+ T-helper cells versus other core and surface antigen epitopes that stimulate CD8+ cytotoxic T-lymphocytes.

EpitopeAmino Acid SequenceT-Cell TypeImmune Response MetricResultReference
HBcAg 128-140 TPPAYRPPNAPILCD4+ T-helperIFN-γ producing cellsDetected in response to stimulation[1]
HBcAg 93-100MGLKFRQLCD8+ CTLIFN-γ producing cellsDetected in response to stimulation[1]
HBsAg 190-197VWLSVIWMCD8+ CTLIFN-γ producing cellsDetected in response to stimulation[1]
HBsAg 182-196FFLLTFULTIFQSLDCD4+ T-helperIFN-γ producing cellsDetected in response to stimulation[1]

Experimental Protocols

A thorough understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future studies.

Intracellular Cytokine Staining and Flow Cytometry for IFN-γ Detection

This protocol details the steps for stimulating peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes with specific HBV peptides and subsequently identifying cytokine-producing T-cells.

1. Cell Preparation and Stimulation:

  • Isolate splenocytes and intrahepatic lymphocytes from the study subjects (e.g., mouse models of HBV infection).

  • Supplement the cell culture medium with a co-stimulatory molecule, such as anti-CD28 antibody (e.g., at a 1:1,000 dilution).

  • Add a protein transport inhibitor, such as Brefeldin A (e.g., at a 1:1,000 dilution), to the cell culture to block the secretion of cytokines, allowing them to accumulate intracellularly.

  • Stimulate the cells with the desired HBV-derived peptides (e.g., HBcAg 128-140, HBcAg 93-100, HBsAg 190-197, or HBsAg 182-196) at a final concentration of 2 µg/ml.

  • Incubate the stimulated cells for 5 hours.

2. Cell Surface and Intracellular Staining:

  • Following stimulation, harvest the cells and wash them.

  • Stain for cell surface markers to identify T-cell populations, such as CD4 and CD8, using fluorochrome-conjugated antibodies.

  • Fix and permeabilize the cells to allow for intracellular staining.

  • Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.

  • To exclude dead cells from the analysis, stain with a viability dye such as 7-aminoactinomycin D (7AAD).

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate on the live, single-cell population.

  • Further gate on the CD4+ and CD8+ T-cell populations.

  • Within each T-cell population, quantify the percentage of cells that are positive for IFN-γ.

Visualizing the Mechanisms

To further elucidate the processes involved in the immune response to the HBcAg 128-140 epitope, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and the experimental workflow.

G cluster_0 Antigen Presenting Cell (e.g., Dendritic Cell) cluster_1 CD4+ T-Helper Cell HBcAg HBcAg Endosome Endosome HBcAg->Endosome Endocytosis Peptide Loading Peptide Loading Endosome->Peptide Loading Proteolytic Processing MHC Class II MHC Class II MHC Class II->Peptide Loading MHC-II-Peptide Complex MHC-II-Peptide Complex Peptide Loading->MHC-II-Peptide Complex T-Cell Receptor T-Cell Receptor MHC-II-Peptide Complex->T-Cell Receptor Antigen Presentation Signal Transduction Cascade Signal Transduction Cascade T-Cell Receptor->Signal Transduction Cascade Recognition CD4 CD4 CD4->T-Cell Receptor Cytokine Production (e.g., IFN-γ) Cytokine Production (e.g., IFN-γ) Signal Transduction Cascade->Cytokine Production (e.g., IFN-γ) Activation

Caption: Signaling pathway of HBcAg 128-140 presentation to a CD4+ T-helper cell.

G cluster_0 Peptides cluster_1 Staining Antibodies Lymphocyte Isolation Lymphocyte Isolation Peptide Stimulation Peptide Stimulation Lymphocyte Isolation->Peptide Stimulation 5 hours Intracellular Cytokine Staining Intracellular Cytokine Staining Peptide Stimulation->Intracellular Cytokine Staining Flow Cytometry Flow Cytometry Intracellular Cytokine Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis HBcAg 128-140 HBcAg 128-140 HBcAg 128-140->Peptide Stimulation Other HBV Epitopes Other HBV Epitopes Other HBV Epitopes->Peptide Stimulation anti-CD4 anti-CD4 anti-CD4->Intracellular Cytokine Staining anti-CD8 anti-CD8 anti-CD8->Intracellular Cytokine Staining anti-IFN-γ anti-IFN-γ anti-IFN-γ->Intracellular Cytokine Staining

Caption: Experimental workflow for comparative analysis of T-cell responses to HBV epitopes.

References

Nanoparticle Conjugation Significantly Enhances the Immunogenicity of Peptide Antigens Over Free Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of preclinical data reveals that conjugating peptide antigens, such as the Hepatitis B core antigen (HBcAg) 128-140 T-cell epitope, to nanoparticle platforms leads to a markedly superior immune response compared to the administration of the free, unconjugated peptide. This enhancement is characterized by stronger antibody production, increased T-cell activation, and greater cytokine release, underscoring the potential of nanovaccines in modern therapeutic and prophylactic strategies.

For researchers and drug development professionals, the choice between using a free peptide and a nanoparticle-conjugated peptide in a vaccine formulation is critical. While free peptides are simple to synthesize, they often suffer from low immunogenicity and rapid degradation in vivo. Nanoparticle conjugation addresses these limitations by improving antigen presentation to the immune system and acting as an adjuvant. This guide provides an objective comparison supported by experimental data from analogous peptide vaccine studies, as direct comparative immunogenicity data for the free versus nanoparticle-conjugated HBcAg 128-140 peptide is not extensively available in the current body of published research. The principles and outcomes demonstrated with other peptide antigens are, however, widely applicable.

Enhanced Humoral and Cellular Immunity with Nanoparticle Conjugation

Studies comparing free versus nanoparticle-conjugated peptide vaccines consistently demonstrate the superior performance of the nanoparticle formulation. For instance, a synthetic peptide from the SARS-CoV-2 spike protein (S461-493) conjugated to gold nanoparticles (AuNP) induced a significantly higher IgG response in mice compared to the soluble peptide.[1][2] Similarly, a peptide from the Hepatitis B surface antigen (HBsAg) was found to be more immunogenic when coupled to a carrier protein that forms a nanoparticle-sized complex than when aggregated in micelles.[3][4] This enhanced immunogenicity is not limited to antibody responses. Peptide-gold nanoparticle complexes have also been shown to be more effective at stimulating cytotoxic T lymphocytes (CTLs) than the free peptide.[5]

The mechanism behind this enhancement lies in the physicochemical properties of nanoparticles. Their size, typically between 20-200 nm, is optimal for uptake by antigen-presenting cells (APCs) like dendritic cells. The repetitive display of the peptide on the nanoparticle surface can efficiently cross-link B-cell receptors, leading to robust B-cell activation. Furthermore, nanoparticles can act as depots, allowing for a sustained release of the antigen and prolonged exposure to the immune system.[6]

Comparative Immunological Data

The following tables summarize quantitative data from representative studies that highlight the immunological advantages of nanoparticle-conjugated peptides over their free counterparts.

Table 1: Comparison of Antibody Responses (IgG Titers)

Antigen SystemFree Peptide (Control)Nanoparticle-Conjugated PeptideFold IncreaseReference
SARS-CoV-2 S461-493 Peptide~1:1,000AuNP-S461-493: ~1:10,000~10-fold[1][2]
HBsAg Peptide (122-137)Micelles: Low Anti-HBs TiterTetanus Toxoid Conjugate: High Anti-HBs TiterQualitatively Significant[3][4]
FMDV B2T PeptideNot Reported (Used with Adjuvant)DMSN-B2T: High IgG Production (Comparable to conventional adjuvant)N/A[6]

Note: Values are approximate and derived from published graphs for illustrative purposes.

Table 2: Comparison of T-Cell Responses

Antigen SystemAssayFree Peptide (Control)Nanoparticle-Conjugated PeptideOutcomeReference
gp100 Peptide (Cancer Antigen)IFN-γ ELISPOT (Spot Forming Cells/10^6)~100gp100-AuNV: ~3003-fold increase in IFN-γ secreting cells[5]
SARS-CoV-2 S461-493 PeptideCytokine Release (Splenocytes)BaselineAuNP-S461-493Increased expression of IL-4, IFN-γ, IL-12, and IL-10[1][2]

AuNV: Gold Nanovaccine; DMSN: Dendritic Mesoporous Silica Nanoparticles.

Experimental Methodologies

The following sections detail the typical experimental protocols used to generate the comparative data presented above.

Nanoparticle-Peptide Conjugation Protocol (Example: Gold Nanoparticles)
  • Synthesis of Gold Nanoparticles (AuNP): Gold nanoparticles (e.g., 15-50 nm) are typically synthesized by the citrate (B86180) reduction of chloroauric acid (HAuCl4).

  • Surface Functionalization: The AuNP surface is functionalized to enable peptide conjugation. This often involves coating with a layer of polyethylene (B3416737) glycol (PEG) that has a terminal reactive group, such as a carboxyl or amine group (e.g., SH-PEG-COOH).

  • Peptide Synthesis: The peptide of interest (e.g., HBcAg 128-140) is synthesized using standard solid-phase peptide synthesis. A terminal cysteine may be added to facilitate conjugation to certain surfaces.

  • Conjugation Reaction: The peptide is covalently linked to the functionalized AuNP surface. A common method is EDC/sulfo-NHS chemistry, which activates carboxyl groups on the PEG linker to form a stable amide bond with primary amines on the peptide.

  • Purification and Characterization: The resulting nanoparticle-peptide conjugates are purified from unreacted components by centrifugation. They are then characterized for size, zeta potential, peptide density, and stability using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.[5]

Animal Immunization Protocol
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Experimental Groups:

    • Group 1: Negative Control (e.g., PBS)

    • Group 2: Free Peptide (e.g., 10-20 µg of HBcAg 128-140 peptide)

    • Group 3: Nanoparticle-Conjugated Peptide (containing an equivalent molar amount of peptide)

    • Group 4 (Optional): Nanoparticles only (to test the adjuvant effect of the nanoparticle itself)

  • Immunization Schedule: Mice are immunized subcutaneously or intramuscularly on day 0, followed by booster immunizations on day 14 and/or day 21.

  • Sample Collection: Blood samples are collected periodically (e.g., days 14, 28, and 42) to analyze antibody responses. Spleens are harvested at the end of the study (e.g., day 42) for T-cell analysis.

Immunogenicity Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure peptide-specific antibody titers in the serum. Microtiter plates are coated with the free peptide. Serial dilutions of sera from immunized mice are added, and the binding of peptide-specific antibodies (e.g., IgG, IgG1, IgG2a) is detected using enzyme-conjugated secondary antibodies.

  • Enzyme-Linked Immunospot (ELISpot) Assay: To quantify the number of cytokine-secreting T-cells. Splenocytes from immunized mice are re-stimulated in vitro with the target peptide. The assay measures the frequency of cells secreting specific cytokines, such as IFN-γ (indicative of a Th1/CTL response) or IL-4 (indicative of a Th2 response).

  • Intracellular Cytokine Staining (ICS) and Flow Cytometry: To characterize the phenotype of responding T-cells (CD4+ vs. CD8+) and their cytokine profile upon peptide re-stimulation.

Visualizing the Advantage: Workflows and Pathways

The following diagrams illustrate the key processes involved in comparing free versus nanoparticle-conjugated peptide immunogenicity.

G cluster_prep Antigen Preparation cluster_imm Immunization & Analysis peptide Synthesize Peptide (e.g., HBcAg 128-140) conjugate Conjugate Peptide to Nanoparticle peptide->conjugate immunize_free Immunize Group 1: Free Peptide peptide->immunize_free np Synthesize & Functionalize Nanoparticle np->conjugate purify Purify & Characterize Conjugate conjugate->purify immunize_np Immunize Group 2: NP-Conjugated Peptide purify->immunize_np bleed Collect Serum (e.g., Day 14, 28) immunize_free->bleed harvest Harvest Splenocytes (End of Study) immunize_free->harvest immunize_np->bleed immunize_np->harvest elisa Analyze Antibodies (ELISA) bleed->elisa elispot Analyze T-Cells (ELISpot / ICS) harvest->elispot

Caption: Experimental workflow for comparing free vs. nanoparticle-conjugated peptide immunogenicity.

Caption: Contrasting immunological pathways of free vs. nanoparticle-conjugated peptides.

References

Benchmarking HBcAg 128-140: A Comparative Guide to Universal T Helper Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine development and immunotherapy, the inclusion of a potent T helper (Th) epitope is critical for eliciting a robust and durable immune response. Universal T helper peptides, capable of binding to a wide array of Major Histocompatibility Complex (MHC) class II molecules across a diverse human population, are of particular interest. This guide provides a comparative analysis of the Hepatitis B core antigen (HBcAg) derived peptide, HBcAg 128-140, against two well-established universal T helper peptides: the synthetic Pan-DR epitope (PADRE) and promiscuous epitopes derived from Tetanus Toxoid (TT).

Performance Comparison of T Helper Peptides

Direct comparative studies benchmarking HBcAg 128-140 against PADRE and Tetanus Toxoid epitopes are limited in the publicly available literature. However, by collating data from various independent studies, we can construct a comparative overview of their immunogenic properties.

FeatureHBcAg 128-140PADRE (Pan-DR Epitope)Tetanus Toxoid Universal Epitopes (e.g., P2, p30)
T-Cell Proliferation Induces proliferation of HBcAg-specific T-cells.[1] Quantitative data on potency (e.g., EC50) across a wide range of HLA types is not readily available.Demonstrated to be a highly potent inducer of T-cell proliferation. One study reported it to be 100-fold more potent than a tetanus toxin-derived universal epitope.[2]Induce proliferation of T-cells from vaccinated individuals.[3]
Cytokine Production Induces IFN-γ and IL-2 secretion in T-cells from individuals exposed to HBV.[4][5][6][7][8] The magnitude of IFN-γ response can be substantial in certain patient cohorts.[4]Elicits a strong Th1-biased cytokine response, characterized by the production of IFN-γ.Promotes a mixed Th1/Th2 cytokine profile, with IFN-γ and IL-5 being prominent depending on the priming vaccine.[9]
MHC Class II Binding Known to be an immunodominant epitope in the context of certain mouse (H-2b, H-2s) and human HLA haplotypes.[10] Comprehensive data on its binding affinity across a broad range of HLA-DR alleles is not as extensively documented as for PADRE or TT epitopes.Designed to bind with high affinity to a wide range of common human HLA-DR alleles (15 out of 16 tested).[2][11]Peptides such as p2 and p30 have been shown to be "universally immunogenic," binding promiscuously to multiple HLA-DR, -DP, and -DQ alleles.[12]
Clinical Experience Primarily studied in the context of Hepatitis B infection and as a component of therapeutic vaccine candidates for chronic HBV.[13]Extensively used as a vaccine adjuvant in numerous preclinical and clinical trials for cancer and infectious diseases.[14]Tetanus toxoid has a long history of use in vaccines, and its T helper epitopes are recognized as potent enhancers of immune responses.[15][16]

Note: The direct comparison of potency between these peptides is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as a qualitative and semi-quantitative guide.

Experimental Protocols

To facilitate the replication and validation of findings related to these T helper peptides, detailed methodologies for key immunological assays are provided below.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to peptide stimulation.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

  • Cell Culture and Stimulation: Wash the cells twice with complete medium. Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well. Add the T helper peptide (HBcAg 128-140, PADRE, or Tetanus Toxoid epitope) at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4). Acquire data on a flow cytometer. Proliferation is assessed by the sequential halving of CFSE fluorescence intensity in the daughter cell generations within the CD4+ T-cell population.

IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ secreting cells upon peptide stimulation.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate with PBS and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

  • Cell Plating and Stimulation: Add PBMCs (2-3 x 10^5 cells/well) and the respective T helper peptide at the desired concentration. Include negative and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. After incubation and further washing, add the BCIP/NBT substrate. Spots, representing individual IFN-γ secreting cells, will form.

  • Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the spots using an automated ELISpot reader.

MHC Class II Binding Assay (Fluorescence Polarization)

This competitive assay measures the binding affinity of a peptide to a specific soluble MHC class II molecule.

  • Reaction Setup: In a 96-well black plate, set up a reaction mixture containing a fixed concentration of a fluorescently labeled probe peptide with known high affinity for the MHC class II molecule of interest and a fixed concentration of the soluble MHC class II protein.

  • Competition: Add serial dilutions of the unlabeled competitor peptide (HBcAg 128-140, PADRE, or Tetanus Toxoid epitope) to the wells.

  • Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. The binding of the fluorescent probe to the larger MHC molecule results in a high FP value, while the unbound probe has a low FP value.

  • Data Analysis: The displacement of the fluorescent probe by the competitor peptide leads to a decrease in the FP signal. The concentration of the competitor peptide that inhibits 50% of the fluorescent probe binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

T Helper Cell Activation Pathway

The activation of a CD4+ T helper cell by an antigen-presenting cell (APC) is a multi-step process involving the T-cell receptor (TCR) and co-stimulatory molecules.

T_Cell_Activation T Helper Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell MHC_Peptide MHC-II + Peptide TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction CD4 CD4 CD4->MHC_Peptide CD28->Signal_Transduction Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Signal_Transduction->Gene_Expression Activation Proliferation Proliferation & Differentiation Gene_Expression->Proliferation Leads to

Caption: T Helper Cell Activation by an Antigen Presenting Cell.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the major steps involved in assessing T-cell proliferation using the CFSE dilution method.

T_Cell_Proliferation_Workflow CFSE T-Cell Proliferation Assay Workflow PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE PBMC_Isolation->CFSE_Labeling Stimulation Stimulate with Peptide CFSE_Labeling->Stimulation Incubation Incubate for 5-7 Days Stimulation->Incubation Staining Stain for T-Cell Markers Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze CFSE Dilution Flow_Cytometry->Data_Analysis

Caption: Workflow for CFSE-based T-Cell Proliferation Assay.

Conclusion

Both PADRE and specific Tetanus Toxoid epitopes have demonstrated characteristics of universal T helper peptides, with PADRE showing particularly high potency in at least one direct comparative study. HBcAg 128-140 is a well-established, immunodominant T helper epitope within the context of Hepatitis B virus infection. While it effectively primes T helper cells, its "universality" across a broad spectrum of HLA alleles is less extensively documented than PADRE or the promiscuous Tetanus Toxoid epitopes. Further head-to-head studies are warranted to definitively benchmark the potency and breadth of HBcAg 128-140 against these established universal T helper peptides for its optimal application in next-generation vaccine and immunotherapy design.

References

Safety Operating Guide

Essential Procedures for the Disposal of Hepatitis B Virus Core (128-140)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. While the synthetic peptide, Hepatitis B Virus Core (128-140), is not classified as a hazardous substance, its use in research pertaining to the Hepatitis B Virus (HBV) necessitates careful consideration of disposal protocols to mitigate any potential risks and adhere to institutional and regulatory standards.[1][2][3]

This guide provides a procedural, step-by-step approach to the safe disposal of Hepatitis B Virus Core (128-140) and associated materials.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[4] All handling of the peptide should be conducted in a well-ventilated area, and direct contact with the skin, eyes, and clothing should be avoided.[2] In case of accidental contact, rinse the affected area thoroughly with water.[1][2]

Disposal of Unused or Expired Peptide

For the disposal of the pure, unused, or expired lyophilized peptide or its reconstituted solution (not mixed with biohazardous materials), follow standard chemical waste disposal procedures as outlined by your institution.

Quantitative Data Summary: Waste Classification

Material TypeHazard ClassificationRecommended Disposal Route
Pure Hepatitis B Virus Core (128-140) PeptideNon-hazardous substance[1][3]Chemical Waste Stream
Materials Contaminated with Peptide ONLYNon-hazardousChemical Waste Stream or as per institutional guidelines for non-hazardous lab waste
Materials Contaminated with Potentially Infectious Agents (e.g., HBV)Biohazardous Waste[5][6]Biohazardous Waste Stream (Autoclave/Incineration)
Step-by-Step Disposal Protocol for Research-Associated Waste

Research involving the Hepatitis B Virus Core (128-140) peptide may generate waste that is potentially contaminated with biohazardous materials. In such cases, all waste must be treated as biohazardous and disposed of in accordance with OSHA's Bloodborne Pathogens Standard and institutional biosafety guidelines.[5][7][8]

Experimental Protocol: Decontamination and Disposal of Contaminated Labware

  • Segregation of Waste: At the point of generation, separate waste into designated, clearly labeled containers.[9][10]

    • Sharps Waste: Needles, syringes, scalpels, and other items that can puncture the skin must be placed in a designated, puncture-resistant, leak-proof sharps container labeled with the universal biohazard symbol.[5][7][8]

    • Solid Waste: Gloves, pipette tips, culture flasks, and other solid materials contaminated with potentially infectious agents should be placed in a red biohazard bag.[8][11]

    • Liquid Waste: Liquid cultures, supernatants, and other liquid waste containing potentially infectious materials should be collected in a leak-proof, closable container labeled with the biohazard symbol.[5]

  • Decontamination: All biohazardous waste must be decontaminated before final disposal.[5][9]

    • Autoclaving: This is a common and effective method for decontaminating most biohazardous waste. Follow your institution's specific protocols for autoclave operation, ensuring proper temperature, pressure, and cycle time.

    • Incineration: This is often used for pathological waste and sharps containers and is typically managed by a certified biomedical waste disposal vendor.[10]

    • Chemical Disinfection: For liquid waste, chemical disinfection with an appropriate disinfectant (e.g., a fresh 10% bleach solution) may be used. Ensure a sufficient contact time as per the disinfectant manufacturer's instructions and institutional protocols before disposing of it down the drain with copious amounts of water, if permitted by local regulations.

  • Final Disposal: Once decontaminated, the waste can be disposed of through the appropriate channels.

    • Autoclaved solid waste in biohazard bags should be placed in the designated regulated medical waste containers for pickup by a licensed disposal service.

    • Sharps containers should be sealed when three-quarters full and placed in the designated area for pickup.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hepatitis B Virus Core (128-140) and associated materials.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_non_biohazardous Non-Biohazardous Waste Stream cluster_biohazardous Biohazardous Waste Stream Start Waste Generation (HBV Core 128-140) Assess Is the waste contaminated with potentially infectious agents (e.g., live virus, clinical samples)? Start->Assess NonBio_Solid Solid Waste (e.g., uncontaminated gloves, tubes) Assess->NonBio_Solid No Segregate Segregate at Point of Use Assess->Segregate Yes ChemWaste Dispose as Chemical Waste NonBio_Solid->ChemWaste NonBio_Liquid Liquid Waste (e.g., peptide solution in buffer) NonBio_Liquid->ChemWaste Sharps Sharps (Needles, Glassware) Segregate->Sharps Solid Solid Waste (Gloves, Pipettes) Segregate->Solid Liquid Liquid Waste (Cultures, Supernatants) Segregate->Liquid Decon Decontaminate (Autoclave/Incinerate) Sharps->Decon Solid->Decon Liquid->Decon FinalDisp Final Disposal via Licensed Vendor Decon->FinalDisp

Caption: Disposal workflow for Hepatitis B Virus Core (128-140).

References

Essential Safety and Operational Protocols for Handling Hepatitis B Virus Core (128-140)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the Hepatitis B Virus Core (128-140) peptide. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of experimental data. While the Hepatitis B Virus Core (128-140) is a synthetic peptide and is considered non-infectious, it is imperative to handle it with care as a potentially hazardous chemical and biological material. The primary risks associated with handling this lyophilized peptide are inhalation, dermal, and eye contact.

Personal Protective Equipment (PPE)

The minimum required PPE for handling Hepatitis B Virus Core (128-140) corresponds to Biosafety Level 1 (BSL-1) practices, with enhanced precautions for handling powdered forms.

PPE ComponentSpecificationRationale
Laboratory Coat Standard, fully buttonedProtects skin and personal clothing from spills.[1]
Gloves Nitrile or latex, disposablePrevents direct skin contact. Change immediately if contaminated.[1]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes, especially during reconstitution.[1]
Respiratory Protection NIOSH-approved N95 or higher-rated dust maskRecommended when handling larger quantities (grams) of lyophilized powder or when there is a risk of aerosol generation (e.g., weighing, sonicating).[2]
Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling the Hepatitis B Virus Core (128-140) peptide throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a sealed container with a desiccant.[3]

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[2][3]

2. Reconstitution and Aliquoting:

  • Perform all manipulations of lyophilized powder in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.[1]

  • Use sterile, appropriate solvents for reconstitution. Gentle swirling or inversion is preferred over vortexing to avoid peptide aggregation.[2]

  • After reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]

  • Store reconstituted peptide solutions at 2-8°C for short-term use (a few days) and at -20°C or -80°C for long-term storage.[2][4]

3. Experimental Use (Example: Murine Immunization Protocol):

  • Preparation of Emulsion:

    • In a sterile microcentrifuge tube, mix the required amount of Hepatitis B Virus Core (128-140) peptide with other components as per the experimental protocol (e.g., other peptides, adjuvants like Incomplete Freund's Adjuvant).[5][6]

  • Animal Handling and Injection:

    • All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Wear appropriate PPE, including double gloves.

    • Subcutaneously inject the peptide emulsion at the base of the tail of the mouse.[5][6][7]

  • Post-Procedure:

    • Dispose of all sharps (needles, syringes) immediately in a designated sharps container.[8]

    • Decontaminate all work surfaces with an appropriate disinfectant.

Disposal Plan

Proper disposal of waste contaminated with the Hepatitis B Virus Core (128-140) peptide is critical to prevent environmental contamination and ensure a safe workplace.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weighing papers, empty vials) Collect in a designated, sealed waste container labeled "Chemical Waste".[2]
Liquid Waste (e.g., unused peptide solutions, rinsing solvents) Collect in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain.[2]
Sharps Waste (e.g., needles, syringes, pipette tips used for handling peptide solutions) Dispose of in a designated sharps container.[2]
Biologically Contaminated Waste (e.g., animal bedding, carcasses from immunization studies) This waste should be treated as biohazardous waste. Collect in red or orange biohazard bags placed within a leak-proof container with a tight-fitting lid.[9] This waste should then be treated, typically by autoclaving or incineration, according to institutional and local regulations.[10][11]

Visualized Workflows

Donning and Doffing of Personal Protective Equipment (PPE)

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Gown don2 2. Mask/Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Gown doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Hand Hygiene doff4->doff5

Caption: Standard sequence for donning and doffing PPE in a BSL-2 laboratory.

Experimental and Waste Disposal Workflow

Experimental_Waste_Workflow cluster_exp Experimental Protocol cluster_waste Waste Disposal start Start: Retrieve Peptide reconstitute Reconstitute Peptide (in fume hood) start->reconstitute prepare Prepare Immunization Mixture reconstitute->prepare solid Solid Chemical Waste reconstitute->solid Empty vial, gloves immunize Immunize Animal prepare->immunize liquid Liquid Chemical Waste prepare->liquid Unused mixture sharps Sharps Waste immunize->sharps Needles bio Biohazardous Waste (animal-related) immunize->bio Bedding end End of Procedure sharps->end liquid->end solid->end bio->end

Caption: Workflow for a typical immunization experiment and subsequent waste segregation.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.